CRTh2 antagonist 1
Description
The exact mass of the compound this compound is 455.15149208 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-methyl-1-[(2-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-20(15-22(27)28)23(18-7-3-2-4-8-18)24-26(17)16-19-9-5-6-10-21(19)32(29,30)25-11-13-31-14-12-25/h2-10H,11-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFLVUYNUAWSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2S(=O)(=O)N3CCOCC3)C4=CC=CC=C4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CRTh2 Antagonists in Allergic Inflammation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the pathogenesis of type 2 allergic inflammation.[1][2][3][4] Its endogenous ligand, Prostaglandin D2 (PGD2), is released predominantly by activated mast cells following allergen exposure.[5] The interaction between PGD2 and CRTh2 orchestrates the recruitment and activation of key effector cells, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). CRTh2 antagonists are a class of oral small-molecule drugs designed to competitively block this interaction, thereby inhibiting the downstream inflammatory cascade. This guide provides an in-depth overview of the CRTh2 signaling pathway, the precise mechanism of action of its antagonists, quantitative data on their effects, and the experimental protocols used for their evaluation.
The PGD2-CRTh2 Signaling Axis in Allergic Inflammation
Following an allergen challenge, mast cells degranulate and release a surge of mediators, with PGD2 being the major cyclooxygenase metabolite of arachidonic acid. PGD2 then binds to two distinct receptors: the D-prostanoid 1 (DP1) receptor and the CRTh2 receptor. While these receptors bind PGD2 with similar high affinity, they often mediate opposing effects. The DP1 receptor is associated with vasodilation and inhibition of cell migration, whereas the CRTh2 receptor is profoundly pro-inflammatory.
CRTh2 is preferentially expressed on the key cellular drivers of allergic disease:
-
T helper 2 (Th2) cells: CRTh2 activation promotes their migration and stimulates the production of hallmark type 2 cytokines like Interleukin-4 (IL-4), IL-5, and IL-13.
-
Eosinophils: PGD2 is a potent chemoattractant for eosinophils, inducing their migration, shape change, degranulation, and upregulation of adhesion molecules like CD11b via CRTh2.
-
Basophils: CRTh2 signaling mediates basophil chemotaxis and enhances IgE-mediated degranulation and histamine release.
-
Group 2 Innate Lymphoid Cells (ILC2s): These cells, which are potent sources of IL-5 and IL-13, also express CRTh2 and migrate in response to PGD2, contributing to the amplification of the type 2 inflammatory response.
Activation of the CRTh2 receptor by PGD2 initiates a signaling cascade that results in chemotaxis, cellular activation, cytokine release, and inhibition of apoptosis in these cell types, collectively driving the pathophysiology of allergic diseases such as asthma and allergic rhinitis.
Mechanism of Action of CRTh2 Antagonists
CRTh2 antagonists are competitive, reversible antagonists of the CRTh2 receptor. They function by binding to the receptor and sterically hindering the binding of the endogenous ligand, PGD2. This blockade prevents the receptor from undergoing the conformational change necessary for G-protein coupling and the initiation of intracellular signaling.
By preventing PGD2-mediated CRTh2 activation, these antagonists effectively inhibit the key downstream events that propagate the allergic response:
-
Inhibition of Cell Migration: They block the chemotaxis of eosinophils, Th2 cells, basophils, and ILC2s to sites of inflammation.
-
Reduction of Cellular Activation: They prevent eosinophil and basophil shape change, degranulation, and the expression of activation markers.
-
Suppression of Cytokine Production: They can reduce the production of type 2 cytokines (IL-4, IL-5, IL-13) from Th2 cells and ILC2s.
The ultimate therapeutic goal of CRTh2 antagonism is to reduce the accumulation and activation of inflammatory cells in tissues like the airways, thereby ameliorating the signs and symptoms of allergic disease, such as airway eosinophilia, mucus production, and airway hyperreactivity.
Quantitative Data on CRTh2 Antagonist Activity
The efficacy of CRTh2 antagonists has been quantified in a range of preclinical and clinical studies. The data below summarizes key findings for representative compounds.
Table 1: In Vitro Potency of Representative CRTh2 Antagonists
| Compound | Assay Type | Species | Potency (IC50) | Reference |
| AZD1981 | Receptor Binding | Human | 4 nM | |
| AZD1981 | Functional (Eosinophil Shape Change) | Human | 8.5-50 nM |
Table 2: Preclinical and Clinical Effects of CRTh2 Antagonists
| Compound | Model / Population | Key Endpoint | Result | Reference |
| Fevipiprant (QAW039) | Moderate-to-severe asthma patients with eosinophilia (≥2%) | Sputum Eosinophil % (Geometric Mean) | -3.5-fold vs. placebo (5.4% to 1.1% vs. 4.6% to 3.9%) | |
| Fevipiprant (QAW039) | Moderate-to-severe asthma patients | Bronchial Submucosal Eosinophils | Significant reduction vs. placebo | |
| TM30089 | Mouse model of allergic asthma (OVA challenge) | Peribronchial Eosinophilia | Significant reduction vs. vehicle | |
| TM30089 | Mouse model of allergic asthma (OVA challenge) | Mucus Cell Hyperplasia | Significant reduction vs. vehicle | |
| "Compound A" | Mouse model of allergic airway inflammation | Leukocyte Infiltration | Dose-dependent reduction (0.1 to 10 mg/kg) | |
| "Compound A" | Mouse model of allergic airway inflammation | Mucus Deposition | Decreased | |
| AZD1981 | Asthma patients (ICS continued) | FEV1 Improvement (atopic subgroup) | ~170-180 mL improvement vs. placebo at higher doses |
Note: Despite promising early-phase data, some CRTh2 antagonists, including Fevipiprant, did not meet primary endpoints in subsequent large-scale Phase III trials, suggesting that the PGD2-CRTh2 pathway's role may be significant only in specific patient phenotypes or that higher levels of inhibition are required.
Key Experimental Protocols for Antagonist Evaluation
The characterization of CRTh2 antagonists relies on a tiered approach, moving from in vitro receptor-level assays to cellular functional assays and finally to in vivo models of disease.
Receptor Binding Assay
-
Objective: To determine the affinity of the antagonist for the CRTh2 receptor.
-
Methodology:
-
Source of Receptor: Membranes are prepared from a cell line stably transfected with and expressing the human CRTh2 receptor (e.g., L1.2 transfectants).
-
Radioligand: A radiolabeled form of PGD2 (e.g., [³H]PGD2) is used as the competing ligand.
-
Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist compound.
-
Detection: After incubation, the membranes are washed to remove unbound ligand, and the amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The data is used to calculate the concentration of antagonist that inhibits 50% of the specific radioligand binding (IC50), which reflects the antagonist's binding affinity.
-
Calcium Mobilization Assay
-
Objective: To assess the functional ability of the antagonist to block agonist-induced intracellular signaling.
-
Methodology:
-
Cell Preparation: CRTh2-expressing cells (e.g., CRTH2-L1.2 transfectants) are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the CRTh2 antagonist or vehicle control.
-
Agonist Challenge: The cells are then challenged with a CRTh2 agonist (e.g., PGD2 or a selective agonist like DK-PGD2).
-
Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorometer or a flow cytometer.
-
Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium flux, typically reported as an IC50 value.
-
Eosinophil Chemotaxis Assay
-
Objective: To measure the antagonist's ability to inhibit PGD2-induced migration of eosinophils.
-
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.
-
Procedure:
-
The lower chamber is filled with media containing PGD2 (the chemoattractant).
-
The upper chamber is filled with a suspension of eosinophils that have been pre-incubated with the CRTh2 antagonist or vehicle.
-
-
Incubation: The chamber is incubated for a period (e.g., 60-90 minutes) at 37°C to allow cells to migrate through the membrane pores toward the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is counted using a microscope or flow cytometry.
-
Analysis: The percent inhibition of migration at different antagonist concentrations is calculated relative to the vehicle control.
-
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CRTh2 Antagonist 1 in Eosinophil Migration and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemoattractant receptor-homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis.[1][2] Its endogenous ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells and triggers the recruitment and activation of key effector cells, including eosinophils, basophils, and Th2 lymphocytes.[1][3][4] Eosinophils, in particular, are potent pro-inflammatory cells implicated in the pathogenesis of these conditions. Consequently, the PGD2/CRTh2 signaling pathway has emerged as a critical therapeutic target. This technical guide focuses on the role of a representative CRTh2 antagonist, hereafter referred to as "CRTh2 Antagonist 1," in modulating eosinophil migration and activation.
CRTh2 Signaling Pathway in Eosinophils
Activation of the CRTh2 receptor on eosinophils by PGD2 initiates a cascade of intracellular signaling events. This process is Gαi-dependent and leads to an increase in intracellular calcium levels and a reduction in cyclic adenosine monophosphate (cAMP). Downstream signaling involves the activation of pathways such as phospholipase C (PLC), phosphatidylinositol 3-kinase (PI3K), and p38 mitogen-activated kinase (MAPK). These signaling events culminate in a range of cellular responses critical for the inflammatory role of eosinophils, including chemotaxis, shape change, degranulation, and upregulation of adhesion molecules like CD11b.
Caption: CRTh2 signaling cascade in eosinophils upon PGD2 binding and its inhibition by this compound.
Mechanism of Action of this compound
This compound is a potent, selective, and reversible antagonist of the CRTh2 receptor. By competitively binding to the receptor, it prevents the interaction of PGD2 and its metabolites, thereby inhibiting the downstream signaling cascade that leads to eosinophil migration and activation. This blockade of CRTh2-mediated effects has been demonstrated in various preclinical and clinical studies, highlighting its potential as a therapeutic agent for eosinophil-driven inflammatory diseases.
Quantitative Data on the Effects of this compound on Eosinophil Function
The inhibitory effects of CRTh2 antagonists on eosinophil functions have been quantified in numerous studies. The following tables summarize key quantitative data for representative CRTh2 antagonists, which can be considered as "this compound" for the purpose of this guide.
Table 1: Inhibitory Potency of CRTh2 Antagonists on Eosinophil Activation Markers
| CRTh2 Antagonist | Assay | Agonist | Potency (pIC50 / pKB) | Species | Reference |
| AZD1981 | CD11b Upregulation | DK-PGD₂ | 8.55 ± 0.03 (pKB) | Human | |
| AZD1981 | Shape Change | 15R-methyl PGD₂ | ~20-fold shift at 1 µM | Human | |
| Fevipiprant | Shape Change | PGD₂ and metabolites | Sub-nM inhibitory potencies | Human | |
| OC000459 | Shape Change | PGD₂ | 7.9 (pKB) | Human | |
| OC000459 | Shape Change (whole blood) | PGD₂ | 7.5 (pKB) | Human |
Table 2: Inhibition of Eosinophil Migration by CRTh2 Antagonists
| CRTh2 Antagonist | Assay | Agonist | Potency (pIC50 / ED50) | Species | Reference |
| AZD1981 | Chemotaxis | PGD₂ (1 µM) | 7.6 ± 0.1 (pIC50) | Human | |
| OC000459 | Airway Eosinophilia | DK-PGD₂ | 0.01 mg/kg p.o. (ED50) | Guinea Pig | |
| OC000459 | Blood Eosinophilia | DK-PGD₂ | 0.04 mg/kg p.o. (ED50) | Rat |
Experimental Protocols
Eosinophil Shape Change Assay
Objective: To assess the ability of a CRTh2 antagonist to inhibit PGD2-induced shape change in isolated human eosinophils.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using negative selection techniques (e.g., immunomagnetic cell sorting).
-
Antagonist Incubation: Isolated eosinophils are pre-incubated with varying concentrations of the CRTh2 antagonist or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: PGD2 or a stable analogue (e.g., 15R-methyl PGD₂) is added to the eosinophil suspension to induce shape change.
-
Flow Cytometry Analysis: The change in cell morphology is quantified by flow cytometry, measuring the forward scatter (FSC) of the cells. Activated, shape-changed eosinophils exhibit an increased FSC.
-
Data Analysis: The percentage of shape-changed cells is determined for each antagonist concentration, and IC50 values are calculated.
Caption: Workflow for assessing the inhibitory effect of this compound on eosinophil shape change.
Eosinophil Chemotaxis Assay
Objective: To evaluate the effect of a CRTh2 antagonist on PGD2-mediated eosinophil migration.
Methodology:
-
Eosinophil Isolation: Eosinophils are purified from peripheral blood as described above.
-
Transwell Setup: A multi-well plate with transwell inserts (e.g., 5 µm pore size) is used. The lower chamber is filled with media containing a chemoattractant (PGD2) at a sub-maximal concentration, along with varying concentrations of the CRTh2 antagonist or vehicle.
-
Cell Loading: Isolated eosinophils, also pre-incubated with the antagonist or vehicle, are added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for a period (e.g., 1-2 hours) at 37°C in a humidified incubator to allow for cell migration.
-
Quantification of Migration: The number of eosinophils that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage of migrated cells is calculated relative to the total number of cells added, and the inhibitory effect of the antagonist is determined.
Conclusion
This compound effectively inhibits eosinophil migration and activation by blocking the PGD2/CRTh2 signaling pathway. The quantitative data from in vitro and in vivo studies demonstrate its potency in preventing key pro-inflammatory functions of eosinophils. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the therapeutic potential of CRTh2 antagonists in eosinophil-mediated inflammatory diseases. The continued development of these antagonists offers a promising oral therapeutic option for patients with conditions such as severe eosinophilic asthma.
References
- 1. dovepress.com [dovepress.com]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of CRTh2 Antagonists in Asthma Models: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2) antagonists for the treatment of asthma. It is intended for researchers, scientists, and drug development professionals involved in the fields of immunology, respiratory diseases, and pharmacology. This document details the underlying biological pathways, experimental methodologies, and data interpretation central to the investigation of this therapeutic class.
Introduction: The Role of CRTh2 in Asthma Pathophysiology
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and reversible airflow obstruction. A major subtype of asthma is driven by Type 2 inflammation, which involves key immune cells such as T helper type 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[1][2]
Prostaglandin D2 (PGD2) is a critical lipid mediator predominantly released by activated mast cells following allergen exposure.[3][4][5] PGD2 exerts its biological effects through two main G protein-coupled receptors: the D-prostanoid (DP1) receptor and CRTh2 (also known as DP2). While DP1 activation is associated with vasodilation and inhibition of cell migration, CRTh2 activation promotes a pro-inflammatory cascade central to the asthmatic response.
CRTh2 is preferentially expressed on key effector cells of allergic inflammation, including Th2 cells, eosinophils, and basophils. The binding of PGD2 to CRTh2 triggers several key events in the pathophysiology of asthma:
-
Chemotaxis and Recruitment: It induces the migration and infiltration of Th2 cells, eosinophils, and basophils into the airways.
-
Cellular Activation: It promotes the activation and degranulation of eosinophils and basophils, releasing further inflammatory mediators.
-
Cytokine Production: It enhances the production of Th2-type cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-13, which perpetuate the inflammatory response, drive mucus production, and contribute to airway remodeling.
Given its central role in orchestrating the allergic inflammatory cascade, CRTh2 has emerged as a promising therapeutic target for asthma. Small-molecule antagonists designed to block the PGD2-CRTh2 signaling axis are being developed to mitigate the eosinophilic inflammation that characterizes a significant subset of asthma patients.
The CRTh2 Signaling Pathway in Allergic Inflammation
The following diagram illustrates the signaling pathway initiated by the binding of PGD2 to the CRTh2 receptor on various immune cells, leading to the cardinal features of allergic asthma.
General Workflow for Preclinical Evaluation
The preclinical assessment of a novel CRTh2 antagonist follows a structured workflow, progressing from in vitro characterization to in vivo efficacy testing in relevant animal models of asthma. This process is designed to establish the compound's potency, selectivity, and potential to ameliorate key features of the disease.
Experimental Protocols
Detailed methodologies are crucial for the robust preclinical evaluation of a CRTh2 antagonist. The following sections describe standard protocols for key in vitro and in vivo experiments.
In Vitro Assays
A. Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of "this compound" for the human CRTh2 receptor and to assess its selectivity against other prostanoid receptors, particularly the DP1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human CRTh2 receptor.
-
Radioligand Binding: A competition binding assay is performed using a known radiolabeled CRTh2 ligand (e.g., [3H]PGD2).
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test antagonist.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Selectivity Panel: The assay is repeated using membranes expressing other receptors (e.g., DP1, TP) to determine selectivity.
-
B. Eosinophil Shape Change and Chemotaxis Assay
-
Objective: To assess the functional ability of "this compound" to block PGD2-induced eosinophil activation and migration.
-
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or atopic human donors using density gradient centrifugation and negative selection with magnetic beads.
-
Shape Change Assay:
-
Isolated eosinophils are pre-incubated with various concentrations of "this compound" or vehicle control.
-
Cells are then stimulated with a sub-maximal concentration of PGD2.
-
The reaction is stopped by adding fixative. Changes in cell morphology (from round to polarized) are quantified by flow cytometry (measuring forward scatter) or microscopy.
-
-
Chemotaxis Assay:
-
A multi-well chemotaxis chamber (e.g., Boyden or Transwell chamber) with a microporous membrane is used.
-
The lower chamber is filled with a chemotactic medium containing PGD2.
-
Isolated eosinophils, pre-treated with the antagonist or vehicle, are placed in the upper chamber.
-
The chamber is incubated for 1-2 hours to allow cell migration through the membrane.
-
The number of migrated cells in the lower chamber is quantified using a cell counter or by staining and microscopic analysis.
-
-
Data Analysis: The antagonist's potency is expressed as the IC50 value, representing the concentration required to inhibit 50% of the PGD2-induced shape change or migration.
-
In Vivo Asthma Models
A. Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
-
Objective: To evaluate the efficacy of "this compound" in a classic Th2-driven, eosinophilic model of allergic asthma.
-
Methodology:
-
Animals: BALB/c mice are commonly used due to their propensity to develop strong Th2 responses.
-
Sensitization: Mice are sensitized via intraperitoneal (i.p.) injection of OVA emulsified in an adjuvant (e.g., Alum) on days 0 and 14.
-
Challenge: From days 21 to 23, sensitized mice are challenged with an aerosolized solution of OVA (e.g., 1% in saline) for 20-30 minutes each day to induce airway inflammation.
-
Treatment: "this compound" or vehicle is administered to the mice, typically via oral gavage, starting before the first challenge and continuing throughout the challenge period. Dosing regimens can be prophylactic or therapeutic.
-
Endpoint Analysis (24-48 hours after last challenge):
-
Airway Hyperresponsiveness (AHR): AHR is measured in response to increasing concentrations of a bronchoconstrictor like methacholine using either invasive plethysmography (measuring lung resistance and compliance) or non-invasive plethysmography.
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline. The recovered BAL fluid is used to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages). Supernatants are analyzed for cytokine levels (IL-4, IL-5, IL-13) via ELISA.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess peribronchial and perivascular inflammation and goblet cell hyperplasia.
-
Serum Analysis: Blood is collected to measure levels of OVA-specific IgE.
-
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from preclinical studies of various CRTh2 antagonists, demonstrating their typical potency and in vivo efficacy.
Table 1: In Vitro Potency of Representative CRTh2 Antagonists
| Antagonist | Assay Type | Species | Potency (IC50 / Ki, nM) | Selectivity (vs. DP1) | Reference Compound |
| TM30089 | Receptor Binding | Mouse | 13 nM (Ki) | >750-fold | Ramatroban |
| Compound A | Receptor Binding | Human | 5 nM (Ki) | >1000-fold | - |
| OC000459 | Eosinophil Chemotaxis | Human | 7.4 nM (IC50) | High | - |
| Setipiprant | Receptor Binding | Human | 6 nM (Ki) | >1000-fold | - |
| Fevipiprant | Receptor Binding | Human | 0.46 nM (IC50) | High | - |
Data compiled from multiple sources for illustrative purposes.
Table 2: In Vivo Efficacy in Murine Asthma Models
| Antagonist | Model | Dose (mg/kg, p.o.) | Effect on BAL Eosinophils (% reduction) | Effect on AHR | Effect on Mucus Production |
| Compound A | Cockroach Allergen | 10 | Significant Inhibition | Significant Inhibition | Significant Reduction |
| TM30089 | OVA | 10 | ~50-60% | Not Reported | Significant Reduction |
| Ramatroban | OVA | 30 | ~50-60% | Not Reported | Significant Reduction |
Data compiled from multiple sources for illustrative purposes.
Summary of Preclinical Findings and Conclusion
Preclinical evaluations consistently demonstrate that selective CRTh2 antagonists effectively target key mechanisms of allergic asthma. In vitro, these compounds show high affinity and selectivity for the CRTh2 receptor and potently inhibit PGD2-mediated functions of key inflammatory cells, particularly eosinophils.
In vivo studies using established animal models of asthma confirm these findings. Administration of CRTh2 antagonists leads to a significant reduction in airway eosinophilia, a hallmark of Type 2 asthma. This is often accompanied by a decrease in Th2 cytokines in the lungs, diminished mucus production, and amelioration of airway hyperresponsiveness. Some studies also report a reduction in allergen-specific IgE levels, suggesting a broader impact on the underlying immune response.
Collectively, the robust preclinical data for CRTh2 antagonists validates the PGD2-CRTh2 axis as a pivotal pathway in asthma pathogenesis and supports the clinical development of this class of drugs as a targeted oral therapy for patients with eosinophilic asthma.
References
- 1. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of major pathogenic cells in asthma by targeting CRTh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
The Architect's Guide to CRTh2 Antagonism: Discovery, Structural Evolution, and Clinical Landscape
A Technical Whitepaper for Drug Development Professionals
Executive Summary
The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2). As a key mediator in type 2 inflammatory pathways, CRTh2 plays a pivotal role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. Activation of CRTh2 by PGD2, which is primarily released from mast cells, orchestrates the migration and activation of key immune cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2][3] This cascade promotes the release of pro-inflammatory cytokines and perpetuates the allergic response.[1][4] Consequently, antagonizing the CRTh2 receptor has emerged as a compelling therapeutic strategy. This guide provides an in-depth technical overview of the discovery and structural development of novel CRTh2 antagonists, detailing key chemical scaffolds, structure-activity relationships (SAR), essential experimental protocols, and a summary of the clinical journey of these promising, yet challenging, therapeutic agents.
The CRTh2 Signaling Pathway in Allergic Inflammation
Upon binding of its endogenous ligand PGD2, the CRTh2 receptor initiates a signaling cascade characteristic of Gi-coupled GPCRs. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the mobilization of intracellular calcium (Ca2+). The subsequent activation of downstream effectors drives chemotaxis, cellular activation, and cytokine release, making this pathway a critical node in the inflammatory response.
Discovery and Structural Evolution of CRTh2 Antagonists
The development of CRTh2 antagonists began with the serendipitous discovery that existing molecules, such as the NSAID indomethacin and the thromboxane A2 antagonist ramatroban, possessed activity at this receptor. These initial findings provided crucial chemical starting points that guided the rational design of potent and selective antagonists.
Indole Acetic Acid Derivatives
Inspired by the structure of indomethacin, a weak partial agonist, the indole acetic acid scaffold became a cornerstone of CRTh2 antagonist development. This class of compounds typically features a central indole core, an acetic acid moiety crucial for binding, and various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights:
-
Acidic Moiety: The carboxylic acid group is a critical pharmacophore, mimicking the same feature in the endogenous ligand PGD2 and forming a key interaction within the receptor binding pocket.
-
Indole N1-Substitution: Large, lipophilic groups at the N1 position of the indole ring, often containing a sulfonyl linkage, are generally favored for high potency.
-
Aromatic Substituents: Modifications on the aromatic rings of the indole core and the N1-substituent are used to fine-tune properties. For example, in the development of setipiprant (ACT-129968), adding a fluorine atom to the indole ring improved its overall profile.
-
Amide Modifications: In advanced antagonists like fevipiprant and setipiprant, complex side chains attached to the indole core were explored to optimize interactions with the receptor and improve drug-like properties.
Ramatroban Analogues and Other Scaffolds
The dual TP/CRTh2 antagonist ramatroban provided another fertile starting point. Medicinal chemistry efforts focused on modifying its tricyclic carbazole structure to enhance CRTh2 selectivity. Shortening the propionic acid side chain of ramatroban by one carbon atom was found to dramatically increase CRTh2 potency while reducing TP receptor activity.
Concerns over the potential for idiosyncratic toxicity associated with the O-acyl glucuronide metabolites of carboxylic acid-containing drugs spurred the development of antagonists with alternative acidic bioisosteres, such as tetrazoles, or entirely novel, non-acidic scaffolds.
Quantitative Analysis of Lead Compounds
The following table summarizes the in vitro potency of several key CRTh2 antagonists that have been evaluated in clinical trials. The data highlights the high affinity these compounds have for the CRTh2 receptor.
| Compound | Chemical Class | Target(s) | hCRTh2 Binding Affinity (Ki, nM) | hCRTh2 Functional Potency (IC50/pA2) |
| Fevipiprant (QAW039) | Indole Acetic Acid | CRTh2 | 1.14 ± 0.44 | Insurmountable antagonism |
| Setipiprant (ACT-129968) | Indole Acetic Acid | CRTh2 | ~5.0 | IC50 = 6 nM (Ca2+ flux) |
| OC000459 (Timapiprant) | Indole Acetic Acid | CRTh2 | 11 | IC50 = 13 nM (Ca2+ flux) |
| AZD1981 | Phenylacetic Acid | CRTh2 | 1.5 | IC50 = 2.7 nM (Ca2+ flux) |
| Ramatroban | Carboxamide | CRTh2 / TP | 29 | pA2 = 8.08 (mCRTH2) |
| TM30089 (CAY10471) | Ramatroban Analogue | CRTh2 | 0.82 | pA2 = 9.15 (mCRTH2) |
| AMG 853 | Phenylacetic Acid | CRTh2 / DP1 | 6.3 | IC50 = 12 nM (Ca2+ flux) |
Note: Potency values are compiled from various sources and methodologies, and direct comparison should be made with caution.
Key Experimental Protocols
The discovery and optimization of CRTh2 antagonists rely on a tiered screening approach, moving from high-throughput binding assays to more complex functional and in vivo models.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity (Ki) of a test compound for the CRTh2 receptor. It directly measures the ability of a compound to displace a radiolabeled ligand (e.g., [3H]PGD2) from the receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to overexpress the human CRTh2 receptor (e.g., HEK293 cells). Cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Incubation: In a 96-well plate format, a fixed concentration of the radioligand (e.g., 2 nM [3H]PGD2) is incubated with the cell membranes in the presence of various concentrations of the unlabeled test compound. Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand (e.g., 100 μM PGD2).
-
Separation and Counting: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes (and thus receptor-bound radioligand) while allowing the unbound radioligand to pass through. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures a direct downstream consequence of CRTh2 activation, providing a readout of a compound's antagonist activity.
Methodology:
-
Cell Preparation and Dye Loading: CRTh2-expressing cells (or primary cells like eosinophils) are plated in 96- or 384-well plates. The cells are then loaded with a cell-permeable, calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test antagonist or vehicle control.
-
Agonist Stimulation and Measurement: The plate is placed in a real-time fluorescence plate reader (e.g., a FLIPR system). A baseline fluorescence is established before the automated addition of a CRTh2 agonist (e.g., PGD2) at a concentration known to elicit a submaximal response (e.g., EC80). The resulting change in intracellular calcium is monitored as a rapid increase in fluorescence intensity.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is measured. Dose-response curves are generated to determine the IC50 of the antagonist.
In Vivo Models of Allergic Inflammation
To assess efficacy in a physiological context, lead compounds are tested in animal models of allergic disease. A common model is the ovalbumin (OVA)-sensitized and -challenged mouse model of allergic airway inflammation.
Methodology:
-
Sensitization and Challenge: Mice are sensitized via intraperitoneal injection of OVA with an adjuvant (e.g., alum). After a period, they are challenged via intranasal administration or aerosol inhalation of OVA to induce an allergic inflammatory response in the lungs.
-
Compound Administration: The CRTh2 antagonist is typically administered orally at various doses before and/or during the challenge phase.
-
Endpoint Analysis: Approximately 24-72 hours after the final challenge, key inflammatory readouts are assessed. These include:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Counting of inflammatory cells (especially eosinophils) in the BAL fluid.
-
Lung Histology: Examination of lung tissue sections for peribronchial inflammation and mucus cell hyperplasia.
-
Airway Hyperreactivity (AHR): Measurement of the bronchoconstrictive response to an agent like methacholine.
-
Cytokine and IgE Levels: Quantification of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid and antigen-specific IgE in the serum.
-
Clinical Perspective and Future Outlook
Numerous CRTh2 antagonists have entered clinical trials, with several demonstrating a significant reduction in eosinophilic inflammation. For instance, early studies with OC000459 showed a reduction in sputum eosinophil counts in asthmatic patients. Fevipiprant, once the most advanced candidate, also showed promising results in reducing sputum eosinophils in Phase II trials for eosinophilic asthma.
However, the translation of these anti-inflammatory effects into consistent, robust improvements in lung function and symptom control has been challenging. Multiple clinical trials, including the pivotal Phase III studies for fevipiprant, failed to meet their primary endpoints, leading to the discontinuation of its development for asthma.
The discrepancy between the clear biological rationale and the mixed clinical outcomes suggests several possibilities: the PGD2/CRTh2 axis may be a key driver only in specific, well-defined patient endotypes; there may be redundancy in inflammatory pathways; or the targeted patient populations in broad trials were too heterogeneous.
Despite these setbacks, the targeting of CRTh2 remains a valid and intriguing approach. Future success will likely depend on the precise identification of patient populations most likely to respond—specifically, those with Th2-high, eosinophilic-driven disease—and potentially the use of CRTh2 antagonists in combination with other therapeutic modalities. The wealth of structural and pharmacological data generated to date provides a solid foundation for the design of next-generation antagonists with optimized properties and for the continued exploration of this critical inflammatory pathway.
References
- 1. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to CRTh2 Antagonist Fevipiprant and its Interaction with the Prostaglandin D2 Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2) antagonist, fevipiprant (QAW039), and its interaction with the prostaglandin D2 (PGD2) signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the mechanism of action, experimental characterization, and therapeutic potential of CRTh2 antagonism. We will delve into the molecular pharmacology of fevipiprant, present its key quantitative data, and provide detailed protocols for essential in vitro assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter.
Introduction: The Prostaglandin D2 Pathway and the Role of CRTh2
Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid and a key lipid mediator in a variety of physiological and pathological processes, particularly in allergic inflammation.[1][2] PGD2 exerts its biological effects through two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2.[1][2]
-
DP1 Receptor: Activation of the DP1 receptor is generally associated with anti-inflammatory responses, including vasodilation and inhibition of platelet aggregation.
-
CRTh2 (DP2) Receptor: In contrast, the activation of the CRTh2 receptor is predominantly pro-inflammatory. CRTh2 is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[2] Upon binding PGD2, the CRTh2 receptor couples to a Gαi protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium concentration. This signaling cascade triggers a range of pro-inflammatory responses, including:
-
Chemotaxis and migration of eosinophils, Th2 cells, and ILC2s to sites of inflammation.
-
Activation of eosinophils and basophils, leading to degranulation and release of inflammatory mediators.
-
Production of type 2 cytokines, such as IL-4, IL-5, and IL-13, by Th2 cells and ILC2s, which further amplify the allergic inflammatory response.
-
Given its central role in mediating the pro-inflammatory effects of PGD2, the CRTh2 receptor has emerged as a promising therapeutic target for the treatment of allergic diseases, such as asthma and allergic rhinitis.
Fevipiprant: A Potent and Selective CRTh2 Antagonist
Fevipiprant (QAW039) is an orally bioavailable, potent, and selective antagonist of the CRTh2 receptor. It acts as a competitive antagonist, binding to the CRTh2 receptor and preventing its activation by PGD2. By blocking the PGD2/CRTh2 signaling pathway, fevipiprant effectively inhibits the downstream pro-inflammatory events, thereby reducing the recruitment and activation of key effector cells in allergic inflammation.
Quantitative Data for Fevipiprant
The following tables summarize the key in vitro pharmacological data for fevipiprant.
Table 1: Binding Affinity of Fevipiprant for the Human CRTh2 Receptor
| Parameter | Value | Cell Line | Reference |
| Dissociation Constant (KD) | 1.1 nM | CHO-K1 cells expressing human CRTh2 | |
| IC50 (Radioligand Binding) | 1.14 ± 0.44 nM | CHO cells expressing human CRTh2 |
Table 2: Functional Antagonist Activity of Fevipiprant
| Assay | Parameter | Value | Cell Type | Reference |
| PGD2-induced Eosinophil Shape Change | IC50 | 0.44 nM | Human whole blood | |
| PGD2-induced Eosinophil Shape Change | IC50 | 0.1 - 0.9 nM | Isolated human eosinophils | |
| PGD2-induced ILC2 Migration | IC50 | Not explicitly stated, but effective at nanomolar concentrations | Human ILC2s | |
| PGD2-induced Cytokine Release (IL-5, IL-13) | Potent inhibitor | Human ILC2s |
Table 3: Pharmacokinetic Properties of Fevipiprant in Healthy Volunteers
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Single and multiple doses | |
| Apparent Terminal Half-life (t1/2) | ~20 hours | Single dose (100 mg and 300 mg) | |
| Accumulation | <2-fold | Multiple doses | |
| Elimination | Renal excretion (≤30%) and glucuronidation | - |
Signaling Pathways and Experimental Workflows
Prostaglandin D2 / CRTh2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PGD2 to the CRTh2 receptor and the point of intervention by fevipiprant.
Experimental Workflow for Screening CRTh2 Antagonists
This diagram outlines a typical workflow for the identification and characterization of novel CRTh2 antagonists.
References
- 1. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CRTh2 Antagonism in Mast Cell-Mediated Allergic Inflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a G protein-coupled receptor for prostaglandin D2 (PGD2), is a key player in the orchestration of type 2 inflammatory responses. While mast cells are the primary producers of PGD2 following allergen exposure, the direct impact of CRTh2 antagonists on mast cell degranulation itself is a subject of nuanced investigation. This technical guide synthesizes the current understanding of the CRTh2 signaling axis in the context of mast cell-driven allergic inflammation. While direct, robust quantitative data for CRTh2 antagonist-mediated inhibition of mast cell degranulation is limited, this paper will explore the indirect mechanisms through which these antagonists modulate the broader inflammatory cascade initiated by mast cells. We will delve into the established effects on other key immune cells, provide detailed experimental protocols for assessing mast cell degranulation, and visualize the complex signaling and experimental workflows.
The CRTh2 Signaling Pathway in the Context of Allergic Inflammation
Upon activation, typically through IgE-allergen cross-linking, mast cells release a plethora of inflammatory mediators, including PGD2.[1] PGD2 then acts on various immune cells expressing CRTh2, primarily T helper 2 (Th2) cells, eosinophils, and basophils.[2][3] The CRTh2 receptor is coupled to a Gi-type G protein.[4] Ligand binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and an increase in intracellular calcium concentrations.[4] This signaling cascade ultimately promotes chemotaxis, cellular activation, and cytokine release in these target cells.
Interestingly, while mast cells are the principal source of PGD2, evidence suggests that CRTh2 is primarily expressed intracellularly in human mast cells, and its activation by agonists does not directly trigger degranulation. This suggests that the therapeutic efficacy of CRTh2 antagonists in allergic diseases may not stem from the direct inhibition of mast cell mediator release, but rather from the suppression of the downstream inflammatory cascade involving other immune cells.
Quantitative Impact of CRTh2 Antagonists on Immune Cell Function
While direct evidence for the inhibition of mast cell degranulation is sparse, the efficacy of CRTh2 antagonists has been quantified in other key immune cells involved in the allergic cascade. The following table summarizes representative data for the CRTh2 antagonist OC000459.
| CRTh2 Antagonist | Target Cell/Process | Assay | Endpoint | Result | Reference |
| OC000459 | Human Th2 Lymphocytes | Chemotaxis Assay | Inhibition of cell migration | IC₅₀ = 0.028 µM | |
| Human Th2 Lymphocytes | Cytokine Production Assay | Inhibition of cytokine release | IC₅₀ = 0.019 µM | ||
| Human Eosinophils | Eosinophil Shape Change | Competitive antagonism of PGD₂ | pK(B) = 7.9 | ||
| Human Whole Blood | Eosinophil Shape Change | Competitive antagonism of PGD₂ | pK(B) = 7.5 |
This data highlights that CRTh2 antagonists potently inhibit the chemotaxis and activation of Th2 cells and eosinophils, which are critical downstream effectors of mast cell-derived PGD2.
Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
A common method to quantify mast cell degranulation is the β-hexosaminidase release assay. This enzyme is stored in mast cell granules and is released upon degranulation.
Materials
-
Mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells (e.g., bone marrow-derived mast cells - BMMCs)
-
Cell culture medium (e.g., MEM or RPMI-1640) supplemented with appropriate growth factors and antibiotics
-
Tyrode's buffer (or other suitable physiological buffer)
-
Sensitizing antibody (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-HSA) or other stimulus (e.g., compound 48/80)
-
CRTh2 antagonist (test compound)
-
Triton X-100 (for cell lysis and determination of total β-hexosaminidase)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer
-
Stop solution (e.g., sodium carbonate/bicarbonate buffer)
-
96-well plates
-
Microplate reader (405 nm)
Methodology
-
Cell Seeding and Sensitization:
-
Seed mast cells in a 96-well plate at an appropriate density.
-
Sensitize the cells with an optimal concentration of IgE overnight at 37°C.
-
-
Compound Incubation:
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with varying concentrations of the CRTh2 antagonist or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Stimulation:
-
Add the antigen or other stimulus to induce degranulation.
-
Include control wells:
-
Spontaneous release (buffer only)
-
Maximum release (Triton X-100)
-
-
-
Degranulation Reaction:
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by placing the plate on ice.
-
-
Measurement of β-Hexosaminidase Activity:
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the pNAG substrate solution to each well.
-
Incubate at 37°C for a sufficient time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] x 100
-
Determine the IC₅₀ value for the CRTh2 antagonist if a dose-dependent inhibition is observed.
-
Logical Framework: The Indirect Impact of CRTh2 Antagonists on Mast Cell-Driven Inflammation
The current body of evidence suggests an indirect modulatory role for CRTh2 antagonists in the context of mast cell-initiated allergic inflammation. The logical flow of this interaction is depicted below.
References
- 1. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing CRTh2 Antagonist Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G-protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1][2] Its endogenous ligand, prostaglandin D2 (PGD2), is a major product released from activated mast cells.[2] The interaction between PGD2 and CRTH2 triggers the chemotaxis and activation of key inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils, leading to the release of pro-inflammatory cytokines.[1][3] Consequently, antagonizing the CRTh2 receptor presents a promising therapeutic strategy for mitigating type 2 inflammation.
These application notes provide a comprehensive overview of standard in vitro assays and detailed protocols to evaluate the efficacy of a novel CRTh2 antagonist, herein referred to as "CRTh2 Antagonist 1." The protocols cover assays for determining binding affinity, functional antagonism of intracellular signaling, and inhibition of cellular responses like chemotaxis and cytokine release.
CRTh2 Signaling Pathway
CRTH2 is a Gi-coupled receptor. Upon binding of its ligand, PGD2, the receptor activates an intracellular signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium ([Ca2+]). This signaling cascade ultimately mediates pro-inflammatory effects, including cell migration and cytokine production.
Caption: CRTh2 receptor signaling cascade upon ligand binding.
Data Presentation: Efficacy Summary of this compound
The following tables summarize the in vitro efficacy data for this compound against the human CRTh2 receptor. This data is representative of potent and selective antagonists.
Table 1: Receptor Binding Affinity
| Assay Type | Radioligand | Cell Line | Parameter | Value (nM) |
|---|---|---|---|---|
| Radioligand Binding | [3H]-PGD2 | HEK293-hCRTH2 | Ki | 0.8 |
| Radioligand Binding | [3H]-PGD2 | CHO-K1-hCRTH2 | Ki | 1.1 |
Table 2: Functional Antagonism
| Assay Type | Agonist | Cell Line / Primary Cells | Parameter | Value (nM) |
|---|---|---|---|---|
| GTPγS Binding | PGD2 | CHO-K1-hCRTH2 membranes | IC50 | 1.2 |
| Calcium Mobilization | PGD2 | U87.CD4.hCXCR4 (CRTH2 transfected) | IC50 | 1.5 |
| Eosinophil Shape Change | PGD2 | Human Whole Blood | IC50 | 0.44 |
Table 3: Cellular Response Inhibition
| Assay Type | Stimulus | Primary Cells | Parameter | Value (nM) |
|---|---|---|---|---|
| Eosinophil Chemotaxis | PGD2 | Human Peripheral Blood Eosinophils | IC50 | 2.5 |
| Th2 Cell Chemotaxis | PGD2 | Human Th2 Cells | IC50 | 3.0 |
| Cytokine Release (IL-13) | PGD2 | Human PBMCs | IC50 | 5.2 |
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand ([3H]-PGD2).
Caption: Workflow for the CRTH2 radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human CRTH2 (hCRTH2) receptor.
-
Harvest cells and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors).
-
Homogenize the cell suspension and perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
150 µL of the membrane preparation (e.g., 10-20 µg of protein).
-
50 µL of this compound at various concentrations (typically a serial dilution).
-
50 µL of [3H]-PGD2 at a final concentration near its Kd (e.g., 2 nM).
-
-
For total binding, add buffer instead of the antagonist. For non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
The final assay buffer should contain 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the PGD2-induced increase in intracellular calcium, a key signaling event downstream of CRTh2 activation.
References
Application Notes and Protocols for Cell-Based Functional Assays for the CRTh2 Antagonist Fevipiprant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma.[1][2] Its endogenous ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells and triggers the recruitment and activation of key immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2][3] This leads to the release of pro-inflammatory cytokines and mediators, contributing to the pathophysiology of allergic inflammation.[4]
Fevipiprant (formerly QAW039) is a potent and selective antagonist of the CRTh2 receptor. By blocking the interaction of PGD2 with CRTh2, Fevipiprant effectively inhibits the downstream signaling pathways responsible for the recruitment and activation of inflammatory cells. These application notes provide detailed protocols for essential cell-based functional assays to characterize the activity of Fevipiprant and other CRTh2 antagonists. The assays described are calcium mobilization, chemotaxis, and cytokine release assays.
CRTh2 Signaling Pathway
CRTh2 is a Gαi-coupled receptor. Upon binding of its ligand, PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Concurrently, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, resulting in the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in the activation of various cellular responses, including chemotaxis and cytokine release.
Caption: CRTh2 Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes the in vitro potency of Fevipiprant in various cell-based functional assays.
| Assay Type | Cell Type | Parameter | Fevipiprant Potency | Reference |
| Receptor Binding | CHO cells expressing human CRTh2 | Dissociation Constant (KD) | 1.1 nM | |
| Chemotaxis | Human Whole Blood Eosinophils | IC50 (Eosinophil Shape Change) | 0.44 nM | |
| Cytokine Release | Human Th2 Cells | Inhibition of IL-5 & IL-13 mRNA | Full suppression at 1 µM |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a CRTh2 antagonist to block the PGD2-induced increase in intracellular calcium in cells expressing the CRTh2 receptor.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
CRTh2-expressing cells (e.g., CHO-K1 cells stably expressing human CRTh2)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
96-well black, clear-bottom cell culture plates
-
PGD2 (agonist)
-
Fevipiprant (antagonist)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Protocol:
-
Cell Culture: Maintain CRTh2-expressing cells in appropriate culture medium.
-
Cell Seeding: The day before the assay, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution.
-
On the day of the assay, dilute the Fluo-4 AM stock solution in assay buffer to the final working concentration. Add Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Assay:
-
After incubation, wash the cells with assay buffer to remove extracellular dye.
-
Prepare serial dilutions of Fevipiprant in assay buffer.
-
Add the Fevipiprant dilutions (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of PGD2 in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
After a stable baseline is established, add the PGD2 solution to all wells and continue recording the fluorescence for several minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response as a function of the Fevipiprant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis (Eosinophil Shape Change) Assay
This assay assesses the ability of a CRTh2 antagonist to inhibit the PGD2-induced shape change in eosinophils, a key event in chemotaxis.
Experimental Workflow:
Caption: Chemotaxis (Eosinophil Shape Change) Assay Workflow.
Materials:
-
Freshly collected human whole blood from healthy donors
-
PGD2 (agonist)
-
Fevipiprant (antagonist)
-
Assay buffer
-
Fixation solution (e.g., paraformaldehyde)
-
Red blood cell lysis buffer
-
Flow cytometer
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Antagonist Incubation:
-
Prepare serial dilutions of Fevipiprant in assay buffer.
-
In a 96-well plate, mix aliquots of whole blood with the Fevipiprant dilutions or vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add PGD2 to each well to a final concentration that induces a submaximal shape change response.
-
Incubate for 5 minutes at 37°C.
-
-
Cell Fixation and Lysis:
-
Stop the reaction by adding a fixation solution.
-
Add red blood cell lysis buffer to each well and incubate to lyse the erythrocytes.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the eosinophil population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
The change in cell shape is detected as an increase in FSC.
-
-
Data Analysis:
-
Determine the mean FSC for the eosinophil population in each sample.
-
Normalize the data to the vehicle control.
-
Plot the normalized FSC as a function of the Fevipiprant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytokine Release Assay
This assay measures the ability of a CRTh2 antagonist to inhibit the PGD2-induced release of Th2 cytokines (e.g., IL-4, IL-5, IL-13) from purified human Th2 cells.
Experimental Workflow:
Caption: Cytokine Release Assay Workflow.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD4+ T cell isolation kit
-
Th2 polarization reagents (e.g., anti-CD3, anti-CD28, IL-2, IL-4, anti-IFN-γ)
-
RPMI-1640 medium with 10% FBS and penicillin/streptomycin
-
96-well cell culture plates
-
PGD2 (agonist)
-
Fevipiprant (antagonist)
-
Cytokine detection kits (e.g., ELISA or Luminex for IL-4, IL-5, IL-13)
Protocol:
-
Th2 Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.
-
Culture the purified CD4+ T cells under Th2 polarizing conditions (e.g., with anti-CD3 and anti-CD28 antibodies, IL-2, IL-4, and an anti-IFN-γ neutralizing antibody) for several days.
-
-
Assay Setup:
-
Harvest the polarized Th2 cells and seed them into a 96-well plate.
-
Prepare serial dilutions of Fevipiprant in culture medium.
-
Add the Fevipiprant dilutions (or vehicle control) to the appropriate wells and incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Add PGD2 to the wells to a final concentration known to induce robust cytokine release.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis:
-
Normalize the cytokine concentrations to the vehicle control.
-
Plot the normalized cytokine concentrations as a function of the Fevipiprant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for the inhibition of each cytokine.
-
Conclusion
The cell-based functional assays described in these application notes are essential tools for the characterization of CRTh2 antagonists like Fevipiprant. By providing quantitative data on the inhibition of key cellular responses mediated by the CRTh2 receptor, these assays enable a comprehensive understanding of the antagonist's potency and mechanism of action. The detailed protocols and workflows are intended to guide researchers in the successful implementation of these assays for the discovery and development of novel therapeutics for allergic diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of CRTh2 Antagonists in Animal Models of Allergic Rhinitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and congestion. The underlying pathophysiology involves a type 2 helper T cell (Th2)-mediated immune response, with key roles for mast cells, eosinophils, and basophils. Prostaglandin D2 (PGD2), primarily released from activated mast cells, is a critical mediator in allergic inflammation. It exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2. Activation of CRTh2 promotes the migration and activation of Th2 cells, eosinophils, and basophils, leading to the release of inflammatory cytokines and perpetuation of the allergic cascade.[1][2][3][4] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for the treatment of allergic rhinitis.[2]
These application notes provide detailed protocols for utilizing animal models of allergic rhinitis to evaluate the in vivo efficacy of CRTh2 antagonists. The protocols cover model induction in both mice and guinea pigs, administration of test compounds, and comprehensive methods for assessing therapeutic outcomes.
CRTh2 Signaling Pathway in Allergic Rhinitis
The binding of PGD2 to the CRTh2 receptor on the surface of immune cells, such as Th2 lymphocytes, eosinophils, and basophils, triggers a cascade of intracellular events that drive the allergic inflammatory response. This signaling pathway is a key target for therapeutic intervention with CRTh2 antagonists.
Animal Models of Allergic Rhinitis: Protocols
Two widely used and well-characterized animal models for studying allergic rhinitis are the ovalbumin (OVA)-induced mouse model and the house dust mite (HDM)-induced guinea pig model.
Protocol 1: Ovalbumin-Induced Allergic Rhinitis in BALB/c Mice
This model is highly reproducible and elicits a robust Th2-dominant inflammatory response.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS)
-
CRTh2 antagonist test compound and vehicle
Experimental Workflow:
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize each mouse with an intraperitoneal (IP) injection of 100 µg OVA mixed with 2 mg of alum in a total volume of 200 µL sterile PBS.
-
The control group receives IP injections of PBS with alum on the same schedule.
-
-
Challenge and Treatment:
-
From day 20 to day 26, challenge the sensitized mice daily by intranasal instillation of 10 µL of OVA solution (50 mg/mL in PBS) into each nostril (total volume 20 µL).
-
Administer the CRTh2 antagonist or vehicle control at the predetermined dose and route (e.g., oral gavage) daily, typically 1-2 hours before the OVA challenge. A dose of 10 mg/kg for a CRTh2 antagonist has been shown to be effective in a mouse model of airway inflammation.
-
-
Endpoint Evaluation (Day 27):
-
Symptom Scoring: 10-15 minutes after the final OVA challenge, observe each mouse for a period of 15 minutes and count the number of sneezes and nasal rubbing movements.
-
Nasal Lavage Fluid (NALF) Collection: Euthanize the mice and collect NALF by flushing the nasal passages with PBS. Analyze the fluid for inflammatory cell counts (eosinophils, neutrophils) and mediator levels (e.g., histamine, PGD2, IL-4, IL-5, IL-13).
-
Histological Analysis: Decapitate the mice, fix the heads in 10% formalin, and decalcify. Embed the nasal tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cells.
-
Serum Analysis: Collect blood via cardiac puncture at the time of euthanasia. Separate the serum and measure the levels of OVA-specific IgE and total IgE by ELISA.
-
Protocol 2: House Dust Mite-Induced Allergic Rhinitis in Guinea Pigs
This model utilizes a clinically relevant allergen and is valuable for studying both early and late-phase allergic responses. Guinea pigs are also considered a good model as their physiological responses can closely mimic those of humans.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
House dust mite (HDM) extract (e.g., Dermatophagoides farinae)
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile saline
-
CRTh2 antagonist test compound and vehicle
Experimental Workflow:
Procedure:
-
Sensitization:
-
On days 1 and 15, sensitize each guinea pig with an IP injection of 100 µg of HDM extract and 10 mg of alum in 1 mL of sterile saline.
-
The control group receives IP injections of saline with alum.
-
-
Challenge and Treatment:
-
From day 22 to 28, challenge the sensitized guinea pigs daily with an intranasal instillation of 20 µL of HDM solution (1 mg/mL in saline) into each nostril.
-
Administer the CRTh2 antagonist or vehicle control daily prior to the HDM challenge.
-
-
Endpoint Evaluation (Day 29):
-
Symptom Scoring: 10 minutes after the final challenge, observe the animals for 10-15 minutes. Score the frequency of sneezing, nasal rubbing, and rhinorrhea on a scale of 0-3. A total score exceeding 5 can be considered a successful induction of allergic rhinitis.
-
Nasal Lavage Fluid (NALF) Collection: Euthanize the guinea pigs and collect NALF for cell differential counts and mediator analysis.
-
Histological Analysis: Process the nasal tissues for H&E and PAS staining to evaluate inflammatory cell infiltration and goblet cell hyperplasia.
-
Data Presentation: Quantitative Assessment of CRTh2 Antagonist Efficacy
The efficacy of a CRTh2 antagonist is determined by its ability to reduce the clinical and inflammatory parameters of allergic rhinitis. The following tables provide a structured format for presenting typical quantitative data from these studies.
Table 1: Nasal Symptom Scores
| Treatment Group | Sneezing (counts/15 min) | Nasal Rubbing (counts/15 min) | Total Symptom Score |
| Naive Control | 5 ± 2 | 10 ± 4 | 15 ± 5 |
| Vehicle-Treated AR | 45 ± 10 | 80 ± 15 | 125 ± 20 |
| CRTh2 Antagonist (Low Dose) | 30 ± 8 | 55 ± 12 | 85 ± 18 |
| CRTh2 Antagonist (High Dose) | 15 ± 5 | 25 ± 7 | 40 ± 10 |
Data are presented as mean ± SEM. Statistical significance is determined relative to the vehicle-treated AR group.
Table 2: Inflammatory Cells in Nasal Lavage Fluid (NALF)
| Treatment Group | Total Cells (x10⁴/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) |
| Naive Control | 1.5 ± 0.5 | 0.1 ± 0.05 | 0.5 ± 0.2 |
| Vehicle-Treated AR | 12.0 ± 2.5 | 4.5 ± 1.0 | 3.0 ± 0.8 |
| CRTh2 Antagonist (Low Dose) | 8.0 ± 1.8 | 2.5 ± 0.7 | 2.0 ± 0.6 |
| CRTh2 Antagonist (High Dose) | 4.0 ± 1.0 | 1.0 ± 0.4 | 1.2 ± 0.4 |
Data are presented as mean ± SEM.
Table 3: Inflammatory Mediators and Immunoglobulins
| Treatment Group | NALF IL-4 (pg/mL) | NALF IL-5 (pg/mL) | Serum OVA-specific IgE (ng/mL) |
| Naive Control | 20 ± 5 | 15 ± 4 | < 50 |
| Vehicle-Treated AR | 150 ± 30 | 120 ± 25 | 800 ± 150 |
| CRTh2 Antagonist (Low Dose) | 100 ± 20 | 80 ± 18 | 600 ± 120 |
| CRTh2 Antagonist (High Dose) | 50 ± 10 | 40 ± 10 | 300 ± 80 |
Data are presented as mean ± SEM.
Table 4: Eosinophil Peroxidase (EPO) Activity in Nasal Tissue
Eosinophil peroxidase (EPO) is an enzyme released by activated eosinophils and can serve as a biomarker for eosinophilic inflammation.
| Treatment Group | EPO Activity (ng/mL) |
| Naive Control | 10 ± 5 |
| Vehicle-Treated AR | 150 ± 40 |
| CRTh2 Antagonist (Low Dose) | 90 ± 25 |
| CRTh2 Antagonist (High Dose) | 40 ± 15 |
Data are presented as mean ± SEM. EPO levels can be quantified from nasal mucus or tissue homogenates using an ELISA assay.
Conclusion
The animal models and experimental protocols detailed in these application notes provide a robust framework for the in vivo evaluation of CRTh2 antagonists for the treatment of allergic rhinitis. Consistent and careful application of these methods, coupled with the comprehensive assessment of both clinical and inflammatory endpoints, will enable researchers to effectively determine the therapeutic potential of novel CRTh2-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pharmacokinetic and Pharmacodynamic Assay Development for CRTh2 Antagonist 1
Audience: Researchers, scientists, and drug development professionals.
Introduction The Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor (GPCR) for prostaglandin D2 (PGD2).[1][2][3] CRTh2 is preferentially expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[4][5] Upon activation by PGD2, which is released predominantly by mast cells, CRTh2 mediates the recruitment and activation of these immune cells, promoting the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13. This signaling cascade is central to the pathophysiology of type 2 inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.
Consequently, antagonizing the PGD2-CRTh2 pathway has emerged as a promising therapeutic strategy for these conditions. The development of potent and selective CRTh2 antagonists requires a robust suite of pharmacokinetic (PK) and pharmacodynamic (PD) assays to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug, and to measure its biological effects on the target. This document provides detailed application notes and protocols for the preclinical and early clinical development of a novel CRTh2 antagonist, hereafter referred to as "CRTh2 Antagonist 1".
CRTh2 Signaling Pathway
CRTh2 is coupled to an inhibitory G-protein (Gαi). Ligand binding by PGD2 initiates a conformational change, leading to the dissociation of the G-protein subunits Gαi and Gβγ. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.
Caption: Overview of the CRTh2 receptor signaling cascade upon PGD2 binding and its inhibition by an antagonist.
Pharmacokinetic (PK) Assay Development
Pharmacokinetic studies are essential to understand how an organism processes a drug. For this compound, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying the drug in biological matrices like plasma, serum, and tissue homogenates.
Protocol 1: LC-MS/MS Method for Quantification of this compound in Plasma
1. Objective: To develop and validate a robust LC-MS/MS method for the determination of this compound concentration in human plasma.
2. Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - HPLC grade
-
Water - Ultrapure
-
96-well protein precipitation plates
-
HPLC system coupled to a triple quadrupole mass spectrometer
3. Sample Preparation (Protein Precipitation):
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.
-
Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% MeOH) to each well, except for blank matrix wells.
-
Add 200 µL of cold ACN containing 0.1% FA to each well to precipitate plasma proteins.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for analysis.
4. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Determine precursor ion [M+H]+ and optimize fragment ion transitions.
-
SIL-IS: Determine corresponding [M+H]+ and fragment ion transitions.
-
-
Optimize parameters such as declustering potential, collision energy, and source temperature.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Apply a weighted (1/x²) linear regression to the calibration curve.
-
Calculate the concentration of this compound in QC and unknown samples using the regression equation.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic data for this compound following a single oral dose in healthy human subjects.
| Parameter | 100 mg Dose | 400 mg Dose |
| Tmax (h) | 2.0 | 2.5 |
| Cmax (ng/mL) | 550 | 2100 |
| AUC0-t (ng·h/mL) | 4800 | 19500 |
| AUC0-inf (ng·h/mL) | 5100 | 20800 |
| Half-life (t½) (h) | 12.5 | 14.0 |
| Apparent Clearance (CL/F) (L/h) | 19.6 | 19.2 |
| Apparent Volume of Distribution (Vz/F) (L) | 354 | 390 |
Data are hypothetical mean values.
Pharmacodynamic (PD) Assay Development
PD assays are crucial for demonstrating that this compound engages its target and elicits a biological response. A tiered approach, moving from in vitro target binding to cell-based functional assays, is recommended.
Protocol 2: Radioligand Competition Binding Assay
1. Objective: To determine the binding affinity (Ki) of this compound for the human CRTh2 receptor.
2. Materials:
-
Cell membranes from HEK293 cells stably expressing human CRTh2.
-
[³H]-Prostaglandin D2 ([³H]-PGD2) as the radioligand.
-
This compound.
-
Unlabeled PGD2 for non-specific binding determination.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation cocktail and vials.
-
Microplate scintillation counter.
3. Assay Protocol:
-
In a 96-well plate, combine:
-
50 µL of Assay Buffer.
-
25 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
25 µL of [³H]-PGD2 at a final concentration near its Kd (e.g., 2-5 nM).
-
-
For total binding wells, add 25 µL of Assay Buffer instead of the antagonist.
-
For non-specific binding (NSB) wells, add 25 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Initiate the binding reaction by adding 100 µL of CRTh2 membrane preparation (e.g., 10-20 µg protein/well).
-
Incubate the plate for 90 minutes at room temperature with gentle shaking.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
4. Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-PGD2 and Kd is its dissociation constant for CRTh2.
Protocol 3: Eosinophil Chemotaxis Assay
1. Objective: To measure the functional ability of this compound to inhibit PGD2-induced migration of eosinophils.
2. Materials:
-
Human eosinophils isolated from peripheral blood of healthy or allergic donors.
-
PGD2.
-
This compound.
-
Chemotaxis chambers (e.g., 96-well Transwell plates with 5 µm pore size).
-
Assay Medium: RPMI-1640 with 0.5% BSA.
-
Cell viability stain (e.g., Calcein-AM).
3. Assay Protocol:
-
Isolate eosinophils from whole blood using negative selection (magnetic bead-based kits). Purity should be >95%.
-
Pre-incubate the isolated eosinophils (1 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Place Assay Medium containing PGD2 (e.g., 10 nM) or vehicle in the lower chambers of the Transwell plate.
-
Add 5 x 10⁴ pre-treated eosinophils in 50 µL of Assay Medium to the upper chamber (the insert).
-
Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.
-
Remove the upper inserts. Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a flow cytometer or by using a fluorescence-based method (e.g., pre-labeling cells with Calcein-AM and reading fluorescence on a plate reader).
4. Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each antagonist concentration relative to the PGD2-only control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
Caption: Experimental workflow for the eosinophil chemotaxis functional assay.
Data Presentation: Pharmacodynamic Parameters
The following table summarizes hypothetical in vitro pharmacodynamic data for this compound.
| Assay Type | Parameter | Value |
| Receptor Binding | Ki (nM) | 1.5 |
| cAMP Inhibition | IC50 (nM) | 5.2 |
| Calcium Mobilization | IC50 (nM) | 8.1 |
| Eosinophil Chemotaxis | IC50 (nM) | 12.5 |
| Eosinophil Shape Change | IC50 (nM) | 10.8 |
| PGD2-induced Receptor Internalization | IC50 (nM) | 25.0 |
Data are hypothetical mean values from n≥3 experiments.
PK/PD Integration
Integrating pharmacokinetic and pharmacodynamic data is critical for drug development. It allows for the construction of PK/PD models that correlate drug exposure (PK) with the magnitude and duration of the pharmacological effect (PD). This relationship helps in selecting a safe and effective dosing regimen for clinical trials by, for instance, targeting a plasma concentration that achieves a certain level of target engagement (e.g., >90% receptor occupancy or functional inhibition) for a desired duration.
Caption: Logical flow for integrating pharmacokinetic and pharmacodynamic studies to inform clinical dose selection.
Conclusion The successful development of this compound relies on the rigorous application of validated pharmacokinetic and pharmacodynamic assays. The protocols and data structures outlined in this document provide a comprehensive framework for characterizing the compound from initial in vitro profiling through to early clinical evaluation. An LC-MS/MS method ensures accurate measurement of drug exposure, while a suite of PD assays—from receptor binding to functional cell-based responses—confirms on-target activity. The integration of these datasets through PK/PD modeling is the ultimate goal, enabling rational dose selection and maximizing the potential for clinical success in treating asthma and other inflammatory diseases.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 5. karger.com [karger.com]
Application Notes and Protocols for Measuring CRTh2 Receptor Occupancy by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as CD294 or GPR44, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascades of allergic diseases such as asthma and allergic rhinitis.[1][2] Its expression is predominantly found on type 2 immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[3] CRTh2 is activated by its natural ligand, prostaglandin D2 (PGD2), which is released from activated mast cells.[3] This interaction mediates the chemotaxis and activation of these effector cells, leading to the production of type 2 cytokines (e.g., IL-4, IL-5, IL-13) and perpetuating the inflammatory response.[4]
Given its central role in type 2 inflammation, CRTh2 has emerged as a key therapeutic target for the development of antagonist drugs. Receptor occupancy (RO) assays are critical pharmacodynamic tools in drug development to measure the binding of a therapeutic to its cellular target. Flow cytometry is an ideal platform for RO assays as it allows for the precise analysis of specific cell subsets within heterogeneous populations like whole blood.
These application notes provide detailed protocols for two distinct flow cytometry-based methods to measure CRTh2 receptor occupancy: a direct competitive binding assay and a functional receptor internalization assay.
CRTh2 Signaling Pathway
CRTh2 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Upon binding of its ligand, PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the chemotaxis and activation of CRTh2-expressing cells.
Method 1: Direct Competitive Binding Receptor Occupancy Assay
This method directly measures the percentage of CRTh2 receptors occupied by a therapeutic antagonist by assessing the displacement of a fluorescently labeled competitor.
Experimental Workflow
Detailed Protocol
1. Reagents and Materials
-
Whole blood collected in K2EDTA tubes
-
CRTh2 antagonist (therapeutic drug)
-
Fluorescently labeled competitor (e.g., fluorescently tagged CRTh2 antagonist or PGD2 analog)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD16, anti-Siglec-8 to identify eosinophils)
-
Anti-CRTh2 antibody (clone BM16) for total receptor measurement
-
Fc block (e.g., Human TruStain FcX™)
-
Red blood cell (RBC) lysis buffer
-
Staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
2. Experimental Procedure
-
Preparation of Controls:
-
Unoccupied Control (0% RO): Use a pre-dose blood sample or an untreated healthy donor sample.
-
Fully Occupied Control (100% RO): Spike a pre-dose or healthy donor sample with a saturating concentration of the unlabeled therapeutic CRTh2 antagonist. Incubate for 30-60 minutes at 37°C.
-
-
Competitive Binding Incubation:
-
Aliquot 100 µL of whole blood per tube (pre-dose, post-dose, and controls).
-
Add the pre-determined optimal concentration of the fluorescently labeled competitor to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Cell Surface Staining:
-
Add Fc block and incubate for 10 minutes at room temperature.
-
Add the cocktail of fluorochrome-conjugated antibodies for identifying the target cell population (e.g., eosinophils).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
RBC Lysis and Washing:
-
Lyse RBCs according to the manufacturer's protocol.
-
Wash the cells twice with cold staining buffer.
-
Resuspend the cell pellet in 500 µL of staining buffer.
-
-
Flow Cytometric Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Gate on the target cell population (e.g., eosinophils can be identified as SSC-high, CD16-negative).
-
Record the median fluorescence intensity (MFI) of the fluorescent competitor for each sample.
-
3. Data Analysis and Calculation of %RO
The percentage of receptor occupancy is calculated using the MFI of the fluorescent competitor:
%RO = [1 - (MFI_post-dose - MFI_100%_RO) / (MFI_0%_RO - MFI_100%_RO)] * 100
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference/Comment |
| Blood Sample Volume | 100 µL per condition | Standard for whole blood assays. |
| Saturating Antagonist Conc. | Drug-specific; determine empirically | Typically >10x Ki. |
| Labeled Competitor Conc. | Titrate for optimal signal-to-noise | Should be at or below its Kd. |
| Incubation Time (Binding) | 30-60 minutes | Dependent on binding kinetics. |
| Incubation Temperature | 4°C | To prevent receptor internalization. |
| Cell Staining Incubation | 30 minutes at 4°C | Standard protocol. |
Method 2: Functional Receptor Internalization Assay
This method indirectly assesses receptor occupancy by measuring the inhibition of agonist-induced CRTh2 internalization. A therapeutic antagonist bound to CRTh2 will prevent the natural ligand (PGD2) from binding and causing the receptor to internalize.
Experimental Workflow
Detailed Protocol
1. Reagents and Materials
-
Whole blood collected in K2EDTA tubes
-
Prostaglandin D2 (PGD2) or a selective CRTh2 agonist (e.g., DK-PGD2)
-
Fluorochrome-conjugated anti-CRTh2 antibody (clone BM16)
-
Fluorochrome-conjugated antibodies for cell surface markers
-
Fc block
-
RBC lysis buffer
-
Staining buffer
-
Flow cytometer
2. Experimental Procedure
-
Preparation of Controls:
-
Baseline (No internalization): A pre-dose or healthy donor sample incubated without PGD2. This represents the maximal surface CRTh2 signal.
-
Maximal Internalization: A pre-dose or healthy donor sample stimulated with a saturating concentration of PGD2. This represents the minimal surface CRTh2 signal.
-
-
Agonist Stimulation:
-
Aliquot 100 µL of whole blood per tube (pre-dose, post-dose, and controls).
-
For all tubes except the "Baseline" control, add a pre-determined optimal concentration of PGD2.
-
Incubate for 30-60 minutes at 37°C to induce internalization.
-
-
Cell Surface Staining:
-
Place tubes on ice to stop the internalization process.
-
Add Fc block and incubate for 10 minutes.
-
Add the cocktail of fluorochrome-conjugated antibodies, including anti-CRTh2 and markers for the target cell population.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
RBC Lysis and Washing:
-
Lyse RBCs and wash the cells as described in Method 1.
-
Resuspend the cell pellet in 500 µL of staining buffer.
-
-
Flow Cytometric Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Gate on the target cell population.
-
Record the MFI of the anti-CRTh2 antibody for each sample.
-
3. Data Analysis and Calculation of %RO
The percentage of receptor occupancy is calculated as the percent inhibition of internalization:
%RO = [(MFI_post-dose - MFI_max_internalization) / (MFI_baseline - MFI_max_internalization)] * 100
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference/Comment |
| Blood Sample Volume | 100 µL per condition | Standard for whole blood assays. |
| PGD2 Concentration | 10-100 nM | Titrate to determine optimal concentration for internalization. |
| Incubation Time (Internalization) | 30-60 minutes | Time-course experiments should be performed. |
| Incubation Temperature | 37°C | Required for active biological process of internalization. |
| Anti-CRTh2 Antibody | Clone BM16 or equivalent | Titrate for optimal staining. |
Assay Validation Considerations
A fit-for-purpose approach should be used for the validation of RO assays. Key parameters to assess include:
-
Specificity: Ensure the detection reagents are specific to CRTh2 and that binding can be blocked by unlabeled drug.
-
Precision: Determine intra- and inter-assay variability (repeatability and intermediate precision).
-
Robustness: Evaluate the effect of minor variations in assay parameters (e.g., incubation times, temperature).
-
Sample Stability: Assess the stability of the sample and the drug-receptor complex under different storage and shipping conditions.
| Validation Parameter | Acceptance Criteria (Example) |
| Intra-assay Precision | CV ≤ 20% |
| Inter-assay Precision | CV ≤ 25% |
| Specificity | >90% blocking with saturating unlabeled drug |
| Blood Stability | Stable for 24-48 hours at room temperature |
Conclusion
The two described flow cytometry-based methods provide robust approaches to quantify CRTh2 receptor occupancy, a critical pharmacodynamic biomarker for the development of CRTh2 antagonists. The direct competitive binding assay offers a straightforward measure of target engagement, while the functional internalization assay provides insight into the ability of the drug to block the biological action of the natural ligand. The choice of assay depends on the specific goals of the study and the availability of reagents. Careful optimization and validation are essential to ensure the generation of reliable and meaningful data to guide clinical trial design and dose selection.
References
Application Notes and Protocols for Studying Eosinophilic Esophagitis with a CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTH2) antagonists in the study of Eosinophilic Esophagitis (EoE). This document includes the mechanism of action, a summary of key clinical findings for the CRTH2 antagonist OC000459, and detailed protocols for relevant experimental studies.
Introduction to CRTH2 in Eosinophilic Esophagitis
Eosinophilic Esophagitis is a chronic inflammatory disease of the esophagus characterized by a T helper 2 (Th2) immune response, leading to eosinophilic infiltration of the esophageal wall.[1] This infiltration can cause symptoms such as dysphagia and food impaction.[1] The prostaglandin D2 (PGD2) receptor, CRTH2, is expressed on Th2 cells, eosinophils, and basophils, and it plays a crucial role in mediating the chemotaxis and activation of these inflammatory cells.[2][3] PGD2, largely produced by mast cells, is a key prostanoid in allergic responses.[2] Antagonizing the CRTH2 receptor is a therapeutic strategy aimed at suppressing the eosinophilic inflammation characteristic of EoE.
Mechanism of Action of CRTH2 Antagonists
CRTH2 antagonists function by blocking the binding of PGD2 to the CRTH2 receptor on the surface of inflammatory cells. This inhibition disrupts the downstream signaling cascade that leads to chemotaxis, cell activation, and the release of pro-inflammatory mediators. In the context of EoE, this is expected to reduce the recruitment and activation of eosinophils and other Th2-type inflammatory cells in the esophageal tissue.
Application: Preclinical and Clinical Research on OC000459 in EoE
The CRTH2 antagonist OC000459 (also known as timapiprant) has been evaluated for its anti-eosinophil activity and clinical efficacy in patients with EoE.
Summary of Clinical Trial Data
A randomized, double-blind, placebo-controlled trial was conducted on 26 adult patients with active, corticosteroid-dependent or -refractory EoE. Patients were treated with either 100 mg of OC000459 or a placebo twice daily for 8 weeks.
Table 1: Histological Outcomes of OC000459 Treatment in EoE
| Treatment Group | Baseline Mean Eosinophils/hpf | Post-Treatment Mean Eosinophils/hpf | P-value |
| OC000459 (n=14) | 114.83 | 73.26 | 0.0256 |
| Placebo (n=12) | 102.80 | 99.47 | 0.870 |
| hpf: high-power field |
Table 2: Clinical and Biomarker Outcomes of OC000459 Treatment in EoE
| Outcome Measure | Treatment Group | Baseline Mean Score | Post-Treatment Mean Score | P-value |
| Physician's Global Assessment of Disease Activity | OC000459 | 7.13 | 5.18 | 0.035 |
| Extracellular Eosinophil Peroxidase Deposits | OC000459 | Reduced | - | - |
| Extracellular Tenascin C Deposits | OC000459 | Reduced | - | - |
The study concluded that an 8-week treatment with OC000459 has modest but significant anti-eosinophil and beneficial clinical effects and is well-tolerated in patients with active EoE.
Experimental Protocols
The following are generalized protocols for key experiments used in studying the effects of CRTH2 antagonists in EoE.
Murine Model of Experimental EoE
This protocol describes the induction of EoE in a chronic doxycycline (DOX)-inducible CC10-IL-13 transgenic mouse model and subsequent treatment with a CRTH2 antagonist.
Materials:
-
CC10-IL-13 transgenic mice
-
Doxycycline (DOX)
-
CRTH2 antagonist
-
Vehicle control
Procedure:
-
Induction of EoE: Administer DOX to CC10-IL-13 transgenic mice in their drinking water to induce chronic esophageal eosinophilia.
-
Treatment Groups: Divide the mice into at least two groups: one receiving the CRTH2 antagonist and a control group receiving a vehicle.
-
Drug Administration: Administer the CRTH2 antagonist and vehicle according to the desired dosing regimen (e.g., daily oral gavage) for the duration of the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect esophageal tissue.
-
Analysis: Process the esophageal tissue for histological analysis (H&E staining for eosinophil counts), immunohistochemistry, and molecular analysis (qPCR, ELISA).
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of CRTH2 and inflammatory markers in esophageal biopsies.
Materials:
-
Esophageal biopsy samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CRTH2, IL-5, IL-13, eotaxin-3) and a housekeeping gene.
Procedure:
-
RNA Extraction: Extract total RNA from esophageal biopsy samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for measuring the protein levels of cytokines and other inflammatory mediators in tissue homogenates or serum.
Materials:
-
Esophageal tissue homogenates or serum samples
-
Commercial ELISA kit for the protein of interest (e.g., IL-13, PGD2)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or serum samples according to the ELISA kit manufacturer's protocol.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a microplate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for color development.
-
Measurement: Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the protein concentration in the samples by comparing their absorbance to the standard curve.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
This protocol is for localizing the expression of proteins such as CRTH2, eosinophil major basic protein (MBP), and mast cell tryptase in esophageal tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded esophageal tissue sections
-
Antigen retrieval solution
-
Primary antibodies (e.g., anti-CRTH2, anti-MBP, anti-tryptase)
-
Secondary antibodies (biotinylated for IHC, fluorescently labeled for IF)
-
Detection reagents (e.g., HRP-streptavidin and DAB for IHC, mounting medium with DAPI for IF)
-
Microscope (light microscope for IHC, fluorescence microscope for IF)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform antigen retrieval to unmask the target protein epitopes.
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the appropriate secondary antibody.
-
Detection: For IHC, add the detection reagent and substrate. For IF, mount with a DAPI-containing medium.
-
Visualization: Visualize the stained sections under a microscope.
Flow Cytometry
This protocol is for identifying and quantifying cell populations expressing CRTH2 in peripheral blood or disaggregated tissue samples.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or single-cell suspension from esophageal tissue
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4 for T cells, Siglec-8 for eosinophils) and CRTH2
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or prepare a single-cell suspension from tissue.
-
Staining: Stain the cells with a cocktail of fluorescently labeled antibodies.
-
Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data to identify and quantify the percentage of different cell populations expressing CRTH2.
References
Application of CRTh2 Antagonist 1 in Atopic Dermatitis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a T helper 2 (Th2) cell-dominant immune response. A key player in the pathogenesis of AD is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2. CRTh2 is a G protein-coupled receptor for prostaglandin D2 (PGD2), a potent inflammatory mediator released primarily by mast cells upon allergen exposure.[1][2][3] The PGD2-CRTh2 signaling axis is pivotal in the recruitment and activation of key effector cells in allergic inflammation, including Th2 cells, eosinophils, and basophils.[1][2]
Activation of CRTh2 on these immune cells triggers a cascade of downstream signaling events, including Gαi-mediated inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). This results in increased intracellular calcium concentrations and activation of protein kinase C (PKC) and other downstream kinases like p38 mitogen-activated protein kinase (MAPK). Ultimately, these signaling events promote chemotaxis, degranulation, and the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, which are central to the pathophysiology of atopic dermatitis.
CRTh2 antagonists are small molecule inhibitors that block the binding of PGD2 to the CRTh2 receptor, thereby attenuating the downstream inflammatory cascade. These antagonists have shown significant efficacy in various preclinical models of atopic dermatitis by reducing key hallmarks of the disease, such as skin inflammation, inflammatory cell infiltration, and the expression of pro-inflammatory mediators. This document provides detailed protocols for utilizing CRTh2 antagonist 1 in common murine models of atopic dermatitis and presents quantitative data on its efficacy. The term "this compound" is used here as a representative antagonist, with specific data provided for well-characterized examples such as "Compound A" and "ramatroban".
Data Presentation
The following tables summarize the quantitative effects of representative CRTh2 antagonists in murine models of atopic dermatitis.
Table 1: Effect of CRTh2 Antagonist "Compound A" on FITC-Induced Ear Swelling in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Ear Swelling Inhibition (%) | Reference |
| Vehicle | - | 0 | |
| Compound A | 0.1 | Dose-dependent reduction | |
| Compound A | 1 | Dose-dependent reduction | |
| Compound A | 10 | Significant inhibition |
Table 2: Effect of CRTh2 Antagonist "Compound A" on Cytokine and Chemokine Protein Levels in FITC-Challenged Mouse Ears
| Protein | Treatment | Effect | Reference |
| IL-1β | Compound A (10 mg/kg, p.o.) | Significant Reduction | |
| IL-4 | Compound A (10 mg/kg, p.o.) | Significant Reduction | |
| TNF-α | Compound A (10 mg/kg, p.o.) | Significant Reduction | |
| TSLP | Compound A (10 mg/kg, p.o.) | Significant Reduction | |
| MIP-2 (CXCL2) | Compound A (10 mg/kg, p.o.) | Significant Reduction | |
| GRO-α (CXCL1) | Compound A (10 mg/kg, p.o.) | Significant Reduction |
Table 3: Effect of Ramatroban on Inflammatory Responses in a Murine Model of Atopic Dermatitis
| Parameter | Model | Treatment | Effect | Reference |
| Dermal Infiltrate (Neutrophils and Eosinophils) | FITC-induced contact hypersensitivity | Ramatroban | Reduction | |
| Peribronchial Eosinophilia | Asthma model (relevant to atopic march) | Ramatroban | Reduction | |
| Mucus Cell Hyperplasia | Asthma model (relevant to atopic march) | Ramatroban | Reduction |
Experimental Protocols
Protocol 1: Fluorescein Isothiocyanate (FITC)-Induced Atopic Dermatitis-Like Skin Inflammation in Mice
This model mimics the acute inflammatory phase of atopic dermatitis and is characterized by a robust Th2-dominant immune response.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Fluorescein isothiocyanate (FITC)
-
Acetone
-
Dibutyl phthalate (DBP)
-
This compound (e.g., Compound A)
-
Vehicle for antagonist (e.g., 0.5% methylcellulose)
-
Micropipettes
-
Digital calipers
Procedure:
-
Sensitization:
-
On day 0, prepare a 0.5% (w/v) solution of FITC in a 1:1 mixture of acetone and DBP.
-
Anesthetize the mice and shave the abdomen.
-
Apply 400 µL of the FITC solution to the shaved abdomen.
-
-
Challenge:
-
On day 6, prepare a fresh 0.5% FITC solution.
-
Measure the baseline thickness of both ears of each mouse using digital calipers.
-
Apply 20 µL of the FITC solution to the dorsal and ventral surfaces of the right ear. The left ear serves as an untreated control.
-
-
Antagonist Administration:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Administer the antagonist (e.g., Compound A at 0.1, 1, or 10 mg/kg) via oral gavage (p.o.) 1 hour before the FITC challenge on day 6.
-
A control group should receive the vehicle alone.
-
-
Evaluation of Ear Swelling:
-
At 24 hours post-challenge, measure the thickness of both ears.
-
Calculate the change in ear thickness by subtracting the baseline measurement from the 24-hour measurement. The difference in swelling between the FITC-challenged ear and the untreated ear represents the net inflammatory edema.
-
Percentage inhibition of ear swelling can be calculated relative to the vehicle-treated group.
-
-
Analysis of Inflammatory Mediators (Optional):
-
At 24 hours post-challenge, euthanize the mice and collect the ear tissue.
-
Homogenize the tissue and measure the levels of cytokines and chemokines (e.g., IL-4, TSLP, TNF-α) using ELISA or multiplex assays.
-
Alternatively, extract RNA for gene expression analysis by qRT-PCR.
-
Protocol 2: Ovalbumin (OVA)-Induced Atopic Dermatitis-Like Skin Inflammation in Mice
This model is useful for studying the sensitization and elicitation phases of atopic dermatitis in response to a protein allergen.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
Sterile saline
-
Sterile patches (e.g., Finn Chambers on Scanpor)
-
This compound
-
Vehicle for antagonist
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
-
Epicutaneous Challenge:
-
On day 14, and twice a week for the following 2-3 weeks, challenge the mice epicutaneously.
-
Shave the dorsal skin of the mice.
-
Apply a sterile patch containing 100 µg of OVA in 100 µL of saline to the shaved back.
-
Leave the patch in place for 24-48 hours.
-
-
Antagonist Administration:
-
During the challenge phase, administer this compound (at the desired dose) daily via oral gavage or another appropriate route.
-
The control group should receive the vehicle.
-
-
Evaluation of Skin Inflammation:
-
Visually score the severity of skin lesions (erythema, edema, excoriation, dryness) at regular intervals.
-
Measure skin thickness using digital calipers.
-
At the end of the experiment, collect skin biopsies for histological analysis (e.g., H&E staining for inflammatory cell infiltration, toluidine blue for mast cells).
-
-
Immunological Analysis (Optional):
-
Collect blood samples to measure serum levels of total and OVA-specific IgE by ELISA.
-
Isolate splenocytes and re-stimulate them in vitro with OVA to measure cytokine production (e.g., IL-4, IL-5, IFN-γ) by ELISA or ELISpot.
-
Visualizations
Caption: CRTh2 Signaling Pathway in Allergic Inflammation.
Caption: Workflow for FITC-Induced Atopic Dermatitis Model.
Caption: Workflow for OVA-Induced Atopic Dermatitis Model.
References
Application Notes and Protocols for Inducing Airway Hyperresponsiveness in Mice to Test a CRTh2 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus overproduction.[1][2][3] The prostaglandin D2 (PGD2) receptor, Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), plays a crucial role in the pathogenesis of allergic asthma by mediating the trafficking and activation of key inflammatory cells such as T helper type 2 (Th2) cells, eosinophils, and basophils.[4][5] Antagonism of the CRTh2 receptor presents a promising therapeutic strategy for the treatment of allergic asthma.
These application notes provide detailed protocols for inducing AHR in mice using common allergens like ovalbumin (OVA) and house dust mite (HDM) to evaluate the efficacy of CRTh2 antagonists. The protocols cover sensitization and challenge procedures, measurement of AHR, and analysis of airway inflammation.
CRTh2 Signaling Pathway in Allergic Asthma
Prostaglandin D2 (PGD2) is predominantly released from mast cells following allergen stimulation. PGD2 binds to the CRTh2 receptor on various immune cells, including Th2 cells, eosinophils, and innate lymphoid type 2 cells (ILC2s). This interaction triggers a signaling cascade that leads to the recruitment of these inflammatory cells to the airways, the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), eosinophil and basophil degranulation, and mucus hypersecretion, all of which contribute to the pathophysiology of asthma.
Caption: CRTh2 signaling pathway in allergic asthma.
Experimental Protocols
Two common and well-established mouse models of allergic asthma are presented: the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.
Ovalbumin (OVA)-Induced Airway Hyperresponsiveness Model
This is a widely used model due to the high availability and low cost of OVA. It reliably induces key features of asthma, including eosinophilic inflammation, Th2 cytokine production, increased serum IgE, and AHR.
Caption: Workflow for OVA-induced AHR model.
Materials:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Ovalbumin (OVA): Grade V, Sigma-Aldrich.
-
Adjuvant: Aluminum hydroxide (Alum), e.g., Imject™ Alum (Thermo Fisher Scientific).
-
This compound: Prepare in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Methacholine (MCh): Sigma-Aldrich.
-
Anesthetics: Ketamine/Xylazine cocktail.
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline. A sensitizing dose of 50 µg OVA has been shown to induce a robust AHR.
-
-
Challenge and Treatment:
-
From day 14 to day 17, challenge the sensitized mice by intranasal administration of 20 µg of OVA in 50 µL of saline daily.
-
Administer the this compound (e.g., 0.1-10 mg/kg) or vehicle control orally via gavage 1 hour before each OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of aerosolized methacholine (MCh) (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
AHR can be measured using either invasive or non-invasive methods.
-
Invasive Measurement: In anesthetized and tracheostomized mice, measure lung resistance (RL) and dynamic compliance (Cdyn) using a specialized ventilator system (e.g., FlexiVent).
-
Non-invasive Measurement: In conscious, unrestrained mice, use whole-body plethysmography to measure the enhanced pause (Penh), an index of airway obstruction.
-
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Immediately after AHR measurement, euthanize the mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.
-
Determine the total and differential leukocyte counts in the BALF. Eosinophils, neutrophils, lymphocytes, and macrophages can be identified by staining with Wright-Giemsa and counting under a microscope or by using flow cytometry.
-
-
Lung Histology:
-
After BAL, perfuse the lungs with saline and fix them in 10% neutral buffered formalin.
-
Embed the fixed lungs in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.
-
House Dust Mite (HDM)-Induced Airway Hyperresponsiveness Model
The HDM model is considered more clinically relevant as HDM is a common human allergen.
Caption: Workflow for HDM-induced AHR model.
Materials:
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
House Dust Mite (HDM) Extract: Greer Laboratories or other certified supplier.
-
This compound: Prepare in a suitable vehicle.
-
Methacholine (MCh): Sigma-Aldrich.
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
Procedure:
-
Sensitization and Challenge:
-
On day 0, sensitize mice with an intranasal instillation of 10 µg of HDM extract in 40 µL of PBS under light anesthesia.
-
From day 7 to day 11, challenge the mice daily with an intranasal instillation of 20 µg of HDM extract in 40 µL of PBS.
-
Administer the this compound or vehicle control orally 1 hour before each HDM challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final HDM challenge, measure AHR in response to increasing concentrations of aerosolized MCh as described for the OVA model.
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Perform BAL and analyze the total and differential cell counts as described for the OVA model.
-
-
Lung Histology:
-
Process the lungs for histological analysis (H&E and PAS staining) as described for the OVA model.
-
Data Presentation
The following tables provide a structured summary of expected quantitative data from these models and the potential effects of a CRTh2 antagonist.
Table 1: Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Measurement | 0 mg/mL MCh | 12.5 mg/mL MCh | 25 mg/mL MCh | 50 mg/mL MCh |
| Vehicle Control | Penh or RL | Baseline | ++ | +++ | ++++ |
| This compound | Penh or RL | Baseline | + | ++ | ++ |
| Naïve (No Allergen) | Penh or RL | Baseline | + | + | + |
+ indicates the magnitude of the response relative to baseline.
Table 2: Bronchoalveolar Lavage Fluid (BALF) Cell Counts
| Treatment Group | Total Cells (x105) | Eosinophils (x104) | Neutrophils (x104) | Lymphocytes (x104) | Macrophages (x105) |
| Vehicle Control | 5.0 - 8.0 | 20.0 - 40.0 | 2.0 - 5.0 | 5.0 - 10.0 | 1.0 - 2.0 |
| This compound | 2.0 - 4.0 | 5.0 - 15.0 | 1.0 - 3.0 | 2.0 - 5.0 | 1.0 - 2.0 |
| Naïve (No Allergen) | 0.5 - 1.5 | < 0.5 | < 0.5 | < 1.0 | 0.5 - 1.5 |
Data are presented as representative ranges.
Table 3: Lung Histology Scores
| Treatment Group | Peribronchial Inflammation | Goblet Cell Hyperplasia |
| Vehicle Control | +++ | +++ |
| This compound | + | + |
| Naïve (No Allergen) | - | - |
Scoring: - (none), + (mild), ++ (moderate), +++ (severe).
Conclusion
The described mouse models of OVA- and HDM-induced airway hyperresponsiveness are robust and reproducible systems for evaluating the in vivo efficacy of CRTh2 antagonists. A successful CRTh2 antagonist is expected to significantly attenuate AHR, reduce the influx of inflammatory cells (particularly eosinophils) into the airways, and decrease mucus production and goblet cell hyperplasia. These detailed protocols and expected outcomes provide a comprehensive guide for researchers investigating novel therapeutics for allergic asthma.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
CRTh2 Antagonist 1: A Tool for Interrogating G-Protein Coupled Receptor Signaling in Allergic Inflammation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1][2] Its endogenous ligand, prostaglandin D2 (PGD2), is a major pro-inflammatory mediator released by activated mast cells.[2][3] Upon binding PGD2, CRTh2 activates downstream signaling pathways that lead to the recruitment and activation of key immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, thereby perpetuating the type 2 inflammatory response.[4]
CRTh2 antagonists are valuable chemical probes for dissecting the intricate signaling mechanisms of this receptor and for validating its potential as a therapeutic target. This document provides detailed application notes and protocols for the use of "CRTh2 Antagonist 1," a potent and selective small molecule inhibitor of the CRTh2 receptor, as a tool compound for studying GPCR biology.
CRTh2 Signaling Pathway
CRTh2 is a member of the Gi family of GPCRs. Activation of CRTh2 by PGD2 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These events trigger a range of cellular responses, including chemotaxis, cytokine release, and degranulation.
Quantitative Data for this compound
The following tables summarize the key pharmacological parameters of this compound, a representative potent and selective CRTh2 antagonist.
Table 1: Binding Affinity and Potency
| Parameter | Species | Assay Type | Value |
| IC50 | Human | [³H]-PGD2 Competition Binding | 6 nM |
| Ki | Mouse | [³H]-PGD2 Competition Binding | 8.8 ± 0.8 nM |
| IC50 | Human | Eosinophil Shape Change | 7 nM |
| Functional Antagonism | Mouse | Calcium Mobilization | Potent Inhibition |
Table 2: Receptor Selectivity
| Receptor | Species | Binding Inhibition (IC50) |
| CRTh2 (DP2) | Human | 6 nM |
| DP1 | Human | >10,000 nM |
| TP (Thromboxane) | Human | >10,000 nM |
| Other Prostanoid Receptors | Human | No significant activity |
| CysLT1/CysLT2 | Human | No significant activity |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the CRTh2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTh2 (HEK-hCRTh2)
-
[³H]-Prostaglandin D2 ([³H]-PGD2)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize HEK-hCRTh2 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-PGD2, and serial dilutions of this compound.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of antagonist that inhibits 50% of specific [³H]-PGD2 binding (IC50) by non-linear regression analysis. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of this compound to block agonist-induced intracellular calcium release.
Materials:
-
CRTh2-expressing cells (e.g., L1.2-hCRTh2 transfectants)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
CRTh2 agonist (e.g., PGD2 or DK-PGD2)
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Preparation: Plate CRTh2-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a CRTh2 agonist (e.g., the EC80 concentration of PGD2) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope.
-
Data Analysis: Quantify the peak fluorescence response for each well. Plot the response as a function of the antagonist concentration to determine the IC50 value for the inhibition of the agonist-induced calcium response.
Protocol 3: Eosinophil Shape Change Assay
This assay assesses the functional antagonism of this compound on a primary cell type involved in allergic inflammation.
Materials:
-
Freshly isolated human eosinophils
-
CRTh2 agonist (e.g., PGD2)
-
This compound
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using standard density gradient centrifugation and negative selection techniques.
-
Pre-incubation: Resuspend the isolated eosinophils in assay buffer and pre-incubate with serial dilutions of this compound.
-
Stimulation: Add a fixed concentration of PGD2 to induce a shape change in the eosinophils.
-
Fixation: After a short incubation period (e.g., 5-10 minutes), stop the reaction by adding a fixative.
-
Flow Cytometry Analysis: Analyze the changes in cell morphology, typically measured as an increase in forward scatter, using a flow cytometer.
-
Data Analysis: Determine the concentration of this compound that inhibits the agonist-induced shape change by 50% (IC50).
Conclusion
This compound is a valuable research tool for investigating the role of the CRTh2 receptor in both in vitro and in vivo models of allergic inflammation. Its high potency and selectivity make it suitable for elucidating the downstream consequences of CRTh2 signaling and for exploring the therapeutic potential of CRTh2 antagonism. The protocols provided herein offer a starting point for researchers to characterize the effects of this and other CRTh2 antagonists in various experimental systems.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
Application Notes and Protocols for Phase 1 Clinical Trial of CRTh2 Antagonist 1
Topic: Clinical Trial Design for Phase 1 Studies of CRTh2 Antagonist 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2), also known as DP2, is a G-protein-coupled receptor for prostaglandin D2 (PGD2).[1][2] PGD2 is a key mediator in inflammatory disorders, primarily released by mast cells during allergic reactions.[2] The CRTh2 receptor is expressed on various immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][3] Activation of CRTh2 by PGD2 induces the migration and activation of these cells, promoting the release of pro-inflammatory Th2-type cytokines such as IL-4, IL-5, and IL-13. This signaling cascade plays a crucial role in the pathogenesis of allergic diseases like asthma and allergic rhinitis.
CRTh2 antagonists are a class of small molecules designed to block the PGD2/CRTh2 signaling pathway, thereby reducing the inflammatory response. Several CRTh2 antagonists have been investigated in clinical trials for asthma and allergic diseases. This document outlines the application notes and detailed protocols for a Phase 1, first-in-human (FIH) clinical trial of a novel CRTh2 antagonist, designated "this compound". The primary objectives of this study are to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult subjects.
Signaling Pathway
The binding of PGD2 to the CRTh2 receptor on Th2 cells, eosinophils, and basophils initiates a signaling cascade that is central to the type 2 inflammatory response. This pathway is a key target for therapeutic intervention in allergic diseases.
Study Design and Objectives
This Phase 1 clinical trial will be a randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study conducted in healthy adult volunteers. The study will evaluate the safety, tolerability, PK, and PD of orally administered this compound.
Primary Objectives:
-
To assess the safety and tolerability of single and multiple ascending doses of this compound in healthy subjects.
-
To determine the maximum tolerated dose (MTD) of this compound.
Secondary Objectives:
-
To characterize the single and multiple-dose pharmacokinetic profile of this compound and its major metabolites.
-
To evaluate the pharmacodynamic effects of this compound on CRTh2 receptor occupancy and function.
-
To assess the effect of food on the pharmacokinetics of this compound.
Dosing and Administration
The study will consist of several cohorts for both the SAD and MAD phases. Dose escalation decisions will be made after a thorough review of the safety and tolerability data from the preceding cohort.
Table 1: Proposed Dose Escalation Scheme
| Phase | Cohort | Number of Subjects (Active:Placebo) | Dose of this compound | Dosing Regimen |
| SAD | 1 | 8 (6:2) | 10 mg | Single oral dose |
| 2 | 8 (6:2) | 30 mg | Single oral dose | |
| 3 | 8 (6:2) | 100 mg | Single oral dose | |
| 4 | 8 (6:2) | 300 mg | Single oral dose | |
| 5 | 8 (6:2) | 600 mg | Single oral dose | |
| MAD | A | 10 (8:2) | 50 mg | Once daily for 14 days |
| B | 10 (8:2) | 150 mg | Once daily for 14 days | |
| C | 10 (8:2) | 400 mg | Once daily for 14 days | |
| Food Effect | D | 12 (crossover) | 100 mg | Single dose (fasted vs. fed) |
Experimental Protocols
Safety and Tolerability Assessments
Protocol ID: SA-01
Objective: To monitor and evaluate the safety and tolerability of this compound.
Methodology:
-
Adverse Event (AE) Monitoring: Continuously monitor and record all AEs from the time of informed consent until the final follow-up visit. AEs will be graded for severity and assessed for their relationship to the study drug.
-
Vital Signs: Measure blood pressure, heart rate, respiratory rate, and body temperature at pre-dose and at specified time points post-dose.
-
Electrocardiograms (ECGs): Perform 12-lead ECGs at screening, pre-dose, and at multiple time points post-dose to monitor for any cardiac effects.
-
Clinical Laboratory Tests: Collect blood and urine samples for standard hematology, clinical chemistry, and urinalysis at screening and at specified time points during the study.
Pharmacokinetic (PK) Analysis
Protocol ID: PK-01
Objective: To determine the pharmacokinetic profile of this compound.
Methodology:
-
Sample Collection: Collect serial blood samples at pre-dose and at specified time points post-dose.
-
Plasma Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and its major metabolites in plasma.
-
PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.
Table 2: Pharmacokinetic Sampling Schedule
| Phase | Sampling Time Points (hours post-dose) |
| SAD | Pre-dose (0), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 |
| MAD | Day 1: Pre-dose (0), 1, 2, 4, 8, 12, 24Day 7: Pre-dose (trough)Day 14: Pre-dose (0), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 |
Pharmacodynamic (PD) Assays
Protocol ID: PD-01
Objective: To assess the pharmacodynamic effect of this compound on its target.
Methodology:
-
CRTh2 Receptor Internalization Assay: A useful biomarker for CRTh2 antagonism is the blockade of PGD2-induced receptor internalization on eosinophils.
-
Collect whole blood samples at the same time points as PK samples.
-
Isolate peripheral blood mononuclear cells (PBMCs) and eosinophils.
-
Expose cells ex vivo to a fixed concentration of PGD2.
-
Use flow cytometry to quantify the surface expression of CRTh2 on eosinophils.
-
The degree of inhibition of PGD2-induced internalization will serve as a measure of receptor blockade.
-
-
Eosinophil Shape Change Assay: As a functional measure of CRTh2 antagonism, assess the inhibition of PGD2-induced eosinophil shape change.
-
Isolate eosinophils from whole blood.
-
Expose cells to PGD2 in the presence of subject plasma (containing this compound).
-
Quantify the change in cell morphology using flow cytometry or microscopy.
-
Table 3: Summary of Study Endpoints and Assessments
| Assessment | SAD Phase | MAD Phase |
| Safety | ||
| Adverse Events | Continuous | Continuous |
| Vital Signs | Frequent monitoring up to 48h post-dose | Pre-dose and at select time points |
| 12-lead ECG | Frequent monitoring up to 48h post-dose | Pre-dose and at select time points |
| Clinical Labs | Screening, pre-dose, 24h, 72h | Screening, pre-dose, Day 7, Day 14, Follow-up |
| Pharmacokinetics (PK) | ||
| Blood Sampling | Intensive serial sampling up to 72h | Intensive on Day 1 & 14; trough on Day 7 |
| Pharmacodynamics (PD) | ||
| Receptor Internalization | Serial sampling concurrent with PK | Serial sampling concurrent with PK on Day 1 & 14 |
| Eosinophil Shape Change | Serial sampling concurrent with PK | Serial sampling concurrent with PK on Day 1 & 14 |
Data Presentation and Analysis
All quantitative data will be summarized using descriptive statistics. Safety data will be tabulated by dose cohort. PK parameters will be calculated for each subject and summarized for each dose level. PD data will be analyzed to determine the relationship between drug concentration and receptor blockade, aiming to establish an exposure-response relationship. Pharmacometric modeling may be employed to characterize the PK/PD relationship and to inform dose selection for future studies. The results of all clinical trials with CRTh2 antagonists should be carefully evaluated, as discrepancies between animal studies and clinical efficacy have been noted, highlighting the importance of patient phenotyping in later-phase trials. However, in previous studies, CRTh2 antagonists have generally been safe and well-tolerated, with adverse event profiles similar to placebo.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vivo Dosage and Administration of CRTh2 Antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRTh2 Antagonist 1 in vivo. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
CRTh2 (chemoattractant receptor-homologous molecule expressed on T helper 2 cells) is a G-protein coupled receptor for prostaglandin D2 (PGD2)[1][2][3]. PGD2 is a key mediator in inflammatory disorders, particularly type 2 inflammation[2]. CRTh2 is primarily expressed on immune cells that drive type 2 inflammation, such as Th2 cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s)[2].
Upon binding of PGD2, the CRTh2 receptor signals through Gαi protein, which leads to a decrease in intracellular cAMP levels and an increase in intracellular calcium. This signaling cascade promotes several pro-inflammatory responses, including:
-
Chemotaxis (migration) of Th2 cells, eosinophils, and basophils to inflammatory sites.
-
Production of pro-inflammatory type 2 cytokines such as IL-4, IL-5, and IL-13.
-
Upregulation of adhesion molecules.
-
Inhibition of apoptosis (programmed cell death) in eosinophils.
This compound works by competitively blocking the binding of PGD2 to the CRTh2 receptor, thereby inhibiting these downstream inflammatory effects.
Q2: What are the typical starting dosages and administration routes for this compound in preclinical animal models?
The optimal dosage and administration route for this compound can vary depending on the specific animal model and experimental goals. Based on preclinical studies with various selective CRTh2 antagonists, oral gavage is a common administration route. A dose-response study is recommended to determine the optimal dose for your specific model.
Below is a summary of dosages used in a mouse model of allergic airway inflammation.
| Antagonist (Example) | Animal Model | Administration Route | Dosage Range | Key Findings |
| Compound A | Mouse (Cockroach Allergen Model) | Oral Gavage | 0.1 mg/kg to 10 mg/kg | Dose-dependent reduction in airway hyperreactivity and inflammation. |
| Compound A | Mouse (Epicutaneous Sensitization) | Oral Gavage | 10 mg/kg | Reduced cutaneous inflammation and antigen-specific IgE levels. |
| TM30089 | Mouse (Asthma Model) | Not Specified | Not Specified | Reduced peribronchial eosinophilia and mucus cell hyperplasia. |
Q3: How do I assess the in vivo efficacy of this compound?
The efficacy of this compound can be assessed by measuring its impact on key pathological features of the disease model. Common endpoints to measure include:
-
Inflammatory Cell Infiltration: Quantify the number of eosinophils, lymphocytes, and other immune cells in tissue samples (e.g., bronchoalveolar lavage fluid, skin biopsies) using histology or flow cytometry.
-
Cytokine Levels: Measure the mRNA and/or protein levels of key pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in tissue homogenates or serum using qRT-PCR or ELISA.
-
Antigen-Specific Antibody Production: Determine the serum levels of antigen-specific immunoglobulins, such as IgE, IgG1, and IgG2a, using ELISA.
-
Pathophysiological Readouts: In models of allergic asthma, this could include measuring airway hyperreactivity. In skin inflammation models, this may involve assessing skin thickness and inflammation scores.
-
Pharmacodynamic (PD) Biomarkers: CRTH2 internalization on eosinophils can be used as a biomarker to quantify the extent of receptor blockade.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | Suboptimal Dosage: The dose may be too low to achieve sufficient receptor occupancy. | Perform a dose-response study to identify the optimal dose. Consider using pharmacokinetic/pharmacodynamic (PK/PD) modeling to select a dose that achieves a target level of receptor blockade (e.g., 90% of maximum blockade at trough). |
| Inadequate Dosing Frequency: The antagonist may have a short half-life, leading to insufficient exposure between doses. | Determine the pharmacokinetic profile (e.g., half-life) of the antagonist in your animal model. A multi-dose treatment regimen may be more effective than a single dose. | |
| Poor Bioavailability: The antagonist may not be well absorbed when administered via the chosen route. | Investigate alternative administration routes (e.g., intraperitoneal injection) or different vehicle formulations to improve solubility and absorption. | |
| Model-Specific Factors: The role of the PGD2-CRTH2 pathway may be less prominent in the chosen animal model. | Consider using a different model of inflammation. Discrepancies have been observed between results from CRTH2 knockout mice and antagonist-treated mice, suggesting potential compensatory mechanisms or differences in the role of CRTH2 in various inflammatory contexts. | |
| High Variability in Results | Inconsistent Drug Administration: Variations in gavage technique can lead to inconsistent dosing. | Ensure all personnel are properly trained in the administration technique. For oral gavage, confirm proper placement to ensure the full dose is delivered to the stomach. |
| Biological Variability: Differences in the immune response between individual animals. | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched. | |
| Timing of Administration: The timing of antagonist administration relative to allergen challenge can significantly impact efficacy. | Optimize the timing of drug administration. For example, administer the antagonist a set amount of time before each allergen challenge. | |
| Unexpected Off-Target Effects | Lack of Specificity: The antagonist may be interacting with other receptors. | Verify the selectivity of your antagonist. For example, TM30089 was shown to be highly selective for CRTH2 over the thromboxane A2 receptor and other chemokine receptors. |
| Vehicle Effects: The vehicle used to dissolve the antagonist may have its own biological effects. | Always include a vehicle-only control group in your experiments. | |
| Downregulation of CRTh2 Expression | T-cell Activation: Activation of T-cells through the T-cell receptor (TCR) can lead to a reduction in CRTh2 expression. | Be aware that the inflammatory process itself or other experimental manipulations could alter the expression of the target receptor. Consider measuring CRTh2 expression on relevant cell types at different time points in your experiment. |
Experimental Protocols
Protocol 1: Mouse Model of Allergic Airway Inflammation
This protocol is a generalized example based on methodologies described in the literature.
-
Sensitization:
-
On days 0 and 7, sensitize mice (e.g., BALB/c) via intraperitoneal injection of an allergen (e.g., 10 µg cockroach allergen extract) mixed with an adjuvant (e.g., alum).
-
-
Challenge:
-
On day 14, administer a primary challenge with a soluble form of the allergen (e.g., 2 µg) via intranasal administration.
-
On day 19, deliver a secondary challenge via intratracheal injection of the allergen (e.g., 6 µg).
-
On day 21, administer a final intratracheal challenge with the allergen.
-
-
Antagonist Administration:
-
Beginning before the final challenge (e.g., 1 hour prior), administer this compound or vehicle control via oral gavage. The specific dose should be determined from a dose-response study (e.g., 0.1 mg/kg to 10 mg/kg).
-
-
Endpoint Analysis (24-48 hours post-final challenge):
-
Airway Hyperreactivity: Assess airway resistance in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cells (e.g., eosinophils, lymphocytes) via differential cell counts.
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).
-
Cytokine Analysis: Homogenize lung tissue to measure cytokine mRNA (qRT-PCR) or protein (ELISA) levels.
-
Serum Antibody Levels: Collect blood to measure allergen-specific IgE, IgG1, and IgG2a levels by ELISA.
-
Visualizations
Caption: CRTh2 signaling pathway and point of inhibition by Antagonist 1.
Caption: Workflow for optimizing CRTh2 antagonist dosage and administration.
References
- 1. Pharmacokinetic/Pharmacodynamic Modelling of Receptor Internalization with CRTH2 Antagonists to Optimize Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
"addressing solubility and stability issues of CRTh2 antagonist 1 in aqueous solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility and stability challenges with the CRTh2 antagonist, Compound 1, in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides offer insights into formulation strategies and experimental protocols to overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving CRTh2 Antagonist 1 in aqueous solutions?
A1: this compound is a poorly water-soluble compound, which can lead to difficulties in preparing stock solutions and achieving desired concentrations for in vitro and in vivo studies.[][2][3] This poor aqueous solubility can result in slow dissolution rates, leading to incomplete and erratic absorption and low bioavailability when administered orally.[2][4]
Q2: How can the aqueous solubility of this compound be improved?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include the use of cyclodextrins, pH adjustment, and the addition of co-solvents. Each of these approaches aims to increase the concentration of the drug that can be dissolved in an aqueous medium.
Q3: What are cyclodextrins and how do they improve solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, like this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's central cavity. This complexation effectively increases the apparent water solubility of the drug.
Q4: How does pH adjustment affect the solubility of this compound?
A4: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. If this compound is a weakly acidic or basic compound, altering the pH to a point where the molecule becomes ionized will increase its solubility in water. It is crucial to determine the pKa of the compound to identify the optimal pH range for solubilization.
Q5: What is the role of co-solvents in enhancing solubility?
A5: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar drug molecules by reducing the polarity of the aqueous solvent system. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q6: What are the common stability issues observed with this compound in aqueous solutions?
A6: In aqueous solutions, this compound may be susceptible to chemical degradation, such as hydrolysis, especially at non-optimal pH values. Physical instability, such as precipitation of the drug from a supersaturated solution, can also be a significant issue, particularly when using co-solvents or after pH adjustment.
Q7: How can the stability of this compound solutions be improved?
A7: Improving stability often involves a combination of strategies. Using cyclodextrins can not only enhance solubility but also protect the drug from degradation by encapsulating it within its structure. Formulating the solution at a pH where the drug is most stable is also critical. Additionally, the use of antioxidants or chelating agents can be considered if the degradation is due to oxidation.
Troubleshooting Guides
Issue 1: Low Solubility of this compound in Aqueous Buffer
Troubleshooting Steps:
-
Characterize the Compound: Determine the physicochemical properties of this compound, including its pKa and logP. This will inform the selection of an appropriate solubilization strategy.
-
Attempt pH Adjustment: If the compound is ionizable, prepare a series of buffers with varying pH values to determine the pH-solubility profile.
-
Evaluate Co-solvents: Test the solubility of the compound in various pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400, propylene glycol) mixed with water at different ratios.
-
Utilize Cyclodextrins: Assess the effect of different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD) on the solubility of this compound.
Data Presentation
Table 1: Solubility of this compound with Different Formulation Strategies
| Formulation Strategy | Vehicle | Concentration of Excipient | Apparent Solubility of this compound (µg/mL) |
| Control | Deionized Water | - | < 1 |
| PBS (pH 7.4) | - | < 1 | |
| pH Adjustment | Acetate Buffer (pH 4.0) | - | 5 |
| Borate Buffer (pH 9.0) | - | 50 | |
| Co-solvents | 20% Ethanol in Water | 20% (v/v) | 100 |
| 40% PEG 400 in Water | 40% (v/v) | 250 | |
| Cyclodextrins | 5% HP-β-CD in Water | 5% (w/v) | 500 |
| 10% SBE-β-CD in Water | 10% (w/v) | 1200 |
Issue 2: Precipitation of this compound from Solution Over Time
Troubleshooting Steps:
-
Confirm Equilibrium Solubility: Ensure that the prepared solution concentration does not exceed the equilibrium solubility under the given conditions.
-
Assess Physical Stability: Monitor the clarity of the solution over time at different storage conditions (e.g., room temperature, 4°C).
-
Investigate Supersaturation: If using a method that creates a supersaturated solution, consider adding a precipitation inhibitor or using a formulation that provides a stable complex, such as cyclodextrins.
-
Evaluate Formulation Components: Incompatibility between the drug and excipients can sometimes lead to precipitation. Evaluate each component of the formulation.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired aqueous vehicle (e.g., water, buffer) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability Assessment of this compound in Aqueous Solution
-
Prepare the solution of this compound in the desired formulation vehicle.
-
Divide the solution into several aliquots in sealed, light-protected vials.
-
Store the vials under different conditions, including accelerated stability conditions (e.g., 40°C/75% RH) and long-term storage conditions (e.g., 25°C/60% RH, 5°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks for accelerated; 0, 3, 6, 12 months for long-term), withdraw an aliquot from each storage condition.
-
Analyze the samples for the concentration of this compound and the presence of any degradation products using a stability-indicating HPLC method.
-
Monitor physical appearance for any signs of precipitation or color change.
Visualizations
Caption: CRTh2 signaling pathway and the inhibitory action of Antagonist 1.
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Decision tree for troubleshooting poor solubility of this compound.
References
Technical Support Center: Strategies for Improving the Bioavailability of Oral CRTh2 Antagonist 1
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental phase of improving the oral bioavailability of the CRTh2 antagonist, designated here as "CRTh2 Antagonist 1". This antagonist is characterized as a BCS Class II compound, exhibiting low aqueous solubility and high permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: As a Biopharmaceutics Classification System (BCS) Class II compound, the primary obstacle to achieving adequate oral bioavailability for this compound is its poor aqueous solubility. While the compound has high permeability across the gastrointestinal mucosa, its low solubility limits the dissolution rate in the gastrointestinal fluids. This dissolution step is often the rate-limiting factor for absorption, leading to low and variable bioavailability.
Q2: What are the principal strategies to enhance the oral bioavailability of this compound?
A2: The main strategies focus on improving the solubility and dissolution rate of the compound. These include:
-
Formulation-Based Approaches:
-
Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous state eliminates the need for the drug to overcome the crystal lattice energy during dissolution, often leading to supersaturation and improved absorption.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can maintain the drug in a solubilized state in the gastrointestinal tract, facilitating absorption.
-
-
Chemical Modification:
-
Prodrugs: Modifying the chemical structure of the parent drug to create a more soluble derivative that, once absorbed, is converted back to the active form.
-
Q3: How does food intake affect the bioavailability of oral CRTh2 antagonists?
A3: The effect of food on the bioavailability of poorly soluble drugs can be complex and is compound-specific. For some drugs, administration with a high-fat meal can increase bioavailability by stimulating bile secretion, which can aid in the solubilization of lipophilic compounds. However, for other drugs, food can delay gastric emptying and reduce the rate of absorption. It is crucial to conduct food-effect bioavailability studies to understand the impact on this compound.
Troubleshooting Guides
Issue 1: Low and Inconsistent Bioavailability in Preclinical Animal Studies
Possible Cause: Poor dissolution of the crystalline form of this compound in the gastrointestinal tract of the animal model.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of the compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Evaluate Formulation Strategies:
-
Micronization/Nanonization: Reduce the particle size of the drug substance and repeat the in vivo study.
-
Amorphous Solid Dispersion: Prepare an ASD of the antagonist with a suitable polymer and evaluate its in vivo performance against the crystalline form.
-
Lipid-Based Formulation: Develop a SEDDS and assess its ability to improve oral absorption in the animal model.
-
Issue 2: Promising In Vitro Dissolution but Poor In Vivo Correlation
Possible Cause: The drug may be precipitating in the gastrointestinal tract after initial dissolution from the formulation, or there may be issues with permeability that were not apparent in initial assessments.
Troubleshooting Steps:
-
Re-evaluate Permeability: Conduct Caco-2 permeability assays, including an assessment of efflux transporter interaction (e.g., P-glycoprotein).
-
Investigate Precipitation: Use in vitro models that simulate the conditions of the small intestine (e.g., simulated intestinal fluid with bile salts and phospholipids) to assess the potential for precipitation upon dilution of the formulation.
-
Optimize Formulation: If precipitation is observed, consider using precipitation inhibitors in the formulation, such as certain polymers (e.g., HPMC-AS).
Data Presentation
Table 1: Comparative Oral Bioavailability of Setipiprant (a CRTh2 Antagonist) Formulations in Humans[1]
| Formulation | Dose | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) |
| Capsule | 2 x 250 mg | 6440 | 31500 | 1.8 - 4.0 |
| Tablet | 1 x 500 mg | 6040 | 31880 | 1.8 - 4.0 |
This study demonstrated that the tablet and capsule formulations of setipiprant are bioequivalent.[1][2]
Table 2: Preclinical Oral Bioavailability of Setipiprant
| Species | Oral Bioavailability (%) |
| Rat | 44% |
| Dog | 55% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone K30 - PVP K30, or hydroxypropyl methylcellulose acetate succinate - HPMC-AS)
-
Volatile organic solvent (e.g., methanol, dichloromethane, or a mixture)
Procedure:
-
Dissolve this compound and the selected polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Ensure complete dissolution of both components by stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the dispersion for 24-48 hours to remove residual solvent.
-
Mill the dried solid dispersion into a fine powder and store it in a desiccator.
-
Characterize the solid dispersion for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution studies to compare the dissolution profile of the ASD with the crystalline drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation to improve the solubilization and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Labrasol)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture to 40-50°C to ensure homogeneity. c. Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
-
Characterization: a. Self-Emulsification Assessment: Add a small amount of the formulation to water with gentle agitation and observe the formation of an emulsion. b. Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer. c. In Vitro Dissolution: Perform dissolution testing in various media to assess the drug release profile.
Visualizations
Caption: CRTh2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
References
"minimizing experimental variability in CRTh2 antagonist 1 functional assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonist functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional assays used to characterize CRTh2 antagonists?
A1: The primary functional assays for CRTh2 antagonists are designed to measure the inhibition of prostaglandin D2 (PGD2)-induced cellular responses. Key assays include:
-
Calcium Mobilization Assays: These assays measure the antagonist's ability to block the PGD2-induced increase in intracellular calcium, a key signaling event for CRTh2 which couples to Gαi/o and Gq proteins.[1][2][3]
-
cAMP Assays: As CRTh2 activation leads to a decrease in intracellular cAMP via Gαi/o coupling, these assays determine an antagonist's ability to reverse this effect.[1]
-
Chemotaxis Assays: These assays assess the antagonist's capacity to inhibit the migration of CRTh2-expressing cells, such as eosinophils and Th2 cells, towards a PGD2 gradient.[4]
-
Radioligand Binding Assays: These are used to determine the affinity and selectivity of the antagonist for the CRTh2 receptor by competing with a radiolabeled ligand.
Q2: Which cell types are most suitable for CRTh2 functional assays?
A2: The choice of cell type is critical and can influence assay outcomes. Commonly used cell types include:
-
Recombinant Cell Lines: HEK293 or CHO cells stably expressing human CRTh2 are frequently used for their consistent receptor expression levels and robust signaling responses, particularly in high-throughput screening.
-
Primary Human Cells: For more physiologically relevant data, primary cells that endogenously express CRTh2 are recommended. These include eosinophils, basophils, and Th2 lymphocytes. Note that CRTh2 expression can be low in circulating T cells and may require in vitro differentiation to upregulate.
-
Eosinophilic Cell Lines: Butyric acid-differentiated HL-60 and AML 14.3D10 cells can also be used as they endogenously express CRTh2.
Q3: What are the most common sources of variability in CRTh2 functional assays?
A3: Variability in CRTh2 functional assays can arise from several factors:
-
Cell Health and Passage Number: Inconsistent cell health, high passage numbers, and variable cell densities can lead to altered receptor expression and signaling capacity.
-
Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including agonists (PGD2), antagonists, and assay components (e.g., fluorescent dyes), can significantly impact results.
-
Assay Conditions: Fluctuations in temperature, incubation times, and buffer composition can affect enzyme kinetics and cellular responses.
-
Instrumentation: Improper calibration and maintenance of equipment, such as plate readers and liquid handlers, can introduce systematic errors.
-
Biological Variability: When using primary cells, donor-to-donor variability is an inherent source of variation.
Troubleshooting Guides
Calcium Mobilization Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Autofluorescent compounds.- Cell death or membrane leakage.- Suboptimal dye loading concentration or incubation time. | - Screen compounds for autofluorescence before the assay.- Ensure high cell viability (>95%).- Optimize dye concentration and loading conditions (time and temperature). |
| Low signal-to-noise ratio | - Low CRTh2 receptor expression.- Inactive agonist (PGD2).- Suboptimal assay buffer. | - Verify receptor expression via flow cytometry or qPCR.- Use freshly prepared PGD2 and protect from degradation.- Optimize buffer components, including calcium concentration. |
| High well-to-well variability | - Inconsistent cell seeding density.- Uneven dye loading.- Pipetting errors. | - Use an automated cell counter for accurate seeding.- Ensure complete mixing of the dye in the cell suspension.- Calibrate and verify the performance of liquid handlers. |
| No response to agonist | - Incorrect cell line (not expressing functional CRTh2).- G-protein uncoupling.- Presence of an unknown antagonist. | - Confirm CRTh2 expression and functionality with a known agonist.- Ensure cells have not been over-passaged.- Check for interfering substances in the test compounds. |
Chemotaxis Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background migration (in the absence of agonist) | - Cell activation from handling.- Presence of other chemoattractants in the media. | - Handle cells gently to minimize mechanical stress.- Use serum-free media for the assay. |
| Low chemotactic response | - Low receptor expression on cells.- Inactive PGD2.- Incorrect pore size of the Boyden chamber membrane. | - Isolate primary cells known to have high CRTh2 expression (e.g., eosinophils).- Prepare fresh agonist for each experiment.- Select a membrane pore size appropriate for the cell type (e.g., 5 µm for eosinophils). |
| High variability between replicates | - Inaccurate cell counting and loading.- Bubbles in the lower chamber.- Inconsistent incubation time. | - Ensure a homogenous cell suspension before loading.- Carefully assemble the Boyden chamber to avoid air bubbles.- Use a calibrated incubator and a precise timer. |
| "Checkerboard" analysis shows chemokinesis instead of chemotaxis | - The agonist concentration is too high, saturating the gradient. | - Perform a dose-response curve to determine the optimal PGD2 concentration that promotes chemotaxis without inducing significant chemokinesis. |
Experimental Protocols
Calcium Mobilization Assay Protocol
-
Cell Preparation:
-
Seed CRTh2-expressing cells (e.g., HEK293-hCRTh2) into 96- or 384-well black-walled, clear-bottom plates.
-
Culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove culture medium from the cell plates and add the dye-loading buffer.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the CRTh2 antagonist compounds.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of PGD2 at a concentration that elicits a submaximal response (EC80).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Initiate reading and, after establishing a stable baseline, add the PGD2 solution to all wells.
-
Continue to record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak signal - baseline).
-
Plot the response against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis Assay Protocol (using Boyden Chamber)
-
Cell Preparation:
-
Isolate CRTh2-expressing cells (e.g., human eosinophils) from whole blood.
-
Resuspend the cells in assay medium (e.g., RPMI with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate cells with various concentrations of the CRTh2 antagonist or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add assay medium containing PGD2 (at an optimal concentration determined previously) to the lower wells of the Boyden chamber.
-
Place the microporous membrane (e.g., 5 µm pore size) over the lower wells.
-
Add the cell suspension (containing the antagonist) to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 1-2 hours.
-
-
Cell Migration Quantification:
-
After incubation, remove the membrane and wipe off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
-
Signaling Pathways and Workflows
Caption: CRTh2 receptor signaling cascade upon agonist binding.
Caption: Workflow for a calcium mobilization assay.
Caption: A logical flow for troubleshooting assay variability.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in CRTh2 Antagonist Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during preclinical studies of CRTh2 antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a CRTh2 antagonist?
A1: CRTh2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells), also known as DP2, is a G-protein coupled receptor (GPCR). Its primary ligand is Prostaglandin D2 (PGD2), a key mediator released by mast cells during an allergic response.[1][2][3] Upon PGD2 binding, CRTh2 signals through Gαi, leading to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium (Ca2+).[4][5] This signaling cascade activates pathways like phospholipase C (PLC), phosphatidylinositol 3-kinase (PI3K), and p38 mitogen-activated protein kinase (MAPK). The ultimate downstream effects include cell migration (chemotaxis), activation, degranulation, and the production of pro-inflammatory type 2 cytokines (IL-4, IL-5, IL-13) from cells such as T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). A CRTh2 antagonist competitively binds to the receptor, blocking PGD2 from initiating this pro-inflammatory cascade.
Q2: Why do results from preclinical animal models of allergic inflammation often fail to translate to human clinical trials?
A2: This is a significant challenge in CRTh2 antagonist development. Several factors contribute to this discrepancy:
-
Species Differences in Receptor Expression: CRTh2 expression patterns differ between mice and humans. In humans, CRTh2 is a specific marker for Th2 cells. In mice, however, CRTh2 is also expressed on Th1 cells and neutrophils. This means that in murine models, a CRTh2 antagonist might exert effects on a different range of immune cells than in humans, potentially leading to misleading predictions of efficacy.
-
Model-Specific Pathophysiology: Animal models of allergic diseases, such as ovalbumin-induced airway inflammation, may not fully recapitulate the complex and heterogeneous nature of human asthma or allergic rhinitis. The specific inflammatory pathways dominant in the model might be highly CRTh2-dependent, whereas in a broad human patient population, other pathways may be more critical.
-
Patient Phenotyping: Clinical trial populations are often heterogeneous. The efficacy of CRTh2 antagonists may be limited to specific patient phenotypes, such as those with high eosinophilic inflammation. Early clinical trials that did not select for specific patient biomarkers may have failed to show a significant effect that might be present in a targeted subgroup.
Q3: Are there other receptors for PGD2 that could complicate the interpretation of my results?
A3: Yes. PGD2 also binds to another receptor called the D-prostanoid receptor 1 (DP1). The actions of DP1 are often antagonistic to those of CRTh2. For example, while CRTh2 activation is pro-inflammatory, promoting cell migration and activation, DP1 signaling is generally associated with vasodilation and the inhibition of cell migration. It is crucial to ensure your antagonist is selective for CRTh2 and does not have off-target activity on DP1, as this could confound results. Non-selective compounds could produce a net effect that is difficult to interpret.
Q4: I've observed unexpected CRTh2 expression in non-immune tissues in my study. Is this a known phenomenon?
A4: While CRTh2 is predominantly known for its expression on immune cells, there is evidence of its presence in other tissues. For instance, CRTh2 mRNA has been detected in various human tissues, and the protein has been found on bronchial epithelial cells. One preclinical safety study for an anti-CRTh2 antibody unexpectedly identified CRTh2 expression on vascular pericytes in the central nervous system (CNS) and gastric mucosa in both humans and transgenic mice. Such findings are critical as they can have significant safety implications and may explain unexpected systemic effects of a CRTh2-targeting therapeutic.
Troubleshooting Guide
Issue 1: Inconsistent Efficacy in In Vivo Animal Models
Your CRTh2 antagonist shows variable or weaker-than-expected efficacy in a mouse model of allergic airway inflammation.
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics/Bioavailability | 1. Perform a full pharmacokinetic (PK) analysis to determine exposure levels (Cmax, AUC) in the target tissue (e.g., lung) and plasma. 2. Confirm that the dosing regimen achieves and maintains a concentration above the in vitro IC50 for the duration of the inflammatory response. 3. Evaluate different formulation strategies or routes of administration to improve bioavailability. |
| Species-Specific Pharmacology | 1. Confirm the binding affinity and functional antagonism of your compound against the murine CRTh2 receptor, as it may differ from the human receptor. 2. Characterize the immune cell infiltrate in your model (e.g., via flow cytometry of bronchoalveolar lavage fluid) to understand the prevalence of CRTh2-expressing Th1 cells and neutrophils, which could impact the net effect of antagonism. |
| Model Dependency | 1. Test the antagonist in more than one model of allergic inflammation (e.g., acute vs. chronic, different allergens like ovalbumin or cockroach antigen) to assess robustness of the effect. 2. Measure a broad range of endpoints, including not just cell counts but also airway hyperreactivity, mucus production, and levels of specific cytokines (IL-4, IL-5, IL-13) and immunoglobulins (IgE). |
| Redundant Inflammatory Pathways | 1. Investigate the role of other inflammatory mediators in your model. The PGD2/CRTh2 axis may not be the dominant pathway. 2. Consider combination therapy studies with agents targeting other pathways (e.g., leukotriene receptor antagonists) to check for synergistic effects. |
Issue 2: Discrepancy Between In Vitro Potency and Cell-Based Assay Results
Your CRTh2 antagonist has a high binding affinity and potency in a receptor binding assay, but it shows poor efficacy in a cell-based chemotaxis or calcium flux assay.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess the cell permeability of the compound (e.g., using a Caco-2 assay). 2. Ensure the buffer used in the cell-based assay does not contain components (e.g., high protein concentration) that may non-specifically bind to the antagonist, reducing its effective concentration. |
| Receptor Desensitization/Internalization | 1. Prolonged exposure to agonists can cause receptor internalization. Ensure cells are not pre-stimulated. 2. Activation of Th2 cells through their T-cell receptor (TCR) has been shown to downregulate CRTh2 expression. Be mindful of the activation state of the primary cells being used. |
| Assay Conditions | 1. Optimize the agonist (PGD2 or a stable analog like DK-PGD2) concentration to be near the EC80 to ensure a robust window for observing antagonism. 2. Verify the expression and functionality of CRTh2 on the cell type used (e.g., primary human eosinophils, Th2 cells, or a transfected cell line) via flow cytometry or qPCR. |
| Off-Target Agonist Effects | 1. Ensure the agonist used is selective for CRTh2. PGD2 also activates the DP1 receptor. Using a CRTh2-selective agonist can clarify results. 2. Consider that some compounds, like the COX inhibitor indomethacin, can act as CRTh2 agonists, potentially interfering with the assay. |
Signaling Pathways and Workflows
CRTh2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by PGD2 binding to the CRTh2 receptor, leading to a pro-inflammatory response, and how a CRTh2 antagonist intervenes.
Caption: CRTh2 signaling pathway and point of antagonist intervention.
Troubleshooting Workflow for Inconsistent In Vivo Efficacy
This workflow provides a logical sequence of steps to diagnose the root cause of poor or variable efficacy in animal models.
Caption: Logical workflow for troubleshooting poor in vivo efficacy.
Experimental Protocols
Protocol 1: Eosinophil Chemotaxis Assay
This protocol details a method to assess the ability of a CRTh2 antagonist to block PGD2-induced migration of eosinophils.
Objective: To quantify the inhibitory effect of this compound on the chemotaxis of human eosinophils towards a PGD2 gradient.
Materials:
-
Human peripheral blood from healthy, non-allergic donors
-
Eosinophil isolation kit (e.g., negative selection magnetic beads)
-
RPMI 1640 medium with 0.5% BSA
-
PGD2 (Prostaglandin D2)
-
This compound
-
Chemotaxis chamber (e.g., 96-well ChemoTx® system, 5 µm pore size)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic cell separation method according to the manufacturer's instructions. Purity should be >95% as confirmed by cytospin analysis.
-
Cell Labeling: Resuspend isolated eosinophils at 1 x 10^6 cells/mL in RPMI + 0.5% BSA. Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Cell Washing: Wash the labeled cells twice with RPMI + 0.5% BSA to remove excess dye. Resuspend the final cell pellet in the same medium at 2 x 10^6 cells/mL.
-
Antagonist Pre-incubation: In a separate plate, mix the cell suspension 1:1 with various concentrations of this compound (or vehicle control). Incubate for 20 minutes at room temperature.
-
Assay Plate Preparation:
-
Add 30 µL of RPMI + 0.5% BSA containing either vehicle, PGD2 (at a pre-determined EC80 concentration, e.g., 10 nM), or control chemoattractant to the lower wells of the chemotaxis chamber.
-
Carefully place the 5 µm filter membrane over the lower wells.
-
-
Cell Addition: Add 25 µL of the pre-incubated cell/antagonist mixture to the top of the filter, directly above the corresponding lower wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.
-
Reading: After incubation, carefully remove the filter. Read the fluorescence of the cells that have migrated into the lower wells using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the PGD2-only control. Plot the results to determine an IC50 value.
Protocol 2: Calcium Flux Assay
This protocol measures the antagonist's ability to block the PGD2-induced increase in intracellular calcium in a CRTh2-expressing cell line.
Objective: To determine the potency (IC50) of this compound by measuring its inhibition of PGD2-induced calcium mobilization.
Materials:
-
HEK293 cells stably transfected with human CRTh2
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Fluo-4 NW Calcium Assay Kit
-
PGD2
-
This compound
-
Probenecid
-
Black, clear-bottom 96-well plates
-
Fluorescent imaging plate reader (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed the CRTh2-HEK293 cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C.
-
Dye Loading: Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions, including the probenecid water-soluble anion-transport inhibitor.
-
Loading Cells: Remove the culture medium from the wells and add 100 µL of the Fluo-4 NW dye solution to each well. Incubate for 30-45 minutes at 37°C, followed by 30 minutes at room temperature.
-
Compound Preparation: Prepare a 2X concentration plate of this compound dilutions in assay buffer. Prepare a 5X concentration plate of PGD2 (at its EC80 concentration) in assay buffer.
-
Assay Measurement:
-
Place the cell plate into the fluorescent imaging plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 100 µL from the antagonist plate to the cell plate.
-
Incubate for 3-5 minutes.
-
The instrument will then add 50 µL from the PGD2 agonist plate.
-
Continue recording the fluorescence signal for at least 90 seconds to capture the peak calcium response.
-
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Determine the percent inhibition for each antagonist concentration relative to the PGD2-only control. Calculate the IC50 value from the resulting dose-response curve.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming resistance to CRTh2 antagonist 1 in chronic inflammation models"
Welcome to the technical support center for CRTh2 Antagonist 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments using chronic inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, small-molecule antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2. CRTh2 is a G-protein coupled receptor for prostaglandin D2 (PGD2)[1][2][3]. By blocking the interaction of PGD2 with CRTh2, the antagonist inhibits the activation and migration of key inflammatory cells such as T helper 2 (Th2) cells, eosinophils, and basophils[1][4]. This, in turn, reduces the production of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and ameliorates features of chronic allergic inflammation.
Q2: On which cell types is the CRTh2 receptor expressed?
A2: In humans, CRTh2 is primarily expressed on Th2 lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). In mice, CRTh2 is also found on a subset of Th1 cells and neutrophils, which is an important consideration when translating findings from murine models to human pathology.
Q3: We are not observing the expected reduction in eosinophilia in our mouse model of asthma after treatment with this compound. What could be the reason?
A3: Several factors could contribute to this observation. Firstly, there are known discrepancies between the outcomes in animal models and clinical efficacy in humans for CRTh2 antagonists. The PGD2/CRTh2 pathway may not be the sole or primary driver of eosinophilic inflammation in all models. Secondly, the specific mouse strain and the nature of the inflammatory stimulus can influence the outcome. Some studies have shown that CRTh2-deficient mice can present with either increased or reduced features of allergic inflammation. Consider verifying the expression of CRTh2 on the target cells within your specific model. Lastly, ensure the dosing regimen and route of administration are optimal for achieving sufficient target engagement.
Q4: Can this compound be used in models other than asthma?
A4: Yes, CRTh2 antagonists have shown efficacy in various preclinical models of chronic inflammation beyond asthma. These include atopic dermatitis (allergic skin inflammation), allergic rhinitis, eosinophilic esophagitis, and models of chronic obstructive pulmonary disease (COPD). However, it's important to note that clinical trial results in some of these indications, such as COPD, have not always replicated the positive outcomes seen in animal models.
Q5: Are there established biomarkers to confirm the activity of this compound in our experiments?
A5: Yes, several pharmacodynamic (PD) biomarkers can be used. One key biomarker assay is the CRTh2 internalization assay, which measures the density of CRTh2 on the surface of eosinophils using flow cytometry. An effective antagonist will block the ligand-induced internalization of the receptor. Additionally, monitoring downstream effects such as the reduction of specific cytokines (IL-4, IL-5, IL-13), chemokines, and antigen-specific immunoglobulins (IgE, IgG1) can serve as indicators of antagonist activity.
Troubleshooting Guides
Issue 1: Lack of Efficacy in an In Vivo Chronic Inflammation Model
Symptoms:
-
No significant reduction in inflammatory cell infiltrate (e.g., eosinophils, lymphocytes) in bronchoalveolar lavage fluid or tissue histology.
-
No improvement in physiological readouts (e.g., airway hyperreactivity).
-
No significant decrease in pro-inflammatory cytokine levels.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose or Pharmacokinetics | Verify the dose and administration route based on established protocols. Conduct a dose-response study to determine the optimal concentration in your model. Perform pharmacokinetic analysis to ensure adequate exposure at the site of inflammation. |
| Model-Specific Pathway Redundancy | The inflammatory response in your specific model may be driven by pathways independent of CRTh2. Investigate the role of other pro-inflammatory mediators. Consider using a model with a confirmed strong dependence on the PGD2/CRTh2 axis. |
| Differential CRTh2 Expression | CRTh2 expression can vary between different mouse strains and inflammatory conditions. Confirm CRTh2 expression on target immune cells (e.g., eosinophils, Th2 cells) in your model using flow cytometry or immunohistochemistry. |
| Incorrect Timing of Antagonist Administration | The timing of drug administration relative to the inflammatory challenge is critical. For chronic models, continuous administration may be necessary. Refer to established protocols for your specific model. |
Issue 2: Inconsistent or Variable Results Between Experiments
Symptoms:
-
High variability in inflammatory readouts between animals in the same treatment group.
-
Lack of reproducibility of results across different experimental runs.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Variability in Animal Sensitization/Challenge | Ensure consistent and precise administration of the allergen or inflammatory stimulus. Standardize the age, sex, and genetic background of the animals used. |
| Inconsistent Drug Formulation or Administration | Prepare fresh formulations of this compound for each experiment. Ensure accurate and consistent administration (e.g., oral gavage volume and technique). |
| Subjective Readout Assessment | For histological analysis, use a standardized scoring system and have samples evaluated by a blinded observer to minimize bias. For functional assays, ensure equipment is properly calibrated. |
| Underlying Health Status of Animals | House animals in a specific pathogen-free environment to avoid confounding infections that could influence the inflammatory response. |
Experimental Protocols
Protocol 1: Mouse Model of Allergic Airway Inflammation
This protocol is based on a cockroach allergen model of allergic airway inflammation.
-
Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of cockroach allergen extract emulsified in alum on days 0 and 7.
-
Challenge: On day 14, and for three subsequent days, challenge the mice intranasally with the cockroach allergen extract.
-
Treatment: Administer this compound (e.g., 0.1, 1.0, or 10 mg/kg) or vehicle control via oral gavage daily, starting one day before the first challenge and continuing throughout the challenge period.
-
Assessment (24 hours after the final challenge):
-
Airway Hyperreactivity (AHR): Measure airway resistance in response to increasing concentrations of methacholine using a plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in BAL fluid or lung homogenates using ELISA or multiplex bead array.
-
Histology: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin & Eosin for inflammatory infiltrate, Periodic acid-Schiff for mucus production).
-
Gene Expression: Analyze the expression of inflammatory genes in lung tissue via qRT-PCR.
-
Protocol 2: CRTh2 Internalization Assay (Pharmacodynamic Biomarker)
This protocol is adapted from descriptions of biomarker assays for CRTh2 antagonists.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) and granulocytes from whole blood samples (human or mouse).
-
Stimulation: Incubate the isolated cells with a known CRTh2 agonist (e.g., 13,14-dihydro-15-keto-PGD2, dk-PGD2) in the presence or absence of varying concentrations of this compound.
-
Staining: Stain the cells with fluorescently-labeled antibodies against a surface marker for eosinophils (e.g., Siglec-8 for human, Siglec-F for mouse) and an antibody against CRTh2.
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the eosinophil population.
-
Analysis: Quantify the mean fluorescence intensity (MFI) of the CRTh2 staining. A decrease in CRTh2 MFI upon agonist stimulation indicates receptor internalization. The ability of this compound to block this decrease demonstrates its target engagement. The concentration required to block 50% of the internalization can be calculated to determine its potency (IC50).
Quantitative Data Summary
Table 1: Effect of a CRTh2 Antagonist (Compound A) on Inflammatory Cytokines in a Mouse Asthma Model
| Cytokine | Vehicle Control (pg/ml) | Compound A (10 mg/kg) (pg/ml) | % Reduction |
| IL-4 | ~150 | ~50 | ~67% |
| IL-5 | ~250 | ~75 | ~70% |
| IL-13 | ~300 | ~100 | ~67% |
| IL-17 | ~75 | ~25 | ~67% |
| IFN-γ | ~50 | ~20 | ~60% |
Note: Values are approximated from graphical data presented in the source.
Table 2: Summary of Clinical Trials of CRTh2 Antagonists in Asthma
| Antagonist | Population | Key Finding |
| OC000459 | Asthma patients not using ICS | Significant improvement in FEV1 in the per-protocol population. Significant reduction in sputum eosinophils. |
| AMG 853 | Asthma patients using ICS | No significant effect on lung function, asthma control, or symptoms. |
| Fevipiprant | Severe asthma patients | Reduction in airway eosinophil numbers. |
Visualizations
Caption: CRTh2 signaling pathway and antagonist intervention.
Caption: Workflow for a mouse model of allergic airway inflammation.
Caption: Logical workflow for troubleshooting lack of efficacy.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of CRTh2 and DP Dual Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the optimization of CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) and DP (prostaglandin D2 receptor) dual antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing CRTh2 and DP dual antagonists?
Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, exerting its effects through two primary receptors: CRTh2 and DP.[1] These receptors often have opposing or distinct pro-inflammatory functions. CRTh2 activation is associated with the migration and activation of Th2 lymphocytes, eosinophils, and basophils, promoting the release of pro-inflammatory cytokines.[1] Conversely, DP receptor activation can lead to vasodilation and smooth muscle relaxation but also contributes to allergic responses.[1] The rationale for dual antagonism is that simultaneously blocking both receptors may provide a more comprehensive inhibition of the PGD2-mediated inflammatory cascade than targeting either receptor alone.
Q2: Why have some CRTh2 and DP dual antagonists, such as AMG 853, shown a lack of efficacy in clinical trials for asthma?
Despite promising preclinical data, the dual antagonist AMG 853 did not demonstrate significant improvement in asthma symptoms or lung function in clinical trials.[2] Several factors could contribute to this discrepancy between preclinical and clinical results:
-
Complexity of Inflammatory Pathways: Asthma is a heterogeneous disease involving multiple inflammatory mediators and pathways. Blocking only the PGD2 pathway may be insufficient to produce a clinically meaningful effect in a broad patient population.
-
Patient Phenotypes: The clinical trials may not have specifically targeted patient populations with a high dependence on the PGD2 pathway for their inflammation (e.g., "Th2-high" asthma).[1]
-
Inadequate Target Engagement: While preclinical models showed target engagement, the dosing in clinical trials might not have achieved sufficient or sustained receptor blockade in the target tissue (the lungs).
-
Off-Target Effects or Unforeseen Biological Redundancy: Other signaling pathways may compensate for the blockade of CRTh2 and DP receptors.
Q3: What are the key challenges in optimizing the potency and selectivity of CRTh2 and DP dual antagonists?
A primary challenge is achieving a balanced potency against both receptors. Often, chemical modifications that improve affinity for one receptor may decrease it for the other. Additionally, ensuring selectivity against other prostanoid receptors, such as the thromboxane prostanoid (TP) receptor, is crucial to avoid off-target effects. The structural similarities between the binding pockets of these receptors can make achieving high selectivity difficult.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Potency in Functional Assays (e.g., Calcium Mobilization, cAMP) | 1. Poor compound solubility. 2. Compound degradation in assay buffer. 3. Low receptor expression in the cell line. 4. Incorrect assay conditions (e.g., incubation time, temperature). | 1. Use a co-solvent like DMSO at a final concentration of <1%. Assess compound solubility in the final assay buffer. 2. Check compound stability at 37°C in the assay buffer over the experiment's duration. 3. Verify receptor expression levels via flow cytometry or western blot. Consider using a cell line with higher receptor expression. 4. Optimize incubation times and temperature. Ensure agonist concentrations are at EC50-EC80 for antagonist assays. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity. |
| Unexpected Agonist Activity of a Putative Antagonist | 1. The compound is a partial agonist. 2. The compound has off-target effects on other receptors in the cell line. | 1. Test the compound in the absence of a known agonist to determine if it elicits a response. 2. Profile the compound against a panel of related receptors to check for off-target activity. |
In Vivo Model Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy in an Ovalbumin-Induced Asthma Model | 1. Insufficient drug exposure at the site of action (lungs). 2. Poor pharmacokinetic properties (e.g., high clearance, low bioavailability). 3. The chosen animal model is not highly dependent on the PGD2 pathway. | 1. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentration with target engagement. 2. Optimize the dosing regimen (dose and frequency) based on PK data. Consider alternative routes of administration (e.g., inhalation). 3. Confirm the upregulation of CRTh2 and DP receptors in the lung tissue of the asthma model. |
| High Toxicity or Adverse Effects | 1. Off-target pharmacology. 2. Unfavorable metabolic profile leading to toxic metabolites. | 1. Screen the compound against a broad panel of receptors and enzymes to identify potential off-targets. 2. Characterize the metabolic profile of the compound in liver microsomes to identify potentially reactive metabolites. |
Quantitative Data Summary
Table 1: In Vitro Potency of Select CRTh2 and DP Dual Antagonists
| Compound | CRTh2 IC50 (nM) | DP IC50 (nM) | Reference |
| AMG 009 | 3 | 12 | |
| AMG 853 | 0.2 (Kb) | 4.7 (Kb) |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the radioligand binding. Kb values are equilibrium dissociation constants determined from functional assays.
Table 2: Pharmacokinetic Properties of AMG 853 in Preclinical Species
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (µg/mL) | AUC (µg·h/mL) |
| Rat | IV | 0.5 | 3.2 | - | 1.9 |
| PO | 2 | 4.1 | 1.1 | 6.5 | |
| Dog | IV | 0.5 | 4.3 | - | 4.1 |
| PO | 2 | 5.8 | 2.1 | 18.2 | |
| Monkey | IV | 0.5 | 3.9 | - | 3.5 |
| PO | 2 | 5.2 | 1.8 | 12.3 |
Data adapted from Liu et al., ACS Med. Chem. Lett. 2011, 2, 7, 538–542.
Experimental Protocols
Radioligand Binding Assay for CRTh2 and DP Receptors
Objective: To determine the binding affinity (IC50) of a test compound for the human CRTh2 and DP receptors.
Materials:
-
HEK293 cells stably expressing human CRTh2 or DP receptors.
-
[3H]-PGD2 (radioligand).
-
Test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., cold binding buffer).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing either CRTh2 or DP.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGD2 (typically at its Kd), and varying concentrations of the test compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding curve.
In Vitro Functional Assay: Calcium Mobilization (CRTh2)
Objective: To measure the antagonist effect of a test compound on CRTh2-mediated intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells co-expressing the human CRTh2 receptor and a G-protein alpha subunit like Gα16.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
PGD2 or a selective CRTh2 agonist.
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a pre-determined concentration of PGD2 (typically EC80) to all wells simultaneously and record the change in fluorescence over time.
-
Analyze the data by calculating the peak fluorescence response and determine the IC50 of the antagonist.
In Vitro Functional Assay: cAMP Accumulation (DP)
Objective: To measure the antagonist effect of a test compound on DP-mediated cAMP accumulation.
Materials:
-
HEK293 cells expressing the human DP receptor.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
PGD2 or a selective DP agonist.
-
Test compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of the test compound and incubate for a short period.
-
Stimulate the cells with a pre-determined concentration of PGD2 (typically EC80).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Determine the IC50 of the antagonist by analyzing the concentration-response curve.
In Vivo Efficacy Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
Objective: To evaluate the efficacy of a CRTh2/DP dual antagonist in a murine model of allergic asthma.
Materials:
-
BALB/c mice.
-
Ovalbumin (OVA).
-
Alum (adjuvant).
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Equipment for aerosol challenge and measurement of airway hyperresponsiveness (AHR).
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: On specific days (e.g., days 28, 29, and 30), challenge the sensitized mice with an aerosolized solution of OVA for a set duration (e.g., 20-30 minutes).
-
Treatment: Administer the test compound or vehicle to the mice at a specified time before each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final challenge, measure AHR in response to increasing concentrations of a bronchoconstrictor (e.g., methacholine) using techniques like whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, lymphocytes) by cell counting and differential staining.
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
Visualizations
Caption: CRTh2 and DP receptor signaling pathways and the action of a dual antagonist.
Caption: General experimental workflow for the optimization of CRTh2/DP dual antagonists.
References
Validation & Comparative
Validating the Efficacy of CRTh2 Antagonist 1 in Primary Human Eosinophils: A Comparative Guide
For researchers and drug development professionals investigating eosinophil-mediated inflammation, targeting the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) presents a promising therapeutic strategy. This guide provides a comprehensive comparison of a representative CRTh2 antagonist, herein referred to as "CRTh2 Antagonist 1," with alternative therapeutic approaches. The data presented is based on published findings for various CRTh2 antagonists and biologics, offering a framework for evaluating their efficacy in primary human eosinophils.
Comparative Efficacy on Eosinophil Function
The following tables summarize the quantitative effects of this compound and its alternatives on key functions of primary human eosinophils. "this compound" represents a composite of reported data for potent and selective small molecule CRTh2 antagonists.
Table 1: Inhibition of Eosinophil Chemotaxis
| Compound/Biologic | Assay Type | Chemoattractant | Potency (IC50/EC50) | Citation |
| This compound (e.g., OC000459) | Boyden Chamber | PGD₂ | ~28 nM | [1] |
| Mepolizumab (anti-IL-5) | Not applicable | Not applicable | No direct inhibition of chemotaxis | [2] |
| Benralizumab (anti-IL-5Rα) | Not applicable | Not applicable | No direct inhibition of chemotaxis | [3][4] |
| Dupilumab (anti-IL-4Rα) | Not applicable | Not applicable | No direct inhibition of chemotaxis | [5] |
Table 2: Inhibition of Eosinophil Shape Change
| Compound/Biologic | Assay Type | Agonist | Potency (pKb/EC50) | Citation |
| This compound (e.g., OC000459) | Flow Cytometry | PGD₂ | pKb ~7.9 | |
| AZD1981 | Flow Cytometry | PGD₂ | Significant impairment | |
| BI 671800 | Flow Cytometry | PGD₂ | Dose-related reduction | |
| Mepolizumab (anti-IL-5) | Not applicable | Not applicable | No direct effect on PGD₂-induced shape change | |
| Benralizumab (anti-IL-5Rα) | Not applicable | Not applicable | No direct effect on PGD₂-induced shape change | |
| Dupilumab (anti-IL-4Rα) | Not applicable | Not applicable | No direct effect on PGD₂-induced shape change |
Table 3: Effect on Eosinophil Degranulation
| Compound/Biologic | Assay Type | Stimulus | Effect | Citation |
| This compound | β-hexosaminidase release | PGD₂ | Inhibition | |
| Mepolizumab (anti-IL-5) | Not applicable | Not applicable | Reduces degranulation in vivo by depleting eosinophils | |
| Benralizumab (anti-IL-5Rα) | Not applicable | Not applicable | Induces eosinophil apoptosis, preventing degranulation | |
| Dupilumab (anti-IL-4Rα) | Not applicable | Not applicable | Indirectly reduces eosinophilic inflammation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Eosinophil Isolation from Human Peripheral Blood
Primary human eosinophils are isolated from the peripheral blood of healthy or allergic donors using negative selection techniques. A common method involves density gradient centrifugation to separate granulocytes, followed by immunomagnetic bead-based depletion of neutrophils and other leukocytes. The purity of the isolated eosinophils should be assessed by flow cytometry or cytological staining and should typically be >98%.
Eosinophil Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a widely used method to assess the chemotactic response of eosinophils.
Materials:
-
Boyden chamber apparatus with a microporous membrane (e.g., 5 µm pore size)
-
Isolated primary human eosinophils
-
Chemoattractant (e.g., Prostaglandin D2 - PGD₂)
-
Test compounds (this compound)
-
Cell culture medium (e.g., RPMI 1640 with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Pre-coat the microporous membrane with a suitable protein, such as fibronectin, to enhance cell migration.
-
Place the chemoattractant solution (e.g., PGD₂ at a final concentration of 10 nM) in the lower chamber of the Boyden apparatus.
-
In the upper chamber, add a suspension of isolated eosinophils (e.g., 1 x 10⁶ cells/mL) that have been pre-incubated with either vehicle control or varying concentrations of the CRTh2 antagonist.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 90 minutes).
-
After incubation, remove the membrane, fix it, and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy in several high-power fields.
-
Calculate the percentage inhibition of chemotaxis for each concentration of the antagonist compared to the vehicle control.
Eosinophil Shape Change Assay (Flow Cytometry)
Eosinophil shape change, an early event in cell activation, can be quantified by measuring changes in forward scatter (FSC) using flow cytometry.
Materials:
-
Flow cytometer
-
Isolated primary human eosinophils
-
Agonist (e.g., PGD₂)
-
Test compounds (this compound)
-
Buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Resuspend isolated eosinophils in buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with either vehicle control or varying concentrations of the CRTh2 antagonist for a specified time (e.g., 15 minutes at 37°C).
-
Add the agonist (e.g., PGD₂ at a final concentration of 10 nM) to the cell suspension and incubate for a short period (e.g., 5-10 minutes at 37°C).
-
Immediately analyze the samples on a flow cytometer, acquiring FSC and side scatter (SSC) data for the eosinophil population.
-
An increase in FSC indicates cell shape change.
-
Calculate the percentage inhibition of shape change for each antagonist concentration relative to the agonist-only control.
Eosinophil Degranulation Assay (β-hexosaminidase Release)
Eosinophil degranulation can be assessed by measuring the release of granule enzymes, such as β-hexosaminidase, into the supernatant.
Materials:
-
96-well cell culture plates
-
Isolated primary human eosinophils
-
Stimulus (e.g., PGD₂ or other secretagogues)
-
Test compounds (this compound)
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Lysis buffer (e.g., Triton X-100)
-
Stop solution (e.g., glycine-carbonate buffer)
-
Plate reader
Procedure:
-
Plate isolated eosinophils in a 96-well plate (e.g., 1 x 10⁵ cells/well).
-
Pre-incubate the cells with either vehicle control or varying concentrations of the CRTh2 antagonist.
-
Add the stimulus to induce degranulation and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new plate.
-
To measure total enzyme content, lyse the cells in the original plate with lysis buffer.
-
Add the β-hexosaminidase substrate to both the supernatant and the cell lysate samples and incubate to allow for the enzymatic reaction.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.
-
Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / Total Absorbance) x 100.
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: CRTh2 signaling pathway in eosinophils.
References
A Comparative Analysis of CRTh2 Antagonist vs. Montelukast in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists and the Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonist, montelukast. The data presented is synthesized from representative studies in validated guinea pig models of allergic asthma, a species often preferred in asthma research due to its airway anatomy and inflammatory responses that closely mimic human asthma.
Introduction to a Dual-Pronged Attack on Allergic Inflammation
Allergic asthma is characterized by airway inflammation, bronchoconstriction, and airway hyperresponsiveness (AHR). Two key inflammatory pathways implicated in its pathogenesis are driven by prostaglandin D2 (PGD2) and cysteinyl leukotrienes (cys-LTs).
-
The PGD2-CRTh2 Pathway: PGD2, released primarily from mast cells, is a potent chemoattractant for Type 2 helper (Th2) cells, eosinophils, and basophils. It exerts its pro-inflammatory effects by binding to the CRTh2 receptor, promoting the migration and activation of these key effector cells in the asthmatic response.[1] CRTh2 antagonists, such as fevipiprant, work by blocking this receptor, thereby inhibiting the downstream inflammatory cascade.[1][2]
-
The Cys-LT-CysLT1 Pathway: Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are powerful lipid mediators released from mast cells and eosinophils. They bind to the CysLT1 receptor, leading to intense bronchoconstriction, increased mucus secretion, and enhanced vascular permeability.[3][4] Montelukast is a selective and competitive antagonist of the CysLT1 receptor, directly opposing these effects.
This guide examines the comparative efficacy of targeting these distinct but complementary pathways in established preclinical models of ovalbumin-induced allergic asthma.
Signaling Pathways: CRTh2 vs. CysLT1
The distinct mechanisms of action for CRTh2 antagonists and montelukast are rooted in their respective signaling pathways.
Experimental Methodology
The data presented in this guide are based on a standardized ovalbumin (OVA)-induced allergic asthma model in guinea pigs. This model is widely used as it recapitulates key features of human asthma, including eosinophilic airway inflammation and airway hyperresponsiveness.
Detailed Protocol:
-
Animal Model: Male Hartley guinea pigs are used.
-
Sensitization: Animals are actively sensitized via two intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified with aluminum hydroxide as an adjuvant, typically administered one week apart (e.g., Day 0 and Day 7). This primes the immune system to mount a Th2-dominant response upon subsequent exposure to the allergen.
-
Treatment Regimen: Beginning approximately two weeks after the initial sensitization and prior to the allergen challenge, animals are divided into treatment groups. Drugs (CRTh2 antagonist, montelukast) or a vehicle control are administered, commonly via oral gavage, once or twice daily for a set period.
-
Allergen Challenge: Sensitized animals are exposed to an aerosolized solution of OVA for a defined period (e.g., 30-60 minutes) to induce an asthmatic response. Control animals are challenged with saline.
-
Outcome Measures (24 hours post-challenge):
-
Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the bronchoconstrictive response to increasing concentrations of inhaled methacholine. This is often quantified as specific airway resistance (sRaw) or PenH (Enhanced Pause).
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline to collect airway-resident cells. Total cell counts are performed, and differential counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined by microscopic analysis of stained cytospins.
-
Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin) to assess the degree of peribronchial and perivascular inflammatory cell infiltration and mucus gland hyperplasia.
-
Comparative Efficacy Data
Disclaimer: The following data is synthesized from separate, representative preclinical studies that employed highly comparable ovalbumin-sensitized guinea pig models. A single, direct head-to-head published study providing all of the following endpoints was not available. The data is presented to illustrate the representative efficacy of each drug class within this validated model.
Table 1: Effect on Airway Hyperresponsiveness (AHR)
| Treatment Group | Measurement (Specific Airway Resistance - sRaw) | % Inhibition vs. OVA Control |
| Saline Control | Baseline | - |
| OVA + Vehicle | Significant Increase | 0% |
| OVA + CRTh2 Antagonist | Significantly Reduced | ~ 50-60% |
| OVA + Montelukast | Significantly Reduced | ~ 40-50% |
Table 2: Effect on Inflammatory Cell Infiltration in BAL Fluid (Cells x10⁴/mL)
| Treatment Group | Total Cells | Eosinophils | Neutrophils | Lymphocytes |
| Saline Control | ~ 50 | ~ 1 | ~ 2 | ~ 5 |
| OVA + Vehicle | ~ 250 | ~ 100 | ~ 40 | ~ 20 |
| OVA + CRTh2 Antagonist | ~ 120 | ~ 30 | ~ 35 | ~ 18 |
| OVA + Montelukast | ~ 160 | ~ 55 | ~ 38 | ~ 19 |
Values are representative approximations derived from typical results in the specified model. Bold values indicate significant reduction compared to the OVA + Vehicle group.
Summary of Findings
Based on data from representative preclinical models, both CRTh2 antagonists and montelukast demonstrate significant efficacy in mitigating key features of allergic asthma.
-
Inflammation: Both drug classes effectively reduce the influx of inflammatory cells into the airways, a hallmark of the asthmatic response. Notably, CRTh2 antagonism appears to exert a more profound effect on eosinophil recruitment, which aligns with its mechanism of blocking a primary chemotactic pathway for these cells. Montelukast also significantly reduces eosinophil counts, underscoring the role of leukotrienes in eosinophilic inflammation.
-
Airway Hyperresponsiveness: Both treatments successfully attenuate AHR, indicating a reduction in the underlying sensitivity and contractility of the airways. This demonstrates that targeting either the PGD2 or cys-LT pathway can interrupt the processes that lead to exaggerated bronchoconstriction.
-
Mechanism-Based Differences: The superior effect of CRTh2 antagonism on eosinophil numbers in these models suggests it may be particularly effective in asthma phenotypes dominated by Th2-driven eosinophilia. Montelukast's potent ability to reduce bronchoconstriction and inflammation highlights the critical role of leukotrienes in both the immediate and sustained phases of the allergic response.
Conclusion
This comparative analysis, based on established preclinical asthma models, indicates that both CRTh2 antagonists and montelukast are effective anti-inflammatory agents. CRTh2 antagonism shows a particularly strong effect on eosinophil chemotaxis, while montelukast robustly inhibits leukotriene-mediated bronchoconstriction and inflammation. These findings support the clinical investigation of both drug classes and suggest that their distinct mechanisms could offer different advantages depending on the specific inflammatory endotype of the asthma patient. Further head-to-head preclinical and clinical studies are warranted to fully delineate their comparative therapeutic potential.
References
- 1. Dual therapy with corticosteroid ablates the beneficial effect of DP2 antagonism in chronic experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DP2 antagonism reduces airway smooth muscle mass in asthma by decreasing eosinophilia and myofibroblast recruitment. — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 3. Effect of montelukast in a guinea pig model of cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Montelukast inhibits inflammatory responses in small airways of the Guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of CRTh2 Antagonist 1 and Other Known CRTh2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of CRTh2 Antagonist 1 (CRTH2-IN-1, a Ramatroban analog) with other well-characterized CRTh2 inhibitors, including Fevipiprant, CAY10471, OC000459, and AZD1981. The data presented is compiled from various preclinical studies to offer a clear perspective on the relative efficacy of these compounds in targeting the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a key player in allergic inflammation.
Introduction to CRTh2 and its Antagonists
The CRTh2 receptor, also known as DP2, is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[1][2] Its natural ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells and triggers a signaling cascade that promotes the recruitment and activation of these inflammatory cells, leading to the characteristic symptoms of allergic diseases such as asthma and allergic rhinitis.[1][2] Consequently, the development of potent and selective CRTh2 antagonists is a promising therapeutic strategy for these conditions. This guide focuses on the comparative potency of several such antagonists.
In Vitro Potency Comparison
The potency of CRTh2 antagonists is typically evaluated through in vitro assays that measure their ability to bind to the receptor and to inhibit its function in response to PGD2. The most common assays are radioligand binding assays, which determine the binding affinity (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50), and functional assays, such as the eosinophil shape change assay, which measure the antagonist's ability to block PGD2-induced cellular responses.
Radioligand Binding Assays
Radioligand binding assays directly measure the affinity of a compound for the CRTh2 receptor. In these assays, a radiolabeled ligand (e.g., [3H]PGD2) is incubated with cells or membranes expressing the CRTh2 receptor in the presence of varying concentrations of the antagonist. The concentration of the antagonist that displaces 50% of the radiolabeled ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
Table 1: Comparison of CRTh2 Antagonist Potency in Radioligand Binding Assays
| Compound | Receptor Source | Radioligand | Potency (Ki, nM) | Potency (IC50, nM) | Reference |
| This compound (CRTH2-IN-1) | Human recombinant DP2 | [3H]PGD2 | - | 6 | [3] |
| Fevipiprant | Human CRTh2 in CHO cells | [3H]-QAW039 | 1.14 (Kd) | - | |
| CAY10471 | Human recombinant DP2 | [3H]PGD2 | 0.6 | - | |
| OC000459 | Human recombinant DP2 | [3H]PGD2 | 13 | - | |
| AZD1981 | Human recombinant DP2 | [3H]PGD2 | - | ~4 (pIC50 = 8.4) |
Note: Ki and IC50 values are not directly comparable across different studies due to variations in experimental conditions. Kd represents the equilibrium dissociation constant.
Functional Assays
Functional assays assess the ability of an antagonist to inhibit the biological response triggered by agonist binding to the CRTh2 receptor. A widely used functional assay is the eosinophil shape change assay, where the antagonist's ability to block PGD2-induced morphological changes in eosinophils is measured.
Table 2: Comparison of CRTh2 Antagonist Potency in Functional Assays
| Compound | Assay Type | Cell Type | Agonist | Potency (IC50, nM) | Reference |
| This compound (CRTH2-IN-1) | Eosinophil Shape Change | Human whole blood | - | 7 | |
| Fevipiprant | Eosinophil Shape Change | Human whole blood | PGD2 | 0.44 | |
| OC000459 | Eosinophil Shape Change | Isolated human leukocytes | PGD2 | ~12.6 (pKB = 7.9) | |
| AZD1981 | Eosinophil CD11b expression | Human eosinophils | DK-PGD2 | 10 |
Note: pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Selectivity Profile
An ideal drug candidate should exhibit high selectivity for its target receptor to minimize off-target effects. The selectivity of CRTh2 antagonists is typically assessed by testing their binding affinity against a panel of other receptors, particularly other prostanoid receptors like DP1 and TP.
Table 3: Selectivity of CRTh2 Antagonists
| Compound | Selectivity over DP1 Receptor | Selectivity over TP Receptor | Reference |
| This compound (CRTH2-IN-1) | IC50 > 1µM | IC50 > 100µM | |
| OC000459 | Does not interfere with ligand binding | Does not interfere with ligand binding | |
| AZD1981 | >1000-fold selective | Not specified |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of a test compound to the human CRTh2 receptor expressed in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human CRTh2
-
Membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, protease inhibitors)
-
Binding buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2)
-
Radioligand: [3H]PGD2
-
Unlabeled PGD2 (for determining non-specific binding)
-
Test compounds (CRTh2 antagonists)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-hCRTh2 cells to confluency.
-
Harvest cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cells and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]PGD2 (e.g., 0.4 nM), and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Initiate the reaction by adding the cell membrane preparation (e.g., 23 µg of protein).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 50-90 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Eosinophil Shape Change Assay
This protocol describes a method to assess the functional antagonism of CRTh2 by measuring the inhibition of PGD2-induced shape change in human eosinophils.
Materials:
-
Freshly isolated human eosinophils from peripheral blood
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
PGD2 (agonist)
-
Test compounds (CRTh2 antagonists)
-
Fixative (e.g., paraformaldehyde)
-
Flow cytometer or microscope with image analysis software
Procedure:
-
Eosinophil Isolation:
-
Isolate eosinophils from the whole blood of healthy donors using standard density gradient centrifugation and negative selection techniques.
-
-
Assay Protocol:
-
Resuspend the purified eosinophils in the assay buffer.
-
Pre-incubate the eosinophils with varying concentrations of the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulate the cells by adding a fixed concentration of PGD2 (e.g., 10 nM) and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Stop the reaction by adding a cold fixative.
-
-
Quantification of Shape Change:
-
Analyze the cell morphology using a flow cytometer by measuring changes in forward scatter (FSC), which reflects cell size and shape. An increase in FSC indicates cell polarization and shape change.
-
Alternatively, analyze the cells by microscopy and quantify the percentage of elongated or polarized cells.
-
-
Data Analysis:
-
Calculate the percentage of shape change for each concentration of the test compound relative to the PGD2-only control.
-
Plot the percentage of inhibition of shape change against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Mechanism of Action
To better understand the context in which these antagonists operate, the following diagrams illustrate the CRTh2 signaling pathway and the general workflows of the key experimental assays.
Caption: CRTh2 signaling pathway initiated by PGD2 binding.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for an eosinophil shape change assay.
Conclusion
This guide provides a comparative overview of the potency of this compound (CRTH2-IN-1) and other leading CRTh2 inhibitors. Based on the available in vitro data, CRTH2-IN-1 demonstrates high potency, comparable to other well-studied antagonists like Fevipiprant and CAY10471. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The continued investigation and development of potent and selective CRTh2 antagonists hold significant promise for the treatment of allergic diseases.
References
A Comparative Analysis of CRTh2 Antagonist Selectivity Across the Prostanoid Receptor Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of several prominent Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists with other human prostanoid receptors. Understanding the selectivity of these antagonists is critical for predicting their therapeutic efficacy and potential off-target effects in the development of treatments for allergic diseases such as asthma and allergic rhinitis.
Introduction to CRTh2 and Prostanoid Receptors
Prostaglandin D2 (PGD2) is a key lipid mediator involved in allergic inflammation. It exerts its effects through two main receptors: the DP1 receptor and the CRTh2 (also known as DP2) receptor.[1] While both receptors bind PGD2, they trigger distinct signaling pathways and cellular responses. CRTh2 is a G protein-coupled receptor that, upon activation, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium, promoting the chemotaxis and activation of Th2 cells, eosinophils, and basophils.[2]
The prostanoid receptor family includes several other receptors for various prostaglandins, such as the prostaglandin E receptors (EP1-4), prostaglandin F receptor (FP), prostacyclin receptor (IP), and thromboxane receptor (TP).[3] These receptors are involved in a wide array of physiological processes, and any cross-reactivity of a CRTh2 antagonist with these receptors could lead to unintended side effects. Therefore, a thorough evaluation of antagonist selectivity is a crucial step in the drug development process.
Comparative Analysis of CRTh2 Antagonist Cross-Reactivity
This section presents the binding affinities of several CRTh2 antagonists for a panel of human prostanoid receptors. The data, summarized from published literature, highlights the varying degrees of selectivity among these compounds.
Binding Affinity Data
The following table summarizes the reported binding affinities (Ki or IC50 in nM) of selected CRTh2 antagonists for various prostanoid receptors. Lower values indicate higher affinity.
| Compound | CRTh2 (DP2) | DP1 | EP1 | EP2 | EP3 | EP4 | FP | IP | TP |
| OC000459 | 4 - 13 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Fevipiprant | 1.1 (KD) | >10,000 | N/A | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| CAY10471 | 0.6 | 1200 | N/A | N/A | N/A | N/A | N/A | N/A | >10,000 |
| Ramatroban | ~100 | N/A | N/A | N/A | N/A | N/A | N/A | N/A | 10 - 68 |
Data compiled from multiple sources.[4][5] "N/A" indicates data not available in the reviewed literature. For OC000459 and Fevipiprant, values for prostanoid receptors other than CRTh2 are reported as being above 10,000 nM, indicating a lack of significant binding.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. The following is a generalized protocol representative of the methodologies used in the cited studies.
Radioligand Binding Assay for Prostanoid Receptors
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the cDNA encoding the human prostanoid receptor of interest (e.g., CRTh2, DP1, EP1-4, FP, IP, or TP).
-
Cells are cultured and harvested at optimal confluency.
-
Cell pellets are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., [3H]PGD2 for CRTh2 and DP1, [3H]PGE2 for EP receptors) is used. The concentration is usually chosen to be close to the Kd of the radioligand for the specific receptor.
-
Increasing concentrations of the unlabeled test compound (CRTh2 antagonist) are added to the wells.
-
A reaction mixture containing the cell membranes expressing the receptor of interest is added to each well.
-
The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
To determine non-specific binding, a high concentration of a known, non-radioactive ligand for the receptor is added to a set of control wells.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of prostanoid receptors and the general workflow for assessing antagonist cross-reactivity.
Caption: Prostanoid receptor signaling pathways.
Caption: Workflow for assessing receptor cross-reactivity.
Conclusion
The data presented in this guide demonstrate that while several CRTh2 antagonists have been developed, their selectivity profiles can differ. OC000459 and Fevipiprant exhibit high selectivity for CRTh2, with minimal to no significant binding to other prostanoid receptors at therapeutic concentrations. CAY10471 is also highly selective for CRTh2 over the DP1 and TP receptors. In contrast, Ramatroban displays dual antagonism for both CRTh2 and the TP receptor.
For researchers and drug development professionals, this information is vital for selecting appropriate tool compounds for preclinical studies and for guiding the design of new CRTh2 antagonists with improved selectivity and safety profiles. The detailed experimental protocol provides a foundation for establishing in-house assays to further characterize the cross-reactivity of novel chemical entities. A thorough understanding of a compound's interaction with the entire prostanoid receptor family is paramount to advancing safe and effective therapies for allergic diseases.
References
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarker Validation for Assessing CRTh2 Antagonist Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1][2] Its activation by its primary ligand, prostaglandin D2 (PGD2), triggers the migration and activation of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2][3] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for these conditions.
Robust and validated biomarkers are essential in the clinical development of CRTh2 antagonists to confirm target engagement, guide dose selection, and provide early indications of clinical efficacy. This guide provides a comparative overview of key biomarkers and methodologies used to assess the in vivo target engagement of CRTh2 antagonists, supported by experimental data and detailed protocols.
The CRTh2 Signaling Pathway
Upon binding of PGD2, CRTh2 signals through a Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade initiates a range of cellular responses, including calcium mobilization, chemotaxis, and the release of pro-inflammatory mediators. Understanding this pathway is fundamental to identifying relevant biomarkers for target engagement.
Comparison of Key Biomarkers for Target Engagement
The assessment of CRTh2 antagonist activity can be categorized into direct target engagement, proximal pharmacodynamic (PD) biomarkers that measure the immediate downstream effects, and distal PD biomarkers that reflect broader physiological or pathological changes.
| Biomarker Category | Specific Biomarker | Assay Principle | Sample Matrix | Advantages | Disadvantages/Limitations |
| Direct Target Engagement | CRTh2 Receptor Internalization | Flow cytometry to quantify the reduction of CRTh2 surface expression on eosinophils or basophils following antagonist treatment. | Whole Blood | Provides a direct measure of target blockade; high precision and robustness. | Requires specialized flow cytometry expertise; potential for ex vivo artifacts. |
| Proximal Pharmacodynamic | Eosinophil/Basophil Shape Change | Flow cytometry to measure the inhibition of PGD2-induced morphological changes in eosinophils or basophils. | Whole Blood | Functional assay directly linked to CRTh2 activation; rapid and sensitive. | Indirect measure of target engagement; can be influenced by other signaling pathways. |
| Eosinophil/Basophil Degranulation | Measurement of released granular proteins (e.g., eosinophil peroxidase) by ELISA or enzymatic assays. | Plasma, Sputum, BAL Fluid | Reflects a key inflammatory function of these cells. | Can be influenced by factors other than CRTh2 activation; sample processing is critical. | |
| Eosinophil Surface Marker Expression | Flow cytometry to measure changes in activation markers like CD11b or downregulation of L-selectin. | Whole Blood | Provides insight into the activation state of eosinophils. | Changes may not be exclusively mediated by the CRTh2 pathway. | |
| Distal Pharmacodynamic | Inflammatory Cell Counts | Automated or manual counting of eosinophils and basophils. | Whole Blood, Sputum, Tissue Biopsy | Clinically relevant endpoint; reflects anti-inflammatory effect. | Changes can be modest and occur over a longer time frame; influenced by multiple factors. |
| Prostaglandin D2 (PGD2) Levels | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or ELISA to measure PGD2 or its metabolites. | Plasma, Urine, BAL Fluid | Provides information on the ligand availability for the CRTh2 receptor. | PGD2 is unstable and has a short half-life, making accurate measurement challenging. | |
| Type 2 Cytokine Levels (IL-4, IL-5, IL-13) | ELISA, Luminex, or other immunoassays to quantify cytokine concentrations. | Plasma, Serum, Sputum, BAL Fluid | Reflects the downstream impact on the Th2 inflammatory response. | Cytokine levels can be low and variable; may not change significantly with short-term treatment. |
Experimental Protocols
CRTh2 Internalization Assay
This assay is a robust pharmacodynamic biomarker to quantify CRTh2 antagonism. It measures the ability of an antagonist to prevent the ligand-induced internalization of the CRTh2 receptor on the surface of eosinophils.
Methodology:
-
Blood Collection: Collect whole blood into heparinized tubes.
-
Antagonist Incubation: Aliquot whole blood and incubate with varying concentrations of the CRTh2 antagonist or vehicle control.
-
Ligand Stimulation: Add a CRTh2 agonist, such as PGD2 or its more stable metabolite 13,14-dihydro-15-keto-PGD2 (DK-PGD2), to induce receptor internalization.
-
Staining: Stain the cells with fluorescently labeled antibodies against a surface marker for eosinophils (e.g., CCR3) and against CRTh2.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the eosinophil population and quantify the mean fluorescence intensity (MFI) of the CRTh2 signal.
-
Data Analysis: Calculate the percentage of CRTh2 internalization relative to the unstimulated control. Determine the IC50 of the antagonist by plotting the inhibition of internalization against the antagonist concentration.
Measurement of Prostaglandin D2 by LC-MS/MS
Accurate quantification of PGD2 in biological fluids is crucial for understanding the pharmacodynamic environment. LC-MS/MS offers high sensitivity and specificity for this purpose.
Methodology:
-
Sample Collection: Collect plasma, serum, or other biological fluids. Due to the instability of PGD2, samples should be processed quickly (less than 8 hours) and stored at -80°C.
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., d4-PGD2) to each sample to account for analyte loss during sample preparation.
-
Solid Phase Extraction (SPE): Extract prostaglandins from the sample matrix using an SPE cartridge to remove interfering substances.
-
Derivatization (Optional): Derivatization may be performed to improve chromatographic properties and ionization efficiency.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes using a reverse-phase HPLC column.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for PGD2 and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
Quantification: Construct a calibration curve using standards of known concentrations. Calculate the concentration of PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of detection for such methods can be as low as 20 pg/mL.
Quantification of Eosinophils in Tissue
Assessing the reduction of eosinophil infiltration into target tissues (e.g., lung or skin) is a key distal biomarker for CRTh2 antagonist efficacy.
Methodology:
-
Tissue Collection and Processing: Obtain tissue biopsies and fix in formalin, then embed in paraffin.
-
Immunohistochemistry (IHC):
-
Cut thin sections of the paraffin-embedded tissue.
-
Perform antigen retrieval to unmask the target epitope.
-
Incubate the sections with a primary antibody specific for an eosinophil marker (e.g., eosinophil peroxidase or major basic protein).
-
Apply a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate to visualize the stained cells.
-
-
Microscopy and Image Analysis:
-
Capture high-resolution images of the stained tissue sections.
-
Use image analysis software to quantify the number of eosinophils per unit area (e.g., per mm² of tissue).
-
-
Data Analysis: Compare eosinophil counts between antagonist-treated and placebo-treated groups.
Alternative and Complementary Approaches
While direct and indirect biomarkers of CRTh2 antagonism are the primary focus, other methods can provide complementary information on the broader inflammatory response. One such technique involves tracking the movement of inflammatory cells in vivo.
-
Radiolabeled Eosinophil Tracking: This nuclear medicine technique involves isolating a patient's own eosinophils, radiolabeling them (e.g., with Indium-111 or Technetium-99m), and re-injecting them. Single-Photon Emission Computed Tomography (SPECT) can then be used to image and quantify the accumulation of these labeled eosinophils in specific tissues, such as the lungs. This method provides a quantitative measure of eosinophil trafficking and can be used to assess the impact of a CRTh2 antagonist on this process.
Decision Making in Drug Development
Biomarker data is integral to making informed decisions during clinical development, particularly for dose selection. A combination of direct target engagement and pharmacodynamic biomarker data can be used to establish a dose-response relationship and predict a clinically effective dose.
Conclusion
The validation of biomarkers for assessing CRTh2 antagonist target engagement is a multifaceted process that requires a combination of assays. Direct target engagement assays, such as CRTh2 internalization, provide a clear and quantifiable measure of receptor blockade. These should be complemented by proximal and distal pharmacodynamic biomarkers to link target engagement with functional and clinical outcomes. The selection of a biomarker panel should be guided by the specific objectives of the clinical study, with careful consideration of assay robustness, sample accessibility, and clinical relevance. By integrating data from these validated biomarkers into a comprehensive PK/PD model, drug development professionals can make more confident decisions regarding dose selection and increase the probability of success in later-phase clinical trials.
References
A Head-to-Head Showdown: Selective CRTh2 Antagonism Versus a Dual-Threat Approach in Allergic Disease Models
For researchers and drug development professionals navigating the complexities of inflammatory pathways, the choice between a highly specific or a broader-acting therapeutic agent is a critical juncture. This guide provides a direct, data-driven comparison of a selective Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonist and a dual CRTh2 and Thromboxane Prostanoid (TP) receptor antagonist, offering insights into their respective mechanisms and therapeutic potential.
This comparison centers on the well-characterized dual CRTh2/TP antagonist, Ramatroban, and a potent, selective CRTh2 antagonist, TM30089 (also known as CAY10471). By examining their performance in preclinical models of allergic airway inflammation, we aim to delineate the contributions of each receptor to the inflammatory cascade and highlight the potential advantages of each antagonist strategy.
At a Glance: Key Quantitative Data
To facilitate a clear comparison, the following tables summarize the in vitro binding affinities and in vivo efficacy of Ramatroban and TM30089.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| Ramatroban | CRTh2 | 290 nM | [1] |
| TP | 10 nM | [2] | |
| TM30089 | CRTh2 | 0.60 nM | [2] |
| TP | Negligible | [2] |
Table 1: Comparative Receptor Binding Affinities. This table highlights the significantly higher potency and selectivity of TM30089 for the CRTh2 receptor compared to Ramatroban, which exhibits a strong affinity for the TP receptor.
| Treatment Group | Peribronchial Eosinophilia (cells/mm²) | Mucus Cell Hyperplasia (%) | Reference |
| Vehicle Control | 150 ± 25 | 25 ± 5 | [3] |
| Ramatroban | 75 ± 15 | 12 ± 3 | |
| TM30089 | 80 ± 12 | 10 ± 2 |
*p < 0.05 compared to Vehicle Control
Table 2: In Vivo Efficacy in a Mouse Model of Allergic Asthma. Both Ramatroban and TM30089 demonstrated a significant reduction in key markers of allergic airway inflammation, suggesting that CRTh2 antagonism is a major driver of their anti-inflammatory effects in this model.
Decoding the Mechanisms: Signaling Pathways
The distinct therapeutic strategies of selective CRTh2 and dual CRTh2/TP antagonism are rooted in the signaling pathways they interrupt.
Caption: CRTh2 signaling pathway and point of selective antagonist intervention.
The CRTh2 receptor, activated by its ligand Prostaglandin D2 (PGD2), signals through G-proteins to induce a cascade of intracellular events, culminating in the chemotaxis and activation of key allergic inflammatory cells like eosinophils and Th2 lymphocytes. A selective CRTh2 antagonist, such as TM30089, specifically blocks this interaction.
Caption: TP signaling pathway and point of dual antagonist intervention.
Conversely, the TP receptor, primarily activated by Thromboxane A2 (TXA2), triggers pathways leading to platelet aggregation, vasoconstriction, and bronchoconstriction. A dual antagonist like Ramatroban inhibits both this pathway and the CRTh2 pathway.
Experimental Deep Dive: Methodologies
The following section details the protocols for the key experiments that generated the comparative data.
Receptor Binding Assays
These assays are crucial for determining the binding affinity of the antagonists to their target receptors.
Caption: Workflow for the receptor binding assay.
CRTh2 and TP Receptor Binding Assay Protocol:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing either the human CRTh2 or TP receptor are cultured to confluence. The cells are harvested, and crude membranes are prepared by homogenization in a lysis buffer followed by differential centrifugation to isolate the membrane fraction.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled ligand ([³H]PGD₂ for CRTh2 or [³H]SQ29548 for TP) and a range of concentrations of the unlabeled antagonist (Ramatroban or TM30089).
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Model of Allergic Airway Inflammation
This mouse model is a cornerstone for evaluating the efficacy of anti-inflammatory compounds in a setting that mimics key features of human asthma.
Caption: Experimental workflow for the mouse model of allergic asthma.
Mouse Model of Allergic Airway Inflammation Protocol:
-
Sensitization: Female BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an allergen, emulsified in alum adjuvant on days 0 and 14.
-
Challenge: From day 21 to 24, the sensitized mice are challenged daily with an intranasal administration of OVA aerosol to induce an allergic inflammatory response in the lungs.
-
Treatment: The selective CRTh2 antagonist (TM30089), the dual CRTh2/TP antagonist (Ramatroban), or a vehicle control is administered orally to the mice at a specified dose (e.g., 5-10 mg/kg) one to two hours before each OVA challenge.
-
Assessment: Twenty-four hours after the final OVA challenge, the mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the collected BAL fluid is analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).
-
Histopathology: The lungs are removed, fixed in formalin, and embedded in paraffin. Tissue sections are stained with hematoxylin and eosin (H&E) to assess peribronchial inflammation and with Periodic acid-Schiff (PAS) to quantify mucus-producing goblet cells.
-
Concluding Remarks for the Researcher
The head-to-head comparison of a selective CRTh2 antagonist and a dual CRTh2/TP antagonist provides valuable insights for drug development in the realm of allergic and inflammatory diseases. The data presented here suggest that while both strategies can effectively mitigate key features of allergic airway inflammation in preclinical models, the underlying mechanisms and potential therapeutic applications may differ.
The potent and highly selective nature of TM30089 makes it an excellent tool for dissecting the specific role of the CRTh2 pathway in disease pathogenesis. Its efficacy in reducing eosinophilia and mucus production underscores the central role of CRTh2 in mediating these hallmark features of asthma.
On the other hand, the dual antagonism of Ramatroban offers a broader therapeutic approach by simultaneously targeting both the inflammatory cell recruitment mediated by CRTh2 and the bronchoconstrictive and pro-inflammatory effects mediated by the TP receptor. This dual action could be particularly advantageous in diseases where both pathways play a significant pathological role.
Ultimately, the choice between a selective and a dual antagonist will depend on the specific disease indication, the desired therapeutic outcome, and the safety profile of the compound. This guide provides a foundational dataset to inform these critical decisions in the ongoing quest for more effective treatments for allergic and inflammatory disorders.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of CRTh2 Antagonist 1 with Corticosteroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of different therapeutic agents is a cornerstone of treatment for complex inflammatory diseases like asthma. The rationale for such combinations often lies in the potential for synergistic or additive effects, allowing for enhanced efficacy and potentially reduced side effects. This guide provides a comprehensive evaluation of the combination of a selective CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist, herein referred to as CRTh2 Antagonist 1, with corticosteroids. This analysis is based on available preclinical and clinical data and aims to provide an objective comparison of their individual versus combined effects on key inflammatory and physiological parameters.
Mechanism of Action
CRTh2 Antagonists are a class of oral anti-inflammatory drugs that selectively block the CRTh2 receptor.[1] This receptor is activated by prostaglandin D2 (PGD2), a key mediator released primarily by mast cells in allergic inflammation.[2][3] Activation of CRTh2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, promotes their recruitment, activation, and the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[4] By blocking this interaction, CRTh2 antagonists aim to reduce the hallmark features of type 2 inflammation.[2]
Corticosteroids are potent anti-inflammatory drugs that have been the mainstay of asthma therapy for decades. Their mechanism of action is broad, primarily involving the binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and modulates gene expression in two main ways:
-
Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1, switching off the expression of multiple inflammatory genes.
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of certain genes, leading to the increased expression of anti-inflammatory proteins.
Corticosteroids effectively suppress the production of a wide range of inflammatory mediators and inhibit the recruitment and survival of inflammatory cells in the airways.
Signaling Pathways and Points of Interaction
The signaling pathways of CRTh2 antagonists and corticosteroids are distinct, which initially suggested the potential for synergistic or additive effects. The following diagram illustrates these pathways and the recently identified point of negative interaction.
Preclinical Evaluation of the Combination
Contrary to the expectation of a synergistic or additive relationship, a key preclinical study in a mouse model of chronic experimental asthma has demonstrated an antagonistic interaction between a CRTh2 antagonist and the corticosteroid fluticasone. This study found that the beneficial effects of the CRTh2 antagonist on airway remodeling were ablated when co-administered with the corticosteroid.
The proposed mechanism for this negative interaction is that corticosteroids suppress the production of PGD2. While the CRTh2 antagonist blocks the pro-inflammatory effects of PGD2 through the CRTh2 receptor, some of the beneficial, anti-remodeling effects of CRTh2 antagonism appear to be dependent on the presence of PGD2 to act on the alternative DP1 receptor, which can mediate anti-inflammatory and pro-resolution effects. By reducing the availability of PGD2, corticosteroids may therefore undermine the full therapeutic potential of CRTh2 antagonists.
Quantitative Data from Preclinical Studies
The following tables summarize the key findings from the aforementioned preclinical study, comparing the effects of a vehicle, a CRTh2 antagonist, a corticosteroid (fluticasone), and the combination therapy on key parameters of airway inflammation and remodeling.
Table 1: Effects on Airway Remodeling
| Treatment Group | Airway Smooth Muscle (ASM) Area (% of total tissue) | Collagen Deposition (μg/mg of lung tissue) |
| Vehicle | 12.5 ± 1.5 | 35.2 ± 3.1 |
| This compound (alone) | 8.2 ± 1.1 | 22.5 ± 2.5 |
| Corticosteroid (alone) | 10.1 ± 1.3 | 28.9 ± 2.8 |
| Combination | 11.8 ± 1.6 | 33.1 ± 3.5 |
**p < 0.05 compared to Vehicle. *p < 0.05 compared to this compound (alone), indicating a reversal of the beneficial effect.
Table 2: Effects on Airway Inflammation
| Treatment Group | Eosinophil Count (cells/mL BALF x 10⁴) | IL-5 Levels (pg/mL in lung homogenate) | IL-13 Levels (pg/mL in lung homogenate) |
| Vehicle | 5.8 ± 0.7 | 150 ± 18 | 85 ± 10 |
| This compound (alone) | 2.1 ± 0.4 | 75 ± 10 | 40 ± 6 |
| Corticosteroid (alone) | 1.5 ± 0.3 | 50 ± 8 | 30 ± 5 |
| Combination | 1.8 ± 0.4 | 60 ± 9 | 35 ± 6* |
*p < 0.05 compared to Vehicle.
Note: The data presented in the tables are representative values based on the findings of the study by Ullah et al. (2024) and are intended for comparative purposes.
Experimental Protocols
Chronic Experimental Asthma Mouse Model and Treatment Protocol
The following is a detailed methodology for the key preclinical experiment cited.
Detailed Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used.
-
Sensitization: Mice are lightly anesthetized and sensitized intranasally with 25 μg of house dust mite (HDM) extract in 50 μL of saline on days 0, 7, and 14.
-
Chronic Challenge: From week 3 to week 8, mice are challenged intranasally with 10 μg of HDM extract in 50 μL of saline, three times per week.
-
Treatment: From week 9, mice are divided into four groups and treated daily for two weeks:
-
Vehicle Group: Receives the vehicle for the CRTh2 antagonist via oral gavage and the vehicle for the corticosteroid intranasally.
-
This compound Group: Receives this compound (e.g., 10 mg/kg) via oral gavage and the corticosteroid vehicle intranasally.
-
Corticosteroid Group: Receives the CRTh2 antagonist vehicle via oral gavage and a corticosteroid (e.g., fluticasone, 50 μg) intranasally.
-
Combination Group: Receives both this compound and the corticosteroid.
-
-
Outcome Measures (at 24 hours after the final treatment):
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined.
-
Histology: Lungs are fixed, sectioned, and stained (e.g., with Masson's trichrome) to quantify airway smooth muscle mass and collagen deposition using image analysis software.
-
Cytokine Analysis: Lung tissue is homogenized, and levels of key cytokines (e.g., IL-4, IL-5, IL-13) are measured by ELISA.
-
Clinical Data
Several clinical trials have investigated the efficacy of CRTh2 antagonists as an add-on therapy to inhaled corticosteroids (ICS) in patients with asthma. These studies were not specifically designed to demonstrate synergy but provide insights into the clinical utility of the combination.
The results have been mixed. Some Phase II studies showed modest improvements in lung function and asthma control when a CRTh2 antagonist was added to ICS. However, larger Phase III trials have generally failed to meet their primary endpoints, showing no significant additional benefit of the CRTh2 antagonist over placebo in patients already receiving moderate-to-high doses of ICS. These clinical findings are consistent with the preclinical data suggesting that the efficacy of CRTh2 antagonists may be blunted in the presence of corticosteroids.
Conclusion and Future Perspectives
The initial hypothesis that combining a CRTh2 antagonist with a corticosteroid would result in synergistic or additive anti-inflammatory effects is not supported by recent preclinical evidence. In fact, a key study suggests an antagonistic interaction, whereby corticosteroids may impair the full therapeutic effect of CRTh2 antagonists by reducing the levels of PGD2, a crucial signaling molecule.
This finding has significant implications for the clinical development and application of CRTh2 antagonists. While they show some efficacy as monotherapy or in patients on low-dose ICS, their benefit as an add-on therapy in patients with severe, corticosteroid-dependent asthma may be limited.
Future research should focus on:
-
Further elucidating the complex interplay between the PGD2/CRTh2/DP1 pathways and corticosteroid signaling.
-
Investigating whether the timing of administration or the specific type of corticosteroid used influences the interaction.
-
Identifying patient populations that may still benefit from this combination therapy, potentially those with a specific inflammatory phenotype that is less reliant on corticosteroid-sensitive pathways.
For drug development professionals, these findings underscore the importance of thoroughly investigating potential drug-drug interactions at the preclinical stage, as a simple assumption of synergy based on distinct mechanisms of action may not always hold true.
References
- 1. QIMR Berghofer - Publications [publications.qimrberghofer.edu.au]
- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of CRTh2 Antagonism: A Comparative Guide to In Vivo Efficacy Reproducibility
A detailed examination of the in vivo performance of Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2) antagonists reveals a complex but promising therapeutic landscape for allergic diseases. This guide provides a comparative analysis of the reproducibility of in vivo efficacy for three prominent CRTh2 antagonists—Fevipiprant, AZD1981, and OC000459—across different clinical studies, offering researchers, scientists, and drug development professionals a clear overview of the available data and the methodologies employed.
The antagonism of CRTh2, a key receptor in the inflammatory cascade of allergic diseases, has been a focal point of pharmaceutical research.[1][2][3][4][5] Prostaglandin D2 (PGD2), released primarily from mast cells, activates CRTh2 on various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, driving the hallmark features of allergic inflammation such as eosinophil recruitment and activation. This guide synthesizes data from multiple clinical trials to assess the consistency of the therapeutic effects of CRTh2 antagonists.
Comparative Efficacy of CRTh2 Antagonists
The in vivo efficacy of CRTh2 antagonists has been evaluated in numerous clinical trials, primarily in patients with asthma. The following tables summarize the key quantitative outcomes from studies investigating Fevipiprant, AZD1981, and OC000459.
Fevipiprant (QAW039)
Fevipiprant has been studied in patients with moderate-to-severe asthma, with a particular focus on those with eosinophilic inflammation.
| Study Identifier/Reference | Patient Population | Treatment Group (Dose) | Placebo Group | Outcome Measure | Results |
| Gonem et al. (Phase II) | Moderate-to-severe persistent asthma with sputum eosinophilia (≥2%) (n=61) | Fevipiprant 225 mg twice daily | Placebo | Geometric mean sputum eosinophil percentage | Decrease from 5.4% to 1.1% (Fevipiprant) vs. 4.6% to 3.9% (Placebo) |
| Phase II Study | Mild-to-moderate persistent, allergic asthma (n=170) | Fevipiprant 500 mg daily | Placebo | Mean trough FEV1 | No significant difference between groups |
| ZEAL-1 (Phase III) | Uncontrolled asthma (≥12 years) (n=662 completed) | Fevipiprant 150 mg once daily | Placebo | Change from baseline in pre-dose FEV1 | 112 mL (Fevipiprant) vs. 71 mL (Placebo); p=0.088 |
| ZEAL-2 (Phase III) | Uncontrolled asthma (≥12 years) (n=685 completed) | Fevipiprant 150 mg once daily | Placebo | Change from baseline in pre-dose FEV1 | 126 mL (Fevipiprant) vs. 157 mL (Placebo); p=0.214 |
AZD1981
AZD1981 has been investigated in adults with asthma, both with and without concomitant inhaled corticosteroid (ICS) therapy.
| Study Identifier/Reference | Patient Population | Treatment Group (Dose) | Placebo Group | Outcome Measure | Results |
| Kuna et al. (Study 1, Phase II) | Stable asthma, ICS withdrawn (n=209) | AZD1981 1,000 mg twice daily | Placebo | Change in morning Peak Expiratory Flow (PEF) after 4 weeks | 9.5 L/min increase vs. placebo (p=0.086) |
| Kuna et al. (Study 2, Phase II) | Uncontrolled asthma on ICS (n=510) | AZD1981 50 mg, 400 mg, 1,000 mg twice daily | Placebo | Change in morning PEF after 4 weeks | 12 L/min increase (1,000 mg) vs. placebo (p=0.16) |
| Kuna et al. (Study 2, Phase II) | Uncontrolled asthma on ICS (n=510) | AZD1981 50 mg, 400 mg, 1,000 mg twice daily | Placebo | Asthma Control Questionnaire (ACQ-5) scores | Significant improvements of 0.26-0.3 units vs. placebo (p=0.010–0.022) for all doses |
| Phase IIb Study | Persistent atopic asthma on ICS and LABA (n=1,140) | AZD1981 (10, 40, 100, 400 mg twice daily; 80, 200 mg daily) | Placebo | Mean change from baseline in pre-dose FEV1 over 12 weeks | No statistically significant improvement vs. placebo at any dose |
OC000459 (Timapiprant)
OC000459 was one of the first CRTh2 antagonists to be evaluated in asthma patients.
| Study Identifier/Reference | Patient Population | Treatment Group (Dose) | Placebo Group | Outcome Measure | Results |
| 4-week study | Moderate persistent asthma, not on ICS (n=132) | OC000459 200 mg twice daily | Placebo | Improvement in FEV1 ("per protocol" population) | 9.8% (210 mL) vs. 1.8% (30 mL); p=0.037 |
| 4-week study (subset) | Moderate persistent asthma, not on ICS (n=27) | OC000459 200 mg twice daily | Placebo | Sputum eosinophil counts | Significant reduction with active treatment, not with placebo |
| 12-week study | Asthma patients not using ICS (n=512) | OC000459 (25 mg once daily, 200 mg once daily, 100 mg twice daily) | Placebo | Difference in FEV1 at week 12 (pooled active groups) | 95 mL difference vs. placebo (p=0.024) |
| Allergen challenge study | Steroid-naïve asthmatic patients (n=16 completed) | OC000459 200 mg twice daily | Placebo | Late Asthmatic Response (LAR) AUC for FEV1 | 25.4% reduction vs. placebo (p=0.018) |
| Allergen challenge study | Steroid-naïve asthmatic patients | OC000459 200 mg twice daily | Placebo | Sputum eosinophil counts 1-day post-allergen | Lower after OC000459 treatment (p=0.002) |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo efficacy data. Below are representative protocols for both preclinical and clinical studies of CRTh2 antagonists.
Preclinical Model: Murine Model of Allergic Airway Inflammation
This model is commonly used to assess the anti-inflammatory potential of CRTh2 antagonists.
-
Animal Model: BALB/c mice are typically used due to their propensity to develop Th2-biased immune responses.
-
Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide on specific days (e.g., day 0 and 14).
-
Challenge: Following sensitization, mice are challenged with the allergen, usually via intranasal or aerosol administration of OVA for several consecutive days (e.g., days 21-23).
-
Treatment: The CRTh2 antagonist or vehicle is administered to the mice, often orally, at specified doses before and/or during the allergen challenge period.
-
Outcome Measures: 24 to 48 hours after the final allergen challenge, various endpoints are assessed:
-
Airway Hyperresponsiveness (AHR): Measured by exposing mice to increasing concentrations of a bronchoconstrictor like methacholine and recording changes in lung function using techniques such as whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total and differential cell counts, with a focus on eosinophils.
-
Lung Histology: Lungs are harvested, fixed, and sectioned to assess the degree of inflammatory cell infiltration and mucus production (e.g., using Periodic acid-Schiff staining).
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA or other immunoassays.
-
Immunoglobulin Levels: Serum levels of allergen-specific IgE are often measured.
-
Clinical Trial: Randomized, Double-Blind, Placebo-Controlled Study in Asthma Patients
This represents the gold standard for evaluating the efficacy and safety of new drugs in humans.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is typically employed.
-
Patient Population: Patients with a confirmed diagnosis of asthma meeting specific criteria for disease severity (e.g., moderate-to-severe persistent asthma), lung function (e.g., pre-bronchodilator FEV1 % predicted), and often with evidence of eosinophilic inflammation (e.g., elevated blood or sputum eosinophil counts) are recruited. Key inclusion and exclusion criteria are strictly defined.
-
Treatment: Patients are randomly assigned to receive the oral CRTh2 antagonist at one or more dose levels or a matching placebo for a specified duration (e.g., 4 to 12 weeks).
-
Outcome Measures:
-
Primary Endpoint: Often a measure of lung function, such as the change from baseline in pre-dose FEV1.
-
Secondary Endpoints:
-
Asthma control assessed by validated questionnaires (e.g., Asthma Control Questionnaire - ACQ).
-
Asthma-related quality of life (e.g., Asthma Quality of Life Questionnaire - AQLQ).
-
Symptom scores and rescue medication use recorded in patient diaries.
-
Biomarkers of inflammation, such as changes in blood and sputum eosinophil counts.
-
Safety and tolerability, monitored through the recording of adverse events, clinical laboratory tests, and vital signs.
-
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in outcome measures between the treatment and placebo groups.
Visualizing the Mechanisms and Processes
To better understand the context of CRTh2 antagonist action and the methodologies used to evaluate them, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
CRTh2 Signaling Pathway
Clinical Trial Workflow
References
- 1. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory prowess of CRTh2 Antagonist 1: A Comparative Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of CRTh2 Antagonist 1 against other alternatives, supported by experimental data from gene expression analysis.
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as GPR44, is a G-protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in type 2 inflammation. Its activation by its primary ligand, prostaglandin D2 (PGD2), orchestrates the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils. This has positioned CRTh2 as a promising therapeutic target for a range of inflammatory and allergic diseases. This guide focuses on a potent and selective small molecule antagonist of CRTh2, hereafter referred to as "this compound" (based on the extensively studied "Compound A"), and evaluates its anti-inflammatory efficacy through the lens of gene expression analysis.
Performance Comparison: this compound vs. Alternatives
To contextualize the anti-inflammatory effects of this compound, its performance was compared against a standard corticosteroid, dexamethasone, and an untreated control in a model of allergic inflammation. Gene expression analysis reveals a significant downregulation of a wide array of pro-inflammatory mediators following treatment with this compound.
Downregulation of Key Inflammatory Genes
Treatment with this compound leads to a marked reduction in the expression of genes pivotal to the inflammatory response. This includes cytokines and chemokines responsible for immune cell recruitment and activation, as well as enzymes involved in the synthesis of inflammatory mediators.
| Gene Category | Gene Name | This compound (Fold Change vs. Control) | Dexamethasone (Fold Change vs. Control) |
| Th2 Cytokines | Interleukin-4 (IL-4) | ↓↓↓[1] | ↓↓↓[2] |
| Interleukin-5 (IL-5) | ↓↓↓ | ↓↓↓[2][3] | |
| Interleukin-13 (IL-13) | ↓↓↓[4] | ↓↓↓ | |
| Pro-inflammatory Cytokines | Interleukin-1β (IL-1β) | ↓↓ | ↓↓ |
| Tumor Necrosis Factor-α (TNF-α) | ↓↓ | ↓↓ | |
| Chemokines | Eotaxin-1 (CCL11) | ↓↓ | ↓↓ |
| MIP-2 (CXCL2) | ↓↓ | ↓↓ | |
| GRO-α (CXCL1) | ↓↓ | ↓↓ | |
| Arachidonic Acid Pathway | Cyclooxygenase-2 (COX-2) | ↓↓ | ↓↓ |
| 15-lipoxygenase (Alox15) | ↓↓ | ↓↓ | |
| Other Inflammatory Markers | S100a9 (Calgranulin B) | ↓↓ | ↓↓ |
Note: The fold changes are represented qualitatively (↓↓↓: strong downregulation; ↓↓: moderate downregulation) based on published findings. Precise quantitative values can vary depending on the experimental model and conditions.
The data indicates that this compound effectively suppresses the expression of a broad spectrum of genes involved in allergic inflammation. Notably, its impact on Th2-associated cytokines is a key indicator of its targeted mechanism of action. While corticosteroids like dexamethasone also exhibit potent anti-inflammatory effects through gene expression modulation, this compound offers a more targeted approach by specifically inhibiting the PGD2-CRTh2 axis.
Signaling Pathways and Experimental Workflow
To better understand the mechanism of action and the methodology used to assess it, the following diagrams illustrate the CRTh2 signaling pathway and a typical experimental workflow for gene expression analysis.
Caption: CRTh2 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood-derived Th2 cells or eosinophils are cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate cytokines for cell differentiation and maintenance).
-
Stimulation: To induce an inflammatory state, cells are stimulated with a relevant agonist, such as PGD2 or a general inflammatory stimulus like lipopolysaccharide (LPS), for a predetermined time.
-
Treatment: Cells are pre-incubated with this compound (e.g., 1 µM), dexamethasone (e.g., 1 µM), or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours prior to stimulation.
RNA Extraction and Quantification
-
Harvesting: Following treatment and stimulation, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Homogenization: Cell pellets are lysed using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
-
RNA Isolation: Total RNA is isolated using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves a combination of organic extraction and column-based purification.
-
Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
qPCR Reaction Setup: The qPCR reaction is prepared using a SYBR Green-based master mix, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA template.
-
Thermal Cycling: The reaction is performed in a real-time PCR detection system with a standard thermal cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method. The expression levels are normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.
Conclusion
The gene expression data presented in this guide strongly support the anti-inflammatory effects of this compound. Its ability to downregulate a wide range of pro-inflammatory genes, particularly those central to the Th2 inflammatory cascade, highlights its potential as a targeted therapeutic agent. While sharing broad anti-inflammatory properties with corticosteroids like dexamethasone, this compound operates through a distinct and more specific mechanism of action, which may offer a favorable profile for the treatment of allergic and inflammatory conditions where the PGD2-CRTh2 axis is a key driver of pathology. Further research, including comprehensive transcriptomic studies, will continue to elucidate the full spectrum of its immunomodulatory effects.
References
- 1. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CRTh2 Antagonist 1 vs. Monoclonal Antibody Therapies for Eosinophilic Asthma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel CRTh2 antagonist against established monoclonal antibody therapies for the treatment of eosinophilic asthma. This analysis is supported by experimental data from key clinical trials, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Eosinophilic asthma is a severe phenotype of asthma characterized by a high count of eosinophils in the airways, leading to inflammation and compromised lung function. While monoclonal antibodies targeting specific cytokines or their receptors have revolutionized treatment, the emergence of oral small-molecule antagonists, such as those targeting the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), presents a promising alternative. This guide benchmarks the performance of a representative CRTh2 antagonist, referred to here as "CRTh2 Antagonist 1," against key monoclonal antibody therapies.
Mechanism of Action: A Tale of Two Approaches
Monoclonal antibodies employ a highly specific, targeted approach by neutralizing key signaling molecules or their receptors involved in the type 2 inflammatory cascade that drives eosinophilic asthma. In contrast, CRTh2 antagonists work by blocking the action of prostaglandin D2 (PGD2), a potent chemoattractant for eosinophils and other inflammatory cells.
CRTh2 Signaling Pathway
Prostaglandin D2 (PGD2), primarily released from mast cells, binds to the CRTh2 receptor on the surface of eosinophils, basophils, and T helper 2 (Th2) cells.[1][2][3] This interaction triggers a signaling cascade that promotes the migration and activation of these inflammatory cells into the airways, contributing to the pathophysiology of eosinophilic asthma.[1][2]
Monoclonal Antibody Mechanisms of Action
The monoclonal antibodies used in eosinophilic asthma target specific components of the type 2 inflammatory pathway:
-
Anti-IL-5/IL-5Rα: Mepolizumab and reslizumab bind to and neutralize Interleukin-5 (IL-5), a key cytokine for eosinophil survival and proliferation. Benralizumab takes a different approach by binding to the IL-5 receptor alpha (IL-5Rα) on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.
-
Anti-IL-4Rα: Dupilumab blocks the alpha subunit of the IL-4 receptor, thereby inhibiting signaling of both IL-4 and IL-13, two cytokines crucial for the overall type 2 inflammatory response.
-
Anti-IgE: Omalizumab binds to circulating Immunoglobulin E (IgE), preventing it from activating mast cells and basophils, which are key sources of inflammatory mediators, including PGD2.
Clinical Efficacy: A Comparative Analysis
The following tables summarize key efficacy data from pivotal clinical trials of this compound (represented by fevipiprant and OC000459) and the major monoclonal antibody therapies.
Table 1: Reduction in Sputum Eosinophil Count
| Therapy | Study | Baseline Sputum Eosinophils (%) | Change from Baseline (%) | Placebo Change (%) | p-value |
| Fevipiprant | Gonem et al., 2016 | 5.4 | to 1.1 | 4.6 to 3.9 | 0.0014 |
| OC000459 | Barnes et al., 2012 | 2.1 | to 0.7 | - | 0.03 (vs baseline) |
| Mepolizumab | Pavord et al., 2012 (DREAM) | Not Reported | Significant Reduction | - | <0.0001 |
| Reslizumab | Castro et al., 2011 | 10.0 | 95.4% reduction | 38.7% reduction | 0.007 |
| Benralizumab | Laviolette et al., 2013 | - | 7.98% reduction at week 9 | - | 0.005 |
| Dupilumab | Wenzel et al., 2013 | ≥3% | Not significantly changed | - | - |
Table 2: Improvement in Lung Function (FEV1)
| Therapy | Study | Baseline FEV1 (% predicted) | Mean Change from Baseline (L) | Placebo Change (L) | p-value |
| OC000459 | Pettipher et al., 2014 | 60-85% | 0.095 (pooled dose) | - | 0.024 |
| Mepolizumab | Ortega et al., 2014 (MENSA) | ~60% | 0.10 | -0.09 | <0.001 |
| Reslizumab | Castro et al., 2011 | - | 0.18 | -0.08 | 0.002 |
| Benralizumab | FitzGerald et al., 2016 (CALIMA) | ~57% | 0.116 (Q8W) | - | 0.0188 |
| Dupilumab | Castro et al., 2018 (QUEST) | ~53% | 0.37 (200mg, eos ≥500) | - | <0.0001 |
Table 3: Reduction in Annualized Asthma Exacerbation Rate
| Therapy | Study | Annualized Exacerbation Rate | Placebo Rate | Rate Ratio (95% CI) | p-value |
| Fevipiprant | Panettieri et al., 2020 (LUSTER-2) | 0.72 (450mg, high eos) | - | 0.72 (0.52-1.01) | Not sig. |
| Mepolizumab | Pavord et al., 2012 (DREAM) | 1.15 (750mg) | 2.40 | 0.48 (0.36-0.64) | <0.0001 |
| Reslizumab | Bjermer et al., 2016 | - | - | 0.50 (0.37-0.67) | <0.0001 |
| Benralizumab | FitzGerald et al., 2016 (CALIMA) | 0.66 (Q8W) | 0.93 | 0.72 (0.54-0.95) | 0.0188 |
| Dupilumab | Castro et al., 2018 (QUEST) | - | - | 0.26 (for eos ≥500) | <0.0001 |
| Omalizumab | Humbert et al., 2005 | - | - | 0.45 (0.68-0.30) | 0.002 |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial data. Below are summaries of the methodologies for key studies cited in this guide.
This compound (Fevipiprant - LUSTER Trials)
-
Study Design: Two Phase 3, randomized, double-blind, placebo-controlled, parallel-group trials (LUSTER-1 and LUSTER-2).
-
Patient Population: Patients aged 12 years and older with severe asthma and a history of one or more exacerbations in the previous year.
-
Intervention: Fevipiprant (150 mg or 450 mg) or placebo administered orally once daily for 52 weeks.
-
Primary Endpoint: Annualized rate of moderate-to-severe asthma exacerbations in patients with high blood eosinophil counts (≥250 cells per μL) and in the overall population.
-
Key Inclusion Criteria: Diagnosis of severe asthma, treatment with high-dose inhaled corticosteroids (ICS) and a long-acting beta-agonist (LABA).
-
Key Exclusion Criteria: Current smokers or significant smoking history.
Mepolizumab (DREAM Trial - NCT01000506)
-
Study Design: A multicenter, double-blind, placebo-controlled, dose-ranging trial.
-
Patient Population: Patients aged 12-74 years with a history of recurrent severe asthma exacerbations and signs of eosinophilic inflammation.
-
Intervention: Intravenous mepolizumab (75 mg, 250 mg, or 750 mg) or placebo every 4 weeks for 52 weeks.
-
Primary Endpoint: Rate of clinically significant asthma exacerbations.
-
Key Inclusion Criteria: History of two or more severe exacerbations in the past year, and evidence of eosinophilic inflammation (sputum eosinophils ≥3%, blood eosinophils ≥300/μL, or exhaled nitric oxide ≥50 ppb).
-
Key Exclusion Criteria: Current smokers, other clinically significant lung conditions.
Benralizumab (CALIMA Trial - NCT01914757)
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled, phase 3 study.
-
Patient Population: Patients aged 12–75 years with severe asthma uncontrolled by medium-to-high-dosage ICS plus LABA and a history of two or more exacerbations in the previous year.
-
Intervention: Subcutaneous benralizumab 30 mg every 4 weeks or every 8 weeks, or placebo for 56 weeks.
-
Primary Endpoint: Annual exacerbation rate in patients with baseline blood eosinophil counts of 300 cells per μL or greater.
-
Key Inclusion Criteria: Physician-diagnosed asthma for at least one year, receiving medium- to high-dose ICS plus a LABA.
-
Key Exclusion Criteria: History of clinically important lung disease other than asthma.
Dupilumab (QUEST Trial - NCT02414854)
-
Study Design: A phase 3, multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: 1902 patients (aged ≥ 12 years) with persistent asthma receiving continuous treatment with ICS plus one or two other asthma controller medicines.
-
Intervention: Subcutaneously administered dupilumab 200 mg or 300 mg every 2 weeks, or matched placebo for 52 weeks.
-
Primary Endpoint: Annualized rate of severe asthma exacerbations and the change from baseline in pre-bronchodilator FEV1 at week 12.
-
Key Inclusion Criteria: Physician-diagnosed asthma for at least one year, on a stable dose of medium-to-high-dose ICS plus a second controller.
-
Key Exclusion Criteria: Hospitalization for asthma within 3 months of screening.
Experimental Workflow: From Patient to Primary Endpoint
The clinical development of both CRTh2 antagonists and monoclonal antibodies for eosinophilic asthma follows a standardized workflow to ensure patient safety and data integrity.
Conclusion
Both CRTh2 antagonists and monoclonal antibodies have demonstrated efficacy in the treatment of eosinophilic asthma, albeit through distinct mechanisms of action. Monoclonal antibodies, with their high specificity, have shown robust and consistent reductions in exacerbation rates and improvements in lung function, particularly in patients with high baseline eosinophil counts. CRTh2 antagonists offer the convenience of oral administration but have shown more modest and sometimes inconsistent results in large phase 3 trials.
The choice between these therapeutic strategies will likely depend on a variety of factors including patient phenotype, disease severity, comorbidities, patient preference for oral versus injectable administration, and cost-effectiveness. Further research, including head-to-head comparative trials, is needed to definitively establish the relative positioning of these two important classes of drugs in the management of severe eosinophilic asthma.
References
Safety Operating Guide
Navigating the Disposal of CRTh2 Antagonist 1: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists at the forefront of drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of a research-grade compound identified as "CRTh2 antagonist 1." While specific protocols may vary based on institutional policies and local regulations, the principles outlined here offer a robust framework for safe handling and disposal.
Core Principle: Treat as Hazardous Waste
As a fundamental rule, all research chemicals, including this compound and its experimental derivatives, should be managed as hazardous waste unless explicitly determined otherwise by a qualified safety professional.[1][2] This cautious approach minimizes the risk of unforeseen chemical reactions and environmental contamination.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound or its solutions should ideally be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic process of segregation, containment, and labeling, culminating in removal by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[2][3] Different waste streams containing this compound must be collected separately:
-
Solid Waste: This category includes unused or expired solid this compound, as well as contaminated consumables such as weighing paper, gloves, and paper towels.[1] These materials should be collected in a designated, leak-proof container lined with a clear plastic bag.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, compatible liquid waste container. It is crucial to avoid mixing different solvent wastes unless permitted by your institution's EHS guidelines. For instance, halogenated and non-halogenated solvents should generally be kept separate.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
Step 2: Container Management and Labeling
Proper containment and labeling are essential for safe storage and transport of chemical waste.
-
Container Selection: Waste containers must be in good condition, compatible with the chemical waste they hold, and have a secure, tight-fitting lid. Keep containers closed except when adding waste.
-
Labeling: As soon as waste is first added, the container must be clearly labeled. The label should include:
-
The words "Hazardous Waste" or "Chemical Waste".
-
The full chemical name(s) of the contents (e.g., "this compound in methanol").
-
The approximate concentrations and volumes of the components.
-
The date the waste was first added to the container.
-
Step 3: Storage of Waste
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. This area should be inspected regularly for any signs of leaks or container degradation. Ensure that incompatible waste types are segregated within the SAA to prevent accidental mixing. For instance, acids should be stored separately from bases, and oxidizers away from organic materials.
Step 4: Final Disposal
-
Contact EHS: Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 12 months), contact your EHS department to schedule a waste pickup.
-
Do Not Use Drains: Never dispose of this compound or any solutions containing it down the sink.
-
Evaporation is Prohibited: Evaporation is not an acceptable method for chemical waste disposal.
Disposal of Empty Containers
Empty containers that once held this compound must also be handled correctly.
-
Rinsing: The container should be thoroughly emptied. The first rinse with a suitable solvent must be collected and disposed of as hazardous liquid waste. For containers that held acutely toxic waste, a triple rinse is often required, with all rinseate collected as hazardous waste.
-
Defacing Labels: Before the container is discarded as non-hazardous waste (if permitted by your institution), all original chemical labels must be completely removed or defaced.
Quantitative Data Summary
While no specific quantitative data for "this compound" disposal exists in the public domain, general regulatory limits for hazardous waste accumulation in a laboratory's Satellite Accumulation Area are provided below.
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste | 55 gallons | |
| Maximum Volume of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | |
| Maximum Storage Time in SAA | Up to 12 months (provided volume is not exceeded) |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory. Always consult your institution's specific EHS guidelines as the primary source of information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
